molecular formula C59H85N15O11 B15617325 PG-931

PG-931

Cat. No.: B15617325
M. Wt: 1180.4 g/mol
InChI Key: WOFDJLFPEWSAPJ-RVBGBMFGSA-N
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Description

PG-931 is a useful research compound. Its molecular formula is C59H85N15O11 and its molecular weight is 1180.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-1-[(3S,11S,14S,17S,20S,23S)-3-(2-acetamidohexanoylamino)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carbonyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H85N15O11/c1-5-6-20-40(66-35(4)75)51(78)71-45-32-48(76)63-26-13-12-22-42(57(84)73-28-16-25-47(73)56(83)72-49(34(2)3)50(60)77)68-54(81)44(31-37-33-65-39-21-11-10-19-38(37)39)69-52(79)41(23-14-27-64-59(61)62)67-53(80)43(30-36-17-8-7-9-18-36)70-55(82)46-24-15-29-74(46)58(45)85/h7-11,17-19,21,33-34,40-47,49,65H,5-6,12-16,20,22-32H2,1-4H3,(H2,60,77)(H,63,76)(H,66,75)(H,67,80)(H,68,81)(H,69,79)(H,70,82)(H,71,78)(H,72,83)(H4,61,62,64)/t40?,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDJLFPEWSAPJ-RVBGBMFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(C(C)C)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H85N15O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1180.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of TAK-931 (Simurosertib): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-931 (Simurosertib) is an orally bioavailable, potent, and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the regulation of cell cycle progression.[1][2] Its overexpression in various cancers is associated with poor prognosis, making it a compelling target for anticancer therapy.[3] This technical guide provides a comprehensive overview of the mechanism of action of TAK-931, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Primary Mechanism of Action: Inhibition of CDC7 Kinase

TAK-931 functions as an ATP-competitive inhibitor of CDC7 kinase.[4] By binding to the ATP-binding pocket of CDC7, it prevents the phosphorylation of its downstream substrates, most notably the Minichromosome Maintenance (MCM) protein complex.[3][4] This inhibition of MCM phosphorylation is the central event that triggers the downstream anti-proliferative effects of TAK-931.

The primary substrate of the CDC7/DBF4 complex is the MCM2-7 helicase.[4] Phosphorylation of MCM2, specifically at Ser40 (pMCM2), is a critical step for the initiation of DNA replication during the S phase.[4] Inhibition of this event by TAK-931 leads to a cascade of cellular consequences, including S-phase delay, replication stress, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[4][5]

Quantitative Data

The following tables summarize the key quantitative data for TAK-931 from various preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

TargetIC50 (nM)Assay TypeReference
CDC7/DBF4<0.3Homogeneous Time-Resolved Fluorescence[4]
CDK2/cyclin E6300Not Specified[4]

Table 2: Cellular Activity of TAK-931 in COLO205 Cells

ParameterValueAssay TypeReference
pMCM2 Inhibition (IC50)~30 nMWestern Blot[4]
Cell Growth Inhibition (GI50)30.2 nM to >10 µM (median, 407.4 nM) across 246 cell linesCell Viability Assay[4]

Table 3: In Vivo Antitumor Efficacy of TAK-931 in Xenograft Models

ModelDosing RegimenEfficacy (% TGI)Reference
COLO205 Xenograft80 mg/kg, bid, 14 daysSignificant tumor growth inhibition[6]
PHTX-249Pa (Pancreatic PDX)60 mg/kg, bid, 3 days on/4 days off, 3 cycles96.6% on day 22[6]
PHTXM-97Pa (Pancreatic PDX)40 mg/kg, qd, 21 days86.1% on day 22[6]
PHTXM-97Pa (Pancreatic PDX)60 mg/kg, qd, 21 days89.9% on day 22[6]

TGI: Tumor Growth Inhibition; PDX: Patient-Derived Xenograft; bid: twice daily; qd: once daily

Signaling Pathway

The following diagram illustrates the CDC7 signaling pathway and the mechanism of action of TAK-931.

CDC7_Pathway ORC ORC preRC Pre-Replication Complex (pre-RC) ORC->preRC Cdc6_Cdt1 Cdc6/Cdt1 Cdc6_Cdt1->preRC MCM MCM2-7 Complex MCM->preRC onto DNA pMCM Phosphorylated MCM2-7 CDC7 CDC7/DBF4 Kinase CDC7->pMCM Phosphorylates TAK931 TAK-931 TAK931->CDC7 Inhibits CMG Active CMG Helicase pMCM->CMG Recruits Replication_Factors Cdc45, GINS, etc. Replication_Factors->CMG DNA_Replication DNA Replication CMG->DNA_Replication Initiates S_Phase_Delay S-Phase Delay DNA_Replication->S_Phase_Delay is delayed Replication_Stress Replication Stress Mitotic_Aberrations Mitotic Aberrations Replication_Stress->Mitotic_Aberrations S_Phase_Delay->Replication_Stress Apoptosis Apoptosis Mitotic_Aberrations->Apoptosis

Caption: CDC7 signaling pathway and the inhibitory action of TAK-931.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

CDC7 Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence)

This assay measures the enzymatic activity of the CDC7/DBF4 complex and the inhibitory potential of TAK-931.

  • Materials:

    • Full-length recombinant human CDC7/DBF4 complex (e.g., from Carna Biosciences).

    • MCM2 peptide substrate.

    • ATP.

    • Kinase reaction buffer: 20 mM HEPES (pH 7.5), 10 mM magnesium acetate, 1 mM DTT.

    • TAK-931 serially diluted in DMSO.

    • Transcreener® ADP² TR-FRET Assay kit (e.g., from Cisbio).

    • 384-well low-volume plates.

    • Plate reader capable of HTRF measurement.

  • Procedure:

    • Prepare serial dilutions of TAK-931 in DMSO.

    • In a 384-well plate, add TAK-931 dilutions and pre-incubate with the CDC7/DBF4 enzyme (0.1 µg/mL) in kinase buffer for 10 minutes at room temperature.

    • Initiate the enzymatic reaction by adding a mixture of ATP (final concentration 1.0 µM) and MCM2 substrate (10 µg/mL).

    • Incubate the reaction for 90 minutes at room temperature.

    • Stop the reaction and detect the generated ADP according to the Transcreener® ADP² TR-FRET Assay kit protocol.

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the percent inhibition for each TAK-931 concentration and determine the IC50 value using non-linear regression analysis.

Cellular pMCM2 Inhibition Assay (Western Blot)

This assay determines the ability of TAK-931 to inhibit its target in a cellular context by measuring the phosphorylation of MCM2.

  • Materials:

    • COLO205 cells.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • TAK-931.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membranes.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies: rabbit anti-pMCM2 (Ser40), rabbit anti-MCM2 (total), and a loading control antibody (e.g., anti-Lamin B1 or anti-GAPDH).

    • HRP-conjugated secondary antibody (anti-rabbit IgG).

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system for chemiluminescence detection.

  • Procedure:

    • Seed COLO205 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of TAK-931 for 4 hours.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-pMCM2 and anti-Lamin B1) overnight at 4°C. Recommended antibody dilutions should be optimized, typically ranging from 1:1000 to 1:5000.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the pMCM2 signal to the loading control.

Cell Proliferation Assay (MTT Assay)

This assay measures the anti-proliferative effect of TAK-931 on cancer cell lines.

  • Materials:

    • COLO205 cells.

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • TAK-931.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO).

    • Microplate reader.

  • Procedure:

    • Seed COLO205 cells in a 96-well plate at a density of 1x10⁵ cells/mL and allow them to adhere overnight.[7]

    • Treat the cells with serial dilutions of TAK-931 for 72 hours.[4]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[8]

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of TAK-931 in a mouse xenograft model.

  • Materials:

    • COLO205 cells.

    • Immunocompromised mice (e.g., BALB/c nude mice).

    • Matrigel (optional).

    • TAK-931 formulated for oral administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of COLO205 cells (e.g., 1 x 10⁶ cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer TAK-931 orally according to the desired dosing regimen (e.g., 80 mg/kg, twice daily for 14 days).[6]

    • Administer the vehicle to the control group.

    • Measure the tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a CDC7 inhibitor like TAK-931.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Enzymatic Kinase Assay (IC50 Determination) Cellular_Assay Cellular Target Engagement (pMCM2 Western Blot) Kinase_Assay->Cellular_Assay Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Cellular_Assay->Proliferation_Assay PK_PD Pharmacokinetics & Pharmacodynamics Proliferation_Assay->PK_PD Lead Candidate Selection Efficacy Antitumor Efficacy (Xenograft Model) PK_PD->Efficacy Phase_I Phase I Trials (Safety & Dosing) Efficacy->Phase_I Clinical Candidate Nomination Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II

Caption: A typical preclinical to clinical workflow for a CDC7 inhibitor.

Conclusion

TAK-931 is a highly selective and potent inhibitor of CDC7 kinase that exerts its anticancer effects by disrupting the initiation of DNA replication. This leads to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells. The robust preclinical data, supported by the detailed methodologies provided, demonstrate a clear mechanism of action and provide a strong rationale for the clinical development of TAK-931 as a targeted therapy for various malignancies.

References

TAK-931: A Selective CDC7 Inhibitor for Cancer Therapy - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell Division Cycle 7 (CDC7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the regulation of cell cycle progression.[1][2] Its overexpression has been observed in a variety of cancers, making it a compelling target for anticancer drug development.[3] TAK-931 (Simurosertib) is an orally active, potent, and highly selective ATP-competitive inhibitor of CDC7 kinase.[4] This technical guide provides a comprehensive overview of TAK-931, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

TAK-931 exerts its anticancer effects by selectively inhibiting the kinase activity of CDC7.[4] CDC7, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK), which is essential for the G1/S phase transition and the initiation of DNA replication.[2][5] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replication complex.[5][6]

Phosphorylation of the MCM complex by CDC7, particularly the MCM2 subunit at Serine 40 (pMCM2), is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[4] By inhibiting CDC7, TAK-931 prevents the phosphorylation of MCM2, which in turn blocks the initiation of DNA replication.[4] This leads to S-phase arrest, induction of replication stress, and ultimately, apoptosis in cancer cells, which are often highly dependent on efficient DNA replication.[4][7]

CDC7 Signaling Pathway in DNA Replication

The following diagram illustrates the central role of CDC7 in the initiation of DNA replication and the point of intervention by TAK-931.

CDC7_Pathway cluster_G1 G1 Phase cluster_S S Phase Pre-Replication\nComplex (pre-RC)\nFormation Pre-Replication Complex (pre-RC) Formation CDC7_Dbf4 CDC7/Dbf4 (DDK) Pre-Replication\nComplex (pre-RC)\nFormation->CDC7_Dbf4 Activation ORC ORC Cdc6 Cdc6 Cdt1 Cdt1 MCM2-7 MCM2-7 DNA_Replication_Initiation DNA Replication Initiation pMCM2 Phosphorylated MCM2-7 CDC7_Dbf4->pMCM2 Phosphorylation TAK931 TAK-931 TAK931->CDC7_Dbf4 Inhibition pMCM2->DNA_Replication_Initiation Xenograft_Workflow Cell_Culture Cancer Cell Culture (e.g., COLO205) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of TAK-931 or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Regularly Analysis Data Analysis: Tumor Growth Inhibition (TGI) Monitoring->Analysis PD_Analysis Pharmacodynamic Analysis (e.g., pMCM2 in Tumors) Analysis->PD_Analysis

References

The Guardian of the Genome: An In-depth Technical Guide to the Role of CDC7 in DNA Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell Division Cycle 7 (CDC7) kinase is a critical serine-threonine kinase that plays an indispensable role in the initiation of DNA replication, a fundamental process for cellular proliferation.[1][2] Its tight regulation and essential function in S-phase entry have positioned it as a key focus for both basic research and therapeutic development, particularly in the context of oncology.[2][3] This technical guide provides a comprehensive overview of the core functions of CDC7, its mechanism of action in DNA replication, its intricate signaling networks, and its role in the response to replication stress. We present quantitative data on CDC7 inhibition, detailed protocols for key experimental assays, and visual representations of cellular pathways to facilitate a deeper understanding of this crucial enzyme.

The Core Function of CDC7 in DNA Replication Initiation

CDC7, in partnership with its regulatory subunit Dbf4 (or Drf1), forms the active Dbf4-dependent kinase (DDK) complex.[2][4] The primary and most well-characterized substrate of DDK is the minichromosome maintenance (MCM) 2-7 complex, a helicase that is a core component of the pre-replication complex (pre-RC).[4] The phosphorylation of the MCM complex by CDC7 is a pivotal event that triggers the initiation of DNA replication.[5] This phosphorylation event facilitates the recruitment of other essential replication factors, including Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-MCM-GINS) helicase.[6] The CMG helicase then unwinds the DNA, allowing for the loading of the DNA replication machinery and the commencement of DNA synthesis.[6]

Regulation of CDC7 Activity

The activity of CDC7 is meticulously regulated throughout the cell cycle. While the protein levels of CDC7 remain relatively constant, the levels of its activator, Dbf4, fluctuate, peaking at the G1/S transition to ensure timely activation of DNA replication.[4] This regulation is crucial to prevent aberrant or untimely firing of replication origins, which could lead to genomic instability.

Quantitative Analysis of CDC7 Inhibition

The development of small molecule inhibitors targeting CDC7 has been a significant focus in cancer research. These inhibitors typically act by competing with ATP for binding to the kinase domain of CDC7, thereby blocking its catalytic activity.[7] The potency of these inhibitors is commonly measured by their half-maximal inhibitory concentration (IC50).

InhibitorTarget Cell LineAssay TypeIC50 (nM)Reference
PHA-767491 -Kinase Assay10[3]
XL413 -Kinase Assay-[7]
TAK-931 -Kinase Assay-[7]
PHA-848125 -Kinase Assay-[7]

Note: IC50 values can vary depending on the specific assay conditions. This table presents a selection of publicly available data.

Signaling Pathways Involving CDC7

CDC7 is a key node in a complex network of signaling pathways that control cell cycle progression and respond to DNA damage.

CDC7_Signaling_Pathway CDC7 Signaling in DNA Replication Initiation cluster_G1_Phase G1 Phase cluster_S_Phase_Initiation S Phase Initiation ORC ORC Cdc6_Cdt1 Cdc6/Cdt1 ORC->Cdc6_Cdt1 recruits MCM_hexamer MCM2-7 Hexamer Cdc6_Cdt1->MCM_hexamer loads pre_RC Pre-Replication Complex (pre-RC) MCM_hexamer->pre_RC forms Cdc45_GINS Cdc45/GINS pre_RC->Cdc45_GINS recruits CDK S-phase CDKs CDK->pre_RC phosphorylates Dbf4 Dbf4 CDC7 CDC7 Dbf4->CDC7 DDK Active DDK Complex CDC7->DDK forms DDK->pre_RC phosphorylates MCM CMG_Helicase Active CMG Helicase Cdc45_GINS->CMG_Helicase assembles DNA_Polymerase DNA Polymerase CMG_Helicase->DNA_Polymerase recruits DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication

CDC7 signaling in DNA replication initiation.
CDC7 in the Replication Stress Response

Replication stress, characterized by the slowing or stalling of replication forks, poses a significant threat to genome integrity. CDC7 plays a crucial role in the cellular response to this stress. It is involved in the activation of the ATR-Chk1 checkpoint pathway, which helps to stabilize stalled forks and prevent the collapse of the replication machinery.[2][8]

CDC7_Replication_Stress_Response Role of CDC7 in Replication Stress Response Replication_Stress Replication Stress (e.g., stalled forks) ATR ATR Replication_Stress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates & activates Fork_Stabilization Replication Fork Stabilization Chk1->Fork_Stabilization Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest CDC7 CDC7 Claspin Claspin CDC7->Claspin phosphorylates Claspin->Chk1 activates DNA_Repair DNA Repair Fork_Stabilization->DNA_Repair

CDC7's role in the replication stress response.

Experimental Protocols

In Vitro CDC7 Kinase Assay

This assay is fundamental for determining the enzymatic activity of CDC7 and for screening potential inhibitors.

Objective: To measure the phosphorylation of a substrate by the CDC7/Dbf4 complex in vitro.

Materials:

  • Recombinant human CDC7/Dbf4 complex

  • MCM2 protein or a synthetic peptide substrate

  • Kinase assay buffer (e.g., 40 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the kinase assay buffer, recombinant CDC7/Dbf4, and the MCM2 substrate.

  • Add the test inhibitor or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.[9]

Kinase_Assay_Workflow Workflow for In Vitro CDC7 Kinase Assay Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, Buffer, Inhibitor) Start->Prepare_Reagents Reaction_Setup Set up Reaction in 96-well Plate Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at 30°C Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Pre_incubation->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter_Wash Transfer to Filter Plate and Wash Stop_Reaction->Filter_Wash Measure_Radioactivity Measure Radioactivity Filter_Wash->Measure_Radioactivity Analyze_Data Analyze Data and Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro CDC7 kinase assay.
Western Blot Analysis of MCM2 Phosphorylation

This method is used to assess the in-cell activity of CDC7 by measuring the phosphorylation of its downstream target, MCM2.

Objective: To detect the levels of phosphorylated MCM2 in cell lysates.

Materials:

  • Cell culture reagents

  • CDC7 inhibitor

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (anti-phospho-MCM2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the CDC7 inhibitor or vehicle for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize protein amounts and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-MCM2 antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.[10][11][12][13]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of CDC7 inhibition on cell cycle progression.

Objective: To analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cell culture reagents

  • CDC7 inhibitor

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the CDC7 inhibitor or vehicle.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.[14][15][16][17]

Conclusion

CDC7 kinase is a master regulator of DNA replication initiation, with its activity being essential for the G1/S transition. Its central role in cell proliferation and its frequent dysregulation in cancer have made it a highly attractive target for therapeutic intervention. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate functions of CDC7 and to advance the development of novel therapies targeting this critical enzyme. A thorough understanding of the signaling pathways and the experimental approaches to study CDC7 will be paramount in unlocking its full therapeutic potential.

References

Preclinical Antitumor Activity of TAK-931: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-931 (simurosertib) is a potent and selective, orally bioavailable inhibitor of cell division cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and is often overexpressed in a variety of human cancers, making it a compelling target for cancer therapy.[3][4][5] This technical guide provides an in-depth overview of the preclinical data supporting the antitumor activity of TAK-931, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Mechanism of Action: Targeting DNA Replication Stress

TAK-931 exerts its antitumor effects by inhibiting CDC7, which leads to the suppression of minichromosome maintenance complex 2 (MCM2) phosphorylation, a critical step for the initiation of DNA replication.[5][6] This inhibition induces S-phase delay and replication stress, ultimately causing mitotic aberrations, centrosome dysregulation, and chromosome mis-segregation.[3][6] These cellular events result in irreversible antiproliferative effects in cancer cells.[3][6] Preclinical studies have shown that TAK-931 can induce "BRCAness" in cancer cells, suggesting a potential to enhance the efficacy of PARP inhibitors.[1] Furthermore, TAK-931 has been shown to sensitize cancer cells to DNA-damaging chemotherapies by suppressing homologous recombination repair.[7]

Below is a diagram illustrating the signaling pathway affected by TAK-931.

TAK931_Mechanism_of_Action cluster_replication_initiation DNA Replication Initiation cluster_TAK931_action TAK-931 Intervention cluster_cellular_outcomes Cellular Outcomes CDC7_DBF4 CDC7-DBF4 Complex MCM MCM Complex (MCM2-7) CDC7_DBF4->MCM Phosphorylation of MCM2 S_Phase_Delay S-Phase Delay CDC7_DBF4->S_Phase_Delay MCM->CDC7_DBF4 Recruitment DNA_poly DNA Polymerase MCM->DNA_poly Loading Origin Replication Origin Origin->MCM Binding Replication_Fork Replication Fork Progression DNA_poly->Replication_Fork TAK931 TAK-931 TAK931->CDC7_DBF4 Inhibition Replication_Stress Replication Stress S_Phase_Delay->Replication_Stress Mitotic_Aberrations Mitotic Aberrations Replication_Stress->Mitotic_Aberrations Apoptosis Apoptosis/Cell Death Mitotic_Aberrations->Apoptosis

Caption: TAK-931 mechanism of action targeting the CDC7-DBF4 complex.

In Vitro Antitumor Activity

TAK-931 has demonstrated broad antiproliferative activity across a large panel of cancer cell lines. In a study of 246 cell lines, TAK-931 exhibited half-maximal growth inhibition (GI50) values ranging from 30.2 nM to over 10 µM, with a median GI50 of 407.4 nM.[8]

Cell LineCancer TypeGI50 (nM)
COLO205Colorectal<100[8]
RKOColorectal100-1000[8]
SW948Colorectal100-1000[8]
PANC-1Pancreatic100-1000[8]

Table 1: In Vitro Antiproliferative Activity of TAK-931 in Representative Cancer Cell Lines.

In Vivo Antitumor Efficacy

The antitumor activity of TAK-931 has been evaluated in various preclinical xenograft and patient-derived xenograft (PDX) models.

Xenograft Models

In the COLO205 colorectal cancer xenograft model, TAK-931 demonstrated marked, dose-dependent antitumor activity when administered twice daily (bid) for 14 days.[9] Intermittent dosing schedules also proved effective.[9] In a Capan-1 pancreatic cancer xenograft model, TAK-931 at 40 mg/kg once daily (QD) for 21 days resulted in a tumor growth inhibition (TGI) of 67.33%.[4] In the COLO205 model, a 40 mg/kg dose achieved a TGI of 58.24%.[4]

Xenograft ModelCancer TypeDosing Regimen% TGI
COLO205Colorectal40 mg/kg, qd, 21 days58.24[4]
Capan-1Pancreatic40 mg/kg, qd, 21 days67.33[4]
J558AllograftNot specifiedComplete Response in 4/10 mice[10]

Table 2: In Vivo Efficacy of TAK-931 in Xenograft Models.

Patient-Derived Xenograft (PDX) Models

TAK-931 has shown potent antitumor activity in pancreatic cancer PDX models. In the PHTX-249Pa KRAS-mutant model, both intermittent (60 mg/kg, bid, 3 days on/4 days off) and continuous (40 or 60 mg/kg, qd, 21 days) dosing regimens were effective.[9] The intermittent schedule resulted in a TGI of 96.6%, while the continuous dosing at 40 and 60 mg/kg led to TGIs of 68.4% and 75.1%, respectively, on day 22.[9] In the PHTXM-97Pa pancreatic PDX model, once-daily administration of 40 and 60 mg/kg TAK-931 resulted in TGIs of 86.1% and 89.9%, respectively, on day 22.[9]

PDX ModelCancer TypeDosing Regimen% TGI (Day 22)
PHTX-249Pa (KRAS-mutant)Pancreatic60 mg/kg, bid, 3ON4OFF96.6[9]
PHTX-249Pa (KRAS-mutant)Pancreatic40 mg/kg, qd, 21 days68.4[9]
PHTX-249Pa (KRAS-mutant)Pancreatic60 mg/kg, qd, 21 days75.1[9]
PHTXM-97PaPancreatic40 mg/kg, qd86.1[9]
PHTXM-97PaPancreatic60 mg/kg, qd89.9[9]

Table 3: In Vivo Efficacy of TAK-931 in Patient-Derived Xenograft (PDX) Models.

Experimental Protocols

In Vitro Antiproliferative Assay
  • Cell Lines: A panel of 246 cancer cell lines was used.[8]

  • Treatment: Cells were treated with TAK-931 for 72 hours.[8]

  • Analysis: Cell viability was assessed by visualizing dye-stained nuclei to determine the GI50 values.[8]

In Vivo Xenograft and PDX Studies

A generalized workflow for in vivo efficacy studies is depicted below.

InVivo_Workflow start Cancer Cell Culture or PDX Tumor Fragments implantation Subcutaneous Implantation into Immunocompromised Mice start->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization into Treatment & Control Groups growth->randomization treatment Oral Administration of TAK-931 or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint

References

NA-931: A Technical Whitepaper on the First-in-Class Oral Quadruple Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NA-931 (also known as Bioglutide™) is a first-in-class, orally active, small-molecule quadruple receptor agonist that simultaneously targets the Insulin-like Growth Factor-1 (IGF-1), Glucagon-like Peptide-1 (GLP-1), Glucose-dependent Insulinotropic Polypeptide (GIP), and Glucagon (B607659) (GCG) receptors.[1][2][3] Developed by Biomed Industries, NA-931 represents a novel multi-pathway approach to treating metabolic disorders, primarily obesity and type 2 diabetes.[4][5] By integrating these four complementary signaling pathways, NA-931 aims to restore metabolic balance, induce significant weight loss without muscle mass reduction, and offer a favorable safety profile compared to existing therapies.[2][6] Having successfully completed Phase 2 clinical trials, NA-931 is positioned as a promising oral alternative to injectable incretin-based therapies.[4][5] This document provides a comprehensive technical overview of its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

NA-931's therapeutic effect is derived from its ability to simultaneously engage four key metabolic receptors, creating a synergistic effect that addresses multiple facets of metabolic dysregulation.[7][8]

  • Glucagon-like Peptide-1 Receptor (GLP-1R) Agonism: Activation of GLP-1R is a well-established strategy for treating type 2 diabetes and obesity.[5] This action enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety by acting on the central nervous system.[5][9]

  • Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) Agonism: GIPR activation also stimulates glucose-dependent insulin secretion.[10] The dual agonism of GLP-1R and GIPR is believed to have a synergistic effect on glycemic control and weight reduction.[11]

  • Glucagon Receptor (GCGR) Agonism: While seemingly counterintuitive, balanced agonism of the glucagon receptor can increase energy expenditure and enhance fat oxidation.[7] This contributes to weight loss and is thought to help reduce liver fat.[7]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R) Agonism: The unique inclusion of IGF-1R agonism distinguishes NA-931.[12][13] IGF-1 plays a crucial role in fuel metabolism and body composition.[13][14] Its activation is intended to preserve lean muscle mass during weight loss, a significant advantage over therapies that can lead to sarcopenia.[6][14] Furthermore, IGF-1 can modulate glucagon secretion, adding another layer of metabolic control.[13][14]

This multi-receptor approach allows NA-931 to regulate the homeostasis of these four pathways, leading to clinically meaningful weight loss, improved glycemic control, and a notable reduction in the adverse events commonly associated with single or dual-agonist therapies.[3][4]

Signaling Pathways

The binding of NA-931 to its four target receptors initiates a cascade of intracellular signaling events. The primary pathways are outlined below.

GLP-1R and GIPR Signaling

Both GLP-1R and GIPR are G-protein-coupled receptors (GPCRs) that primarily signal through the Gαs subunit, leading to the activation of adenylyl cyclase (AC) and an increase in intracellular cyclic AMP (cAMP).[1][12][15] This rise in cAMP activates Protein Kinase A (PKA), which in pancreatic β-cells, leads to the potentiation of glucose-stimulated insulin secretion.[8][16]

GLP1R_GIPR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA-931 NA-931 GLP1R GLP-1R NA-931->GLP1R GIPR GIPR NA-931->GIPR Gs Gαs GLP1R->Gs GIPR->Gs AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Potentiates

Diagram 1: Simplified GLP-1R and GIPR Signaling Pathway.
Glucagon Receptor (GCGR) Signaling

Similar to GLP-1R and GIPR, the glucagon receptor is a GPCR that couples to Gαs proteins.[4][7] Activation in hepatocytes leads to a cAMP/PKA-mediated cascade that stimulates glycogenolysis and gluconeogenesis, while also increasing fatty acid oxidation, which contributes to increased energy expenditure.[4][17]

GCGR_Signaling cluster_membrane Hepatocyte Membrane cluster_cytoplasm Cytoplasm NA-931 NA-931 GCGR GCGR NA-931->GCGR Gs Gαs GCGR->Gs AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Glycogenolysis Glycogenolysis (Glucose Production) PKA->Glycogenolysis Stimulates Energy_Exp Increased Energy Expenditure PKA->Energy_Exp Stimulates

Diagram 2: Simplified Glucagon Receptor Signaling Pathway in Hepatocytes.
IGF-1 Receptor (IGF-1R) Signaling

The IGF-1R is a receptor tyrosine kinase.[6] Upon ligand binding, the receptor autophosphorylates, creating docking sites for substrate proteins like Insulin Receptor Substrate (IRS) and Shc.[6] This leads to the activation of two major downstream pathways: the PI3K-Akt pathway, which is critical for cell survival and metabolic effects, and the Ras-MAPK pathway, which is involved in cell proliferation and differentiation.[6][13] The activation of the PI3K-Akt pathway in skeletal muscle is crucial for protein synthesis and the preservation of muscle mass.[14]

IGF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA-931 NA-931 IGF1R IGF-1R NA-931->IGF1R IRS IRS IGF1R->IRS Phosphorylates Shc Shc IGF1R->Shc Phosphorylates PI3K PI3K IRS->PI3K Activates Grb2_Sos Grb2/SOS Shc->Grb2_Sos Activates Akt Akt PI3K->Akt Activates Muscle_Protein Muscle Protein Synthesis Akt->Muscle_Protein Promotes Ras_MAPK Ras-MAPK Pathway Grb2_Sos->Ras_MAPK Activates Cell_Growth Cell Growth & Differentiation Ras_MAPK->Cell_Growth Promotes

Diagram 3: Simplified IGF-1 Receptor Signaling Pathways.

Pharmacological Profile

Detailed in vitro pharmacological data, such as receptor binding affinities (Ki) and functional potencies (EC50) for NA-931 at each of its target receptors, are not yet publicly available. This information is crucial for a complete understanding of its pharmacological profile and the balance of activity at each receptor.

ParameterIGF-1RGLP-1RGIPRGCGR
Binding Affinity (Ki) Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available
Functional Potency (EC50) Data Not Publicly AvailableData Not Publicly AvailableData Not Publicly AvailableData Not Publicly Available
Table 1: In Vitro Pharmacological Activity of NA-931.

Pharmacokinetic data from clinical trials support a once-daily oral dosing regimen, with an estimated half-life of 16-24 hours.[4] Blood levels remained consistent regardless of food intake, allowing for flexible administration.[13]

Preclinical and Clinical Data

NA-931 has undergone preclinical evaluation in animal models and has completed Phase 1 and Phase 2 clinical trials.

Preclinical Efficacy

In a 14-day study in diet-induced obese (DIO) mice, NA-931 demonstrated significant metabolic benefits.[18]

ParameterVehicle ControlNA-931 (10 nmol/kg)p-value
Body Weight Reduction -Up to 26%<0.0001
Plasma Glucose Reduction -Up to 23%<0.003
Plasma Triglycerides Reduction -Up to 34%<0.003
Table 2: Key Results from Preclinical Study in DIO-NASH Mice.[18]

Preclinical studies also demonstrated that NA-931 significantly attenuates alcohol-induced locomotor stimulation and reduces alcohol intake and seeking behaviors in animal models, suggesting potential for treating Alcohol Use Disorder (AUD).[4][5]

Clinical Efficacy and Safety

NA-931 has demonstrated promising efficacy and a favorable safety profile in Phase 1 and Phase 2 clinical trials for obesity.[19][20]

Phase 1 Clinical Trial Results [19][21]

Duration Parameter Placebo NA-931
28 Days Mean Weight Reduction - Up to 6.4% (5.1% vs. Placebo, p<0.001)

| 12 Weeks (Open-label) | Mean Weight Reduction (150 mg dose) | - | Up to 12.7% (10.4% vs. Placebo) |

Table 3: Phase 1 Weight Loss Efficacy Data.[19]

Phase 2 Clinical Trial Results [20][22]

Duration Parameter Placebo NA-931 (up to 150 mg/day)
13 Weeks Mean Weight Reduction - Up to 13.8% (12.4% vs. Placebo)

| 13 Weeks | % of Patients with ≥12% Weight Loss | 2% | 72% |

Table 4: Phase 2 Weight Loss Efficacy Data.[20][22]

Safety and Tolerability Across both Phase 1 and 2 trials, NA-931 was reported to be safe and well-tolerated.[19][20]

  • The majority of treatment-emergent adverse events (TEAEs) were rated as insignificant or mild.[23][24]

  • In the Phase 2 trial, mild nausea and vomiting were reported in 7.3% of treated subjects, and diarrhea in 6.3%.[20][22]

  • Importantly, no clinically meaningful differences in gastrointestinal side effects were observed between the NA-931 and placebo groups, and no muscle loss was reported.[22][23]

Experimental Protocols

Preclinical Study: Diet-Induced Obese (DIO) Mice
  • Objective: To evaluate the effect of NA-931 on body weight, glucose, and lipids in an animal model of obesity.[18]

  • Model: Male diet-induced obese (DIO) mice.[18]

  • Treatment: Daily subcutaneous injections of vehicle, NA-931 (10 nmol/kg), or a positive control (e.g., Tirzepatide 10 nmol/kg) for 14 days.[18]

  • Primary Endpoints: Change in body weight, plasma glucose, plasma triglycerides, and liver triglycerides.[18]

  • Methodology: Body weight was measured regularly. Blood samples were collected for analysis of glucose and triglyceride levels. At the end of the study, liver tissue was harvested to measure triglyceride content.

Phase 2 Clinical Trial Protocol (NCT06564753)
  • Objective: To evaluate the safety, tolerability, and efficacy of NA-931 for weight loss in adults with obesity or overweight with comorbidities.[23][25]

  • Design: A 13-week, randomized, double-blind, placebo-controlled, parallel-arm study.[22][23]

  • Participants: 125 adult subjects with a Body Mass Index (BMI) ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.[22][23]

  • Intervention: Once-daily oral administration of NA-931 (dose-escalating, up to 150 mg) or placebo.[23]

  • Primary Endpoints:

    • Percentage change in body weight from baseline.[23]

    • Incidence and severity of treatment-emergent adverse events.[23]

  • Secondary Endpoints:

    • Proportion of subjects achieving ≥5%, ≥10%, and ≥12% weight loss.[22][23]

    • Changes in waist circumference, body composition (fat mass), and other metabolic parameters.[26]

Phase2_Trial_Workflow cluster_treatment 13-Week Treatment Period Screening Screening (N=125 Adults with Obesity/Overweight) Randomization Randomization (Double-Blind) Screening->Randomization Treatment_Arm Treatment Arm: Once-Daily Oral NA-931 (Dose-Escalating) Randomization->Treatment_Arm Placebo_Arm Control Arm: Once-Daily Oral Placebo Randomization->Placebo_Arm Follow_Up End-of-Treatment Assessment (Week 13) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Analysis Data Analysis (Efficacy & Safety Endpoints) Follow_Up->Analysis

Diagram 4: Workflow of the NA-931 Phase 2 Clinical Trial.

Future Directions

Having demonstrated a robust and compelling clinical profile in Phase 2, NA-931 is advancing to Phase 3 trials.[5][23] Future research will likely focus on long-term safety and efficacy, direct head-to-head comparisons with other leading obesity therapies, and further exploration of its potential benefits in related metabolic conditions such as Metabolic dysfunction-associated Steatohepatitis (MASH) and its novel application in Alcohol Use Disorder.[5][27] The development of an effective and well-tolerated oral therapy like NA-931 could significantly alter the treatment landscape for obesity and metabolic diseases.[1]

References

A Technical Deep Dive: Differentiating NA-931 from Traditional GLP-1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NA-931, a novel quadruple agonist, and contrasts its mechanism of action and therapeutic profile with conventional Glucagon-Like Peptide-1 (GLP-1) receptor agonists. The following sections will elaborate on the core differences in receptor targeting, signaling pathways, pharmacokinetics, and clinical outcomes, supported by available data and experimental methodologies.

Core Distinctions: A Paradigm Shift in Metabolic Regulation

Traditional GLP-1 receptor agonists, such as semaglutide (B3030467) and liraglutide, have been pivotal in the management of type 2 diabetes and obesity. Their primary mechanism involves the activation of the GLP-1 receptor, which enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.[1][2]

NA-931, also known as Bioglutide, represents a significant evolution in metabolic drug development. It is a first-in-class, orally active, small-molecule quadruple receptor agonist.[3][4] This means it doesn't just target the GLP-1 receptor; it simultaneously engages three other critical metabolic receptors:

  • Glucose-dependent Insulinotropic Polypeptide (GIP) receptor: Works synergistically with GLP-1 to enhance insulin secretion.[5][6]

  • Glucagon (GCG) receptor: Activation can increase energy expenditure.[5][7]

  • Insulin-Like Growth Factor-1 (IGF-1) receptor: Promotes muscle protein synthesis, potentially counteracting the muscle loss seen with some weight-loss medications.[5][8]

This multi-pathway approach is designed to create a more holistic and balanced regulation of metabolism, mimicking the body's natural hormonal responses to feeding.[5][9] A key differentiator is NA-931's origin as a metabolite of IGF-1, which is crucial for its muscle-preserving effects.[8]

Comparative Data Summary

The following tables summarize the key distinctions and available quantitative data for NA-931 in comparison to standard GLP-1 agonists.

FeatureStandard GLP-1 Agonists (e.g., Semaglutide)NA-931 (Bioglutide)
Drug Class Incretin MimeticQuadruple Receptor Agonist[9]
Molecular Type Peptide-based[1]Small Molecule[3]
Primary Targets GLP-1 Receptor[9]GLP-1, GIP, Glucagon, and IGF-1 Receptors[9]
Administration Subcutaneous Injection (daily or weekly)[9]Oral, once-daily capsule[3][9]
Key Therapeutic Actions Glucose control, weight loss, appetite suppression[1][10]Glucose control, weight loss, appetite suppression, increased energy expenditure, preservation of muscle mass[3][5][9]
Reported Side Effects Nausea, vomiting, diarrhea[5]Lower incidence of nausea and vomiting reported as "insignificant" in a Phase 2 study[11]

Table 1: High-Level Comparison of NA-931 and GLP-1 Agonists

Clinical Trial DataNA-931
Phase 2 Study Duration 13 weeks[3]
Patient Population 125 adults with obesity (BMI ≥30) or overweight (BMI ≥27) with at least one comorbidity[3]
Max Body Weight Reduction Up to 13.8% at 150 mg dose (13.2 percentage points greater than placebo)[3][11]
Key Finding Significant, dose-dependent weight loss without observed muscle loss[3][11]

Table 2: Summary of NA-931 Phase 2 Clinical Trial Data

Preclinical Data (DIO Mice)NA-931 Compounds
Study Duration 14 days[8][12]
Body Weight Reduction Up to 26% (p<0.0001)[8][12]
Plasma Glucose Reduction Up to 23% (p<0.003)[8][12]
Plasma Triglycerides Reduction Up to 34% (p<0.003)[8][12]
Liver Triglycerides Reduction Up to 46% (p<0.05)[8][12]
Comparator Weight loss effects were comparable to Tirzepatide (a GIP/GLP-1 agonist)[8][12]

Table 3: Summary of Preclinical Data for NA-931 in Diet-Induced Obese (DIO) Mice

Signaling Pathways: A Comparative Visualization

The therapeutic effects of these drugs are dictated by the intracellular signaling cascades they initiate upon receptor binding.

Classical GLP-1 Receptor Signaling

GLP-1 receptor agonists primarily signal through the Gαs protein-coupled pathway. This leads to the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[13][14] This cascade is central to stimulating glucose-dependent insulin secretion from pancreatic beta-cells.[14]

GLP1_Signaling GLP1_Agonist GLP-1 Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Gs Gαs GLP1R->Gs activates Other ↓ Glucagon ↑ Satiety GLP1R->Other AC Adenylate Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates Insulin Glucose-Dependent Insulin Secretion PKA->Insulin EPAC->Insulin

Diagram 1: Simplified GLP-1 Receptor Signaling Pathway.
NA-931 Quadruple Agonist Signaling

NA-931 initiates a more complex and integrated signaling network by activating four distinct receptors. This coordinated action aims to produce a synergistic effect on metabolic homeostasis.

NA931_Signaling cluster_receptors Receptor Targets cluster_effects Physiological Outcomes GLP1R GLP-1R Insulin ↑ Insulin Secretion (Glucose-Dependent) GLP1R->Insulin Glucagon ↓ Glucagon Secretion GLP1R->Glucagon Satiety ↑ Satiety (Appetite Control) GLP1R->Satiety GIPR GIPR GIPR->Insulin GCGR GCGR Energy ↑ Energy Expenditure GCGR->Energy IGF1R IGF-1R IGF1R->Glucagon modulates Muscle ↑ Muscle Mass Preservation IGF1R->Muscle NA931 NA-931 (Oral Small Molecule) NA931->GLP1R NA931->GIPR NA931->GCGR NA931->IGF1R

Diagram 2: NA-931's Multi-Receptor Signaling Network.

Experimental Protocols

The characterization of NA-931 involved both preclinical and clinical studies. Below is a detailed methodology for a key preclinical experiment.

Diet-Induced Obese (DIO) Mouse Model

This model is standard for evaluating potential anti-obesity and anti-diabetic therapeutics.

Objective: To assess the effect of NA-931 and its analogs on body weight, glucose, and lipid metabolism in an obesity model.

Methodology:

  • Animal Model: Male C57BL/6 mice are fed a high-fat diet (typically 45-60% kcal from fat) for several weeks to induce obesity, insulin resistance, and dyslipidemia.

  • Treatment Groups:

    • Vehicle control (subcutaneous injection).

    • NA-931 (10 nmol/kg, daily subcutaneous injection).[8][12]

    • NA-932 and NA-933 (analogs, 10 nmol/kg, daily subcutaneous injection).[8][12]

    • Positive control: Tirzepatide (10 nmol/kg, daily subcutaneous injection).[8][12]

  • Administration: Compounds are administered daily for a period of 14 days.[8][12]

  • Endpoints Measured:

    • Body Weight (BW): Measured daily or at regular intervals throughout the study.

    • Food Intake: Monitored to distinguish between effects on appetite versus metabolic rate.

    • Plasma Glucose: Measured from blood samples, typically after a fasting period.

    • Plasma and Liver Lipids: At the end of the study, blood and liver tissue are collected to measure triglyceride levels.

  • Statistical Analysis: Changes in measured parameters are compared between treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA). A p-value of <0.05 is typically considered significant.

Diagram 3: Workflow for the DIO Mouse Experimental Protocol.

Conclusion and Future Directions

NA-931 represents a novel approach to treating obesity and related metabolic disorders by moving beyond single-target agonism. Its unique quadruple-agonist mechanism, combined with the advantages of oral administration and muscle mass preservation, positions it as a potentially disruptive therapeutic.[3][9] The data from preclinical and Phase 2 trials are promising, suggesting efficacy comparable to or exceeding that of some existing incretin-based therapies, with a favorable side-effect profile.[3][8]

The advancement of NA-931 into Phase 3 trials will be critical in fully elucidating its long-term safety and efficacy profile in a larger patient population.[3] Researchers will be keenly watching for data on cardiovascular outcomes and the durability of its muscle-sparing effect, which could address a significant unmet need in obesity treatment.

References

Foundational Research on NA-931: A Quadruple Agonist for Obesity Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Obesity, a global pandemic, necessitates innovative therapeutic strategies that offer superior efficacy and safety profiles. NA-931, also known as Bioglutide, is a first-in-class, orally administered small molecule that acts as a quadruple agonist, simultaneously targeting four key metabolic hormone receptors: Insulin-like Growth Factor 1 (IGF-1), Glucagon-like Peptide-1 (GLP-1), Glucose-dependent Insulinotropic Polypeptide (GIP), and Glucagon (B607659) (GCG).[1][2] Developed by Biomed Industries, Inc., NA-931 represents a multi-faceted approach to weight management by aiming to restore metabolic homeostasis.[1][3] Preclinical and clinical data have demonstrated its potential to induce significant weight loss while preserving muscle mass and maintaining a favorable safety profile, positioning it as a promising next-generation therapy for obesity.[1][4][5] This document provides an in-depth overview of the foundational research on NA-931, including its mechanism of action, and a summary of key experimental findings and protocols.

Introduction: The Rationale for a Quadruple Agonist

Current pharmacological treatments for obesity often target single or dual metabolic pathways, which can limit their efficacy and may be associated with undesirable side effects such as muscle loss and gastrointestinal issues.[6] NA-931's novel approach of concurrently activating four distinct but complementary receptor systems—IGF-1R, GLP-1R, GIPR, and GCGR—is designed to create a synergistic effect that more closely mimics the body's natural regulation of energy balance.[1] This integrated mechanism aims to enhance satiety, increase energy expenditure, improve glycemic control, and preserve lean body mass.[1][6]

Mechanism of Action: A Multi-Pronged Metabolic Modulation

NA-931's therapeutic potential stems from its ability to engage four critical receptors involved in metabolism.[7]

  • Glucagon-like Peptide-1 Receptor (GLP-1R) Agonism: Activation of GLP-1R is a well-established strategy for weight loss. It enhances insulin (B600854) secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety by acting on the central nervous system.[6][8]

  • Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) Agonism: GIPR activation also stimulates insulin release in a glucose-dependent manner. It is believed to have direct effects on adipocytes, potentially improving lipid metabolism and promoting healthy fat storage.[6] The combination of GLP-1 and GIP agonism has been shown to produce greater weight loss than either agent alone.[6]

  • Glucagon Receptor (GCGR) Agonism: While seemingly counterintuitive due to its role in raising blood glucose, glucagon also increases energy expenditure and can reduce appetite at pharmacological concentrations.[6] This component of NA-931's action is thought to contribute to its overall effect on weight reduction.[8]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R) Agonism: A key differentiator of NA-931 is its activity at the IGF-1 receptor.[9] IGF-1 signaling is anabolic, promoting muscle protein synthesis and inhibiting its breakdown.[6] This is particularly significant as many weight loss therapies can lead to a reduction in lean muscle mass. By preserving muscle, NA-931 may help maintain metabolic rate and functional strength.[1][6] Furthermore, IGF-1 can modulate glucagon secretion.[3][4]

The combined action of these four pathways is intended to create a comprehensive and balanced approach to weight management.[1]

NA-931 Signaling Pathway cluster_NA931 NA-931 (Oral Small Molecule) cluster_Receptors Target Receptors cluster_Effects Physiological Effects NA931 NA-931 GLP1R GLP-1R NA931->GLP1R GIPR GIPR NA931->GIPR GCGR GCGR NA931->GCGR IGF1R IGF-1R NA931->IGF1R Satiety ↑ Satiety GLP1R->Satiety GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying Insulin ↑ Insulin Secretion GLP1R->Insulin Glucagon ↓ Glucagon Secretion GLP1R->Glucagon GIPR->Insulin EnergyExpenditure ↑ Energy Expenditure GCGR->EnergyExpenditure IGF1R->Glucagon MuscleMass ↑ Muscle Mass Preservation IGF1R->MuscleMass WeightLoss Significant Weight Loss Satiety->WeightLoss GastricEmptying->WeightLoss Insulin->WeightLoss Glucagon->WeightLoss EnergyExpenditure->WeightLoss MuscleMass->WeightLoss

NA-931's multi-receptor signaling cascade.

Preclinical Research

In Vivo Studies in Diet-Induced Obese (DIO) Mice

Preclinical investigations in animal models provided the initial proof-of-concept for NA-931's efficacy.

Experimental Protocol:

  • Model: Male diet-induced obese (DIO) mice.[10]

  • Treatment Groups:

    • Vehicle control[10]

    • NA-931 compounds (NA-931, NA-932, NA-933) at a dose of 10 nmol/kg administered via daily subcutaneous injections.[10][11]

    • Positive control: Tirzepatide (10 nmol/kg)[10]

    • Combination therapy: NA-931 compounds with tirzepatide (10 nmol/kg)[11]

  • Duration: 14 days.[10]

  • Primary Endpoints: Changes in body weight, plasma glucose, plasma triglycerides, and liver triglycerides.[10]

Summary of Preclinical Findings:

ParameterNA-931 CompoundsTirzepatideNA-931 + Tirzepatide
Body Weight Reduction Up to 26% (p<0.0001)[10][12]~30%[11]Up to 34%[11]
Plasma Glucose Reduction Up to 23% (p<0.003)[10][12]~24%[11]~30%[11]
Plasma Triglycerides Reduction Up to 35% (p<0.003)[10][11][12]~31%[11]~40%[11]
Liver Triglycerides Reduction Up to 46% (p<0.05)[10]~20%[11]~39%[11]

These studies demonstrated that NA-931 produced significant reductions in body weight and improvements in metabolic markers, with effects comparable to the dual agonist tirzepatide.[10]

Clinical Development Program

NA-931 has progressed through Phase 1 and Phase 2 clinical trials, with a Phase 3 program anticipated.[1][13]

Phase 1 Clinical Trial

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, multiple ascending dose (MAD) study.[4]

  • Participants: Overweight or obese individuals, including those with type 2 diabetes.[4][9]

  • Duration: 28 days.[4][9]

  • Primary Endpoints: Safety, tolerability, and change in body weight.[4]

Phase 1 Clinical Trial Workflow cluster_Screening Participant Recruitment cluster_Randomization Study Design cluster_Treatment Intervention (28 Days) cluster_FollowUp Endpoint Assessment Screening Screening of Overweight/ Obese Participants (with/without T2D) Randomization Randomization (Double-Blind) Screening->Randomization NA931_Dose NA-931 (Multiple Ascending Doses) Randomization->NA931_Dose Placebo Placebo Randomization->Placebo Assessment Safety, Tolerability, and Body Weight Change Assessment NA931_Dose->Assessment Placebo->Assessment

References

An In-depth Technical Guide to TAK-931 (Simurosertib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TAK-931 (simurosertib), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental findings from preclinical and clinical studies. All quantitative data is presented in structured tables, and detailed methodologies for pivotal experiments are provided to facilitate reproducibility.

Chemical Structure and Properties

TAK-931 is a small molecule inhibitor with the chemical name 2-((2S)-1-azabicyclo[2.2.2]oct-2-yl)-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one. Its structure is characterized by a thieno[3,2-d]pyrimidinone core.

Image of TAK-931 Chemical Structure: (A visual representation of the chemical structure of TAK-931 would be placed here in a real document. For this text-based output, please refer to the chemical identifiers below.)

Table 1: Chemical and Physical Properties of TAK-931

PropertyValueReference(s)
IUPAC Name 2-((2S)-1-azabicyclo[2.2.2]oct-2-yl)-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Synonyms Simurosertib, TAK-931
Molecular Formula C₁₇H₁₉N₅OS[1]
Molecular Weight 341.43 g/mol [1]
CAS Number 1330782-76-7
SMILES Cc1c(cnn1)c2cc3c(s2)c(=O)n/c(=N\3)[C@H]4CC5CCN4CC5
InChI InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1
Appearance Solid
Solubility Soluble in DMSO[2]

Pharmacological Properties and Mechanism of Action

TAK-931 is a highly potent and selective, ATP-competitive inhibitor of CDC7 kinase.[3] CDC7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication and the DNA damage response. By inhibiting CDC7, TAK-931 prevents the phosphorylation of its key substrate, the minichromosome maintenance complex (MCM), thereby blocking the initiation of DNA replication, leading to S-phase arrest and induction of apoptosis in cancer cells.[4]

Table 2: Pharmacological Properties of TAK-931

ParameterValueCell Line/SystemReference(s)
Target Cell Division Cycle 7 (CDC7) kinase-[3]
IC₅₀ (CDC7) <0.3 nMEnzymatic Assay[2]
IC₅₀ (pMCM2) 17 nMHeLa cells
GI₅₀ Range 30.2 nM to >10 µMPanel of 246 cancer cell lines
Signaling Pathway

The inhibitory action of TAK-931 on CDC7 disrupts the normal cell cycle progression. The following diagram illustrates the signaling pathway affected by TAK-931.

TAK931_Mechanism_of_Action CDC7_DBF4 CDC7-DBF4 Complex pMCM Phosphorylated MCM (Active) CDC7_DBF4->pMCM Phosphorylation MCM MCM Complex (Inactive) MCM->pMCM DNA_Replication DNA Replication Initiation pMCM->DNA_Replication S_Phase_Arrest S-Phase Arrest DNA_Replication->S_Phase_Arrest Proceeds to S-Phase Apoptosis Apoptosis S_Phase_Arrest->Apoptosis TAK931 TAK-931 TAK931->CDC7_DBF4 Inhibition

Mechanism of Action of TAK-931

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of TAK-931.

In Vitro CDC7 Kinase Assay

Objective: To determine the in vitro inhibitory activity of TAK-931 against CDC7 kinase.

Materials:

  • Recombinant human CDC7/DBF4 complex

  • Biotinylated peptide substrate (e.g., biotin-MCM2 peptide)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • TAK-931 (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of TAK-931 in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted TAK-931 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the CDC7/DBF4 enzyme and the biotinylated MCM2 peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final reaction volume is 25 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP levels by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of TAK-931 relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To determine the growth inhibitory effects of TAK-931 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., COLO205, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • TAK-931 (dissolved in DMSO)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a serial dilution of TAK-931 in complete medium from a DMSO stock.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of TAK-931 or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, allow the plate to equilibrate to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Add_Drug Add TAK-931 to Cells Incubate_24h->Add_Drug Drug_Dilution Prepare TAK-931 Serial Dilutions Drug_Dilution->Add_Drug Incubate_72h Incubate 72h Add_Drug->Incubate_72h Add_CTG Add CellTiter-Glo® Incubate_72h->Add_CTG Measure_Luminescence Measure Luminescence Add_CTG->Measure_Luminescence Calculate_GI50 Calculate GI₅₀ Measure_Luminescence->Calculate_GI50

Cell Proliferation Assay Workflow
In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of TAK-931 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., female BALB/c nude mice)

  • Human cancer cells (e.g., COLO205)

  • Matrigel (optional)

  • TAK-931 formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ COLO205 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer TAK-931 orally at the desired dose and schedule (e.g., 60 mg/kg, once daily). The control group receives the vehicle.

  • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a specified period (e.g., 21 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Implantation Implant Tumor Cells in Mice Tumor_Growth Allow Tumors to Grow Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Dosing Administer TAK-931 or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Euthanasia Euthanize Mice Monitoring->Euthanasia Tumor_Excision Excise Tumors Euthanasia->Tumor_Excision Analysis Analyze TGI and Pharmacodynamics Tumor_Excision->Analysis

In Vivo Xenograft Model Workflow

Clinical Trial Information

TAK-931 has been evaluated in several clinical trials for the treatment of advanced solid tumors.

Table 3: Overview of Key Clinical Trials for TAK-931

NCT NumberPhaseTitleStatusKey Findings/Endpoints
NCT02699749 IA Study to Evaluate TAK-931 in Participants With Advanced Nonhematologic TumorsCompletedEvaluated safety, tolerability, pharmacokinetics, and maximum tolerated dose (MTD). The recommended Phase 2 dose was determined.[5][6]
NCT03261947 IIA Study to Evaluate the Safety, Tolerability, and Activity of TAK-931 in Participants With Metastatic Pancreatic Cancer, Metastatic Colorectal Cancer, and Other Advanced Solid TumorsActive, not recruitingAssesses the antitumor activity of TAK-931 in specific cancer types.[7]

Summary and Conclusion

TAK-931 (simurosertib) is a potent and selective CDC7 kinase inhibitor with a well-defined mechanism of action that leads to S-phase arrest and apoptosis in cancer cells. Preclinical studies have demonstrated its significant antitumor activity in a broad range of cancer cell lines and in vivo xenograft models. Early-phase clinical trials have established a manageable safety profile and determined the recommended dose for further investigation. Ongoing clinical studies are exploring its efficacy in various solid tumors. This guide provides a foundational understanding of TAK-931's chemical and pharmacological characteristics, supported by detailed experimental protocols to aid in further research and development in the field of oncology.

References

The Development of NA-931: An Oral Quadruple Agonist for Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

NA-931 (also known as Bioglutide™) is a first-in-class, orally available small molecule that acts as a quadruple agonist for the insulin-like growth factor-1 (IGF-1), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors.[1][2] Developed by Biomed Industries, Inc., NA-931 is under investigation for the treatment of obesity and type 2 diabetes.[3] Its unique multi-receptor approach is designed to offer a synergistic effect on weight loss and metabolic control while preserving muscle mass and improving the side-effect profile compared to existing incretin-based therapies.[4] This technical guide provides a comprehensive overview of the oral formulation development of NA-931, summarizing its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation.

Introduction

The global burden of obesity and related metabolic disorders necessitates the development of novel therapeutics with improved efficacy and patient compliance. While injectable GLP-1 receptor agonists have demonstrated significant success, the demand for effective oral alternatives remains high. NA-931 emerges as a promising candidate, distinguishing itself as an oral small molecule that simultaneously targets four key metabolic pathways.[2] This multi-pronged approach aims to regulate energy intake, energy expenditure, and glucose homeostasis more effectively than single or dual-agonist therapies. This guide delves into the technical aspects of NA-931's development, with a focus on its oral formulation.

Mechanism of Action: A Quadruple Agonist Approach

NA-931's therapeutic potential is rooted in its ability to concurrently activate four distinct receptor systems involved in metabolic regulation.

  • Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism: Activation of GLP-1R is known to enhance glucose-dependent insulin (B600854) secretion, suppress glucagon release, slow gastric emptying, and promote satiety by acting on the central nervous system.[5]

  • Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR) Agonism: GIPR activation also stimulates insulin secretion in a glucose-dependent manner and has been shown to enhance the effects of GLP-1.[5]

  • Glucagon Receptor (GCGR) Agonism: While seemingly counterintuitive, controlled agonism of the glucagon receptor can increase energy expenditure and enhance hepatic fat oxidation, contributing to weight loss.[5]

  • Insulin-Like Growth Factor-1 Receptor (IGF-1R) Agonism: The engagement of the IGF-1 receptor is a unique feature of NA-931. This pathway is crucial for regulating fuel metabolism and body composition. A key hypothesized benefit of IGF-1R activation is the preservation of muscle mass during weight loss.[6]

The simultaneous activation of these four pathways is intended to create a more balanced and potent metabolic effect, leading to significant weight reduction while mitigating potential side effects.

Signaling Pathways

The binding of NA-931 to its target receptors initiates a cascade of intracellular signaling events. While the specific downstream effects of NA-931 are under investigation, the general signaling pathways for each receptor are well-established.

GLP1_GIP_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm NA-931 NA-931 GLP1R GLP-1R NA-931->GLP1R binds GIPR GIPR NA-931->GIPR binds G_Protein G Protein GLP1R->G_Protein activates GIPR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Epac->Insulin_Granules

Simplified GLP-1 and GIP Receptor Signaling Pathway. Caption: NA-931 activates GLP-1R and GIPR, leading to increased cAMP and insulin secretion.

Glucagon_Signaling cluster_receptor Hepatocyte Membrane cluster_cytoplasm Cytoplasm NA-931 NA-931 GCGR Glucagon-R NA-931->GCGR binds G_Protein G Protein GCGR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Metabolic_Effects Increased Glycogenolysis & Gluconeogenesis PKA->Metabolic_Effects

Simplified Glucagon Receptor Signaling Pathway. Caption: NA-931 activates the glucagon receptor, increasing energy expenditure.

IGF1_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm NA-931 NA-931 IGF1R IGF-1R NA-931->IGF1R binds IRS IRS IGF1R->IRS phosphorylates Grb2_SOS Grb2/SOS IGF1R->Grb2_SOS activates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Protein Synthesis Akt->Cell_Survival Ras Ras Grb2_SOS->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Growth Cell Growth & Proliferation MAPK_Pathway->Cell_Growth

Simplified IGF-1 Receptor Signaling Pathway. Caption: NA-931 activates IGF-1R, promoting cell survival and protein synthesis.

Oral Formulation Development

A significant advantage of NA-931 is its development as a once-daily oral capsule. This mode of administration is expected to improve patient adherence compared to injectable therapies. Publicly available information regarding the specific composition of the oral formulation is limited. However, it has been stated that NA-931's formulation does not necessitate the use of "harsh absorption enhancers," which are sometimes required for the oral delivery of peptide-based drugs. This suggests that NA-931, as a small molecule, possesses favorable intrinsic properties for oral absorption.

Further details on the excipients and any specialized formulation technologies employed are not yet in the public domain.

Preclinical and Clinical Development

NA-931 has undergone preclinical evaluation and has progressed through Phase 1 and Phase 2 clinical trials.

Preclinical Studies

Preclinical studies in diet-induced obese (DIO) mice demonstrated that NA-931 and its analogs led to significant reductions in body weight (up to 26%), plasma glucose, and plasma triglycerides.[7] These effects were comparable to the dual GLP-1/GIP agonist, tirzepatide.[8] Additionally, preclinical research has suggested synergistic effects on weight loss when NA-931 is combined with semaglutide (B3030467) or tirzepatide.[9] Studies in animal models have also indicated the potential of NA-931 in treating Alcohol Use Disorder (AUD) by attenuating alcohol-induced behaviors.

Clinical Trials

NA-931 has been evaluated in several clinical trials, with key studies summarized below.

Experimental Workflow for Clinical Trials

Clinical_Trial_Workflow Screening Screening of Overweight/Obese Participants Randomization Randomization Screening->Randomization Treatment_Arms Treatment Arms (NA-931 vs. Placebo) Randomization->Treatment_Arms Dosing Once-Daily Oral Dosing Treatment_Arms->Dosing Assessments Safety, Tolerability, PK/PD, & Efficacy Assessments Dosing->Assessments Data_Analysis Data Analysis Assessments->Data_Analysis Results Topline Results Data_Analysis->Results

Generalized Clinical Trial Workflow for NA-931. Caption: A typical workflow for the clinical evaluation of NA-931.

Phase 1 Clinical Trial (NCT06615700)

  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple-ascending dose study.[10][11]

  • Participants: Overweight or obese adults, with or without type 2 diabetes.[11]

  • Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of NA-931.[10]

  • Key Findings:

    • Pharmacokinetic data supported a once-daily dosing regimen.[12]

    • Blood levels of NA-931 remained consistent regardless of food intake (fasting or high-fat meal).[12]

    • The estimated half-life of NA-931 is 16-24 hours.

Phase 2 Clinical Trial (NCT06564753)

  • Study Design: A 13-week, randomized, double-blind, placebo-controlled, parallel-arm study.[1][13]

  • Participants: 125 adults with obesity (BMI ≥30 kg/m ²) or overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity.[1][14]

  • Objectives: To evaluate the safety, tolerability, and efficacy of NA-931 for weight management.[13]

Clinical Trial Data Summary

Trial Phase Duration Patient Population Dosage Mean Body Weight Reduction (vs. Baseline) Placebo-Adjusted Weight Reduction Key Adverse Events Citation(s)
Phase 1 (MAD)28 DaysOverweight/Obese AdultsUp to 150 mg/dayUp to 6.8%5.1%Mild nausea (8.3% at highest dose), no vomiting reported.[6][12]
Phase 1 (OLE)12 WeeksOverweight/Obese Adults150 mg/dayUp to 12.7%10.4%Mild nausea (16.6% at highest dose), diarrhea (8.3% at highest dose).[6]
Phase 213 WeeksObese or Overweight Adults with ComorbiditiesUp to 150 mg/dayUp to 13.8%12.4%Mild nausea and vomiting (7.3%), diarrhea (6.3%).[1][13][14]

MAD: Multiple Ascending Dose; OLE: Open-Label Extension

Experimental Protocols

Detailed experimental protocols for the clinical trials are not fully publicly available. However, based on the clinical trial registrations and press releases, the following methodologies were employed:

5.1. Phase 1 Clinical Trial (NCT06615700) Protocol Outline

  • Study Design: Randomized, double-blind, placebo-controlled, dose escalation (single and multiple ascending doses).

  • Assessments:

    • Safety and Tolerability: Monitored through the recording of treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

    • Pharmacokinetics: Blood samples were collected at various time points to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. The effect of food on absorption was also assessed.

    • Pharmacodynamics: Assessed through changes in body weight and potentially other metabolic biomarkers.

5.2. Phase 2 Clinical Trial (NCT06564753) Protocol Outline

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-arm study over 13 weeks.

  • Inclusion Criteria: Adults with a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, type 2 diabetes).

  • Assessments:

    • Primary Efficacy Endpoint: Percent change in body weight from baseline to week 13.

    • Secondary Efficacy Endpoints: Proportion of patients achieving ≥5%, ≥10%, and ≥12% weight loss.

    • Safety and Tolerability: Assessed through monitoring of adverse events.

Future Directions

Biomed Industries has announced plans to advance NA-931 to Phase 3 clinical trials.[13] Additionally, the company is exploring the use of NA-931 in combination with other metabolic drugs, such as tirzepatide and semaglutide, with a Phase 2 trial of NA-931 in combination with tirzepatide planned (NCT06732245).[9][15] Patent applications have been filed for these combination therapies.[16]

Conclusion

NA-931 represents a significant innovation in the development of oral therapies for obesity and metabolic diseases. Its unique quadruple agonist mechanism of action holds the potential for superior efficacy and an improved safety profile, including the preservation of muscle mass during weight loss. The development of a convenient once-daily oral formulation is a key advantage that may enhance patient compliance. Data from Phase 1 and 2 clinical trials are promising, demonstrating substantial weight loss with good tolerability. As NA-931 progresses to late-stage clinical development, it will be crucial to further elucidate its long-term safety and efficacy profile and its full therapeutic potential in managing the complexities of metabolic disease.

References

An In-depth Technical Guide to NA-931 (Bioglutide™): A Novel Quadruple Agonist in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NA-931, also known as Bioglutide™, is a first-in-class, orally active, small-molecule quadruple receptor agonist under development by Biomed Industries.[1][2][3][4][5] This investigational drug represents a significant advancement in the therapeutic landscape for obesity and related metabolic disorders. By simultaneously targeting four key metabolic hormone receptors—Insulin-like Growth Factor-1 (IGF-1), Glucagon-like Peptide-1 (GLP-1), Glucose-dependent Insulinotropic Polypeptide (GIP), and Glucagon (B607659)—NA-931 offers a multi-faceted approach to restoring metabolic balance.[1][2][3][4][5] Preclinical and clinical studies have demonstrated its potential to induce substantial weight loss while preserving muscle mass, a critical differentiator from existing therapies.[1][6][7]

Chemical Structure and Synthesis

While the precise chemical structure of NA-931 is proprietary and not publicly disclosed, it is described as a small molecule.[2][3][4][8] It is also referred to as a metabolite of IGF-1.[9][10] The synthesis of NA-931 is a proprietary process developed by Biomed Industries. As a small molecule, it is likely produced through chemical synthesis rather than biological processes.[7]

Generic peptide synthesis, which may share some principles with small molecule synthesis, typically proceeds from the C-terminus to the N-terminus. To enhance stability and mimic the native protein structure, modifications such as N-terminal acetylation and C-terminal amidation are often employed to avoid introducing excess charge and to protect against degradation by exopeptidases. The solubility of such molecules depends on their primary and secondary structure, with dissolution often aided by sonication or the use of organic solvents like DMSO or DMF for less soluble compounds.

Mechanism of Action: A Quadruple Agonist Approach

NA-931's innovative mechanism of action lies in its ability to concurrently activate four distinct receptor pathways, creating a synergistic effect on metabolic regulation.[6][8][9]

  • Insulin-like Growth Factor-1 (IGF-1) Receptor: Activation of the IGF-1 receptor is a key feature of NA-931, contributing to the preservation of lean muscle mass during weight loss.[7][9] IGF-1 signaling is anabolic, promoting muscle protein synthesis and inhibiting protein breakdown.[9] It also improves insulin (B600854) sensitivity and can modulate glucagon secretion.[9][10]

  • Glucagon-like Peptide-1 (GLP-1) Receptor: As a GLP-1 receptor agonist, NA-931 stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner, suppresses glucagon release, slows gastric emptying, and promotes satiety by acting on the central nervous system.[9]

  • Glucose-dependent Insulinotropic Polypeptide (GIP) Receptor: GIP is an incretin (B1656795) hormone that enhances insulin secretion. The dual agonism of GLP-1 and GIP receptors is known to have a more potent effect on glucose control and weight loss than targeting either receptor alone.[9]

  • Glucagon Receptor (GCGR): While glucagon is known to raise blood glucose levels, its activation in a controlled manner can increase energy expenditure and promote fat oxidation, contributing to overall weight reduction.[8][9] The combined action on GLP-1 and GIP receptors is expected to counteract any potential hyperglycemic effects of glucagon receptor activation.[7]

The multi-target approach of NA-931 is designed to provide a more holistic metabolic regulation, addressing multiple underlying factors of obesity and its comorbidities.[6]

Signaling Pathways

The coordinated activation of these four pathways leads to a complex and beneficial modulation of metabolism.

NA931_Signaling_Pathway cluster_NA931 NA-931 (Oral Small Molecule) cluster_receptors Target Receptors cluster_effects Physiological Effects cluster_outcomes Clinical Outcomes NA931 NA-931 GLP1R GLP-1R NA931->GLP1R GIPR GIPR NA931->GIPR GCGR GCGR NA931->GCGR IGF1R IGF-1R NA931->IGF1R Appetite ↓ Appetite GLP1R->Appetite Insulin ↑ Insulin Secretion (Glucose-Dependent) GLP1R->Insulin Glucagon ↓ Glucagon Secretion GLP1R->Glucagon GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying GIPR->Insulin EnergyExpenditure ↑ Energy Expenditure GCGR->EnergyExpenditure FatOxidation ↑ Fat Oxidation GCGR->FatOxidation MuscleMass ↑ Muscle Protein Synthesis ↓ Muscle Protein Breakdown IGF1R->MuscleMass InsulinSensitivity ↑ Insulin Sensitivity IGF1R->InsulinSensitivity WeightLoss Weight Loss Appetite->WeightLoss GlycemicControl Improved Glycemic Control Insulin->GlycemicControl Glucagon->GlycemicControl GastricEmptying->WeightLoss EnergyExpenditure->WeightLoss FatOxidation->WeightLoss MusclePreservation Muscle Mass Preservation MuscleMass->MusclePreservation InsulinSensitivity->GlycemicControl

NA-931 Quadruple Agonist Signaling Pathway

Clinical Development and Efficacy

NA-931 has completed Phase 1 and Phase 2 clinical trials, with promising results in weight management for individuals with obesity or who are overweight with at least one weight-related comorbidity.[1][6]

Phase 1 Clinical Trial

The Phase 1 trial was a randomized, double-blind, placebo-controlled, multiple ascending dose (MAD) study.

  • Study Design: Randomized, double-blind, placebo-controlled, multiple ascending dose study.

  • Participants: Overweight or obese individuals, including those with type 2 diabetes.

  • Duration: 28-day treatment period followed by an 8-week open-label extension.

  • Intervention: Once-daily oral administration of NA-931 at various doses.

MetricPlaceboNA-931 (up to 150 mg/day)p-value
Mean Weight Reduction (28 days) -1.3%-6.4%<0.001
Relative Weight Reduction (28 days) --5.1%<0.001
Mean Weight Reduction (12 weeks) --12.7%-
Relative Weight Reduction (12 weeks) --10.4%-

Table 1: Phase 1 Clinical Trial Efficacy Results [5][11][12]

Phase 2 Clinical Trial

The Phase 2 trial further evaluated the safety, tolerability, and efficacy of NA-931.

  • Study Design: A 13-week, randomized, double-blind, placebo-controlled, parallel-arm study (NCT06564753).[1][13][14]

  • Participants: 125 adults with obesity (BMI ≥30 kg/m ²) or who were overweight (BMI ≥27 kg/m ²) with at least one weight-related comorbidity.[1][15]

  • Intervention: Once-daily oral NA-931 at various doses (up to 150 mg).[1]

MetricPlaceboNA-931 (150 mg/day)
Mean Weight Loss (13 weeks) -1.4%-13.8% to -14.8%
Relative Weight Loss (13 weeks) --12.4% to -13.2%
Participants with ≥12% Weight Loss 2%72%

Table 2: Phase 2 Clinical Trial Efficacy Results [1][4][13][15]

Safety and Tolerability

Across both Phase 1 and Phase 2 trials, NA-931 has demonstrated a favorable safety and tolerability profile.

Adverse EventPlaceboNA-931 (Overall)NA-931 (150 mg dose)
Mild Nausea -3.7% (Phase 1)8.3% (Phase 1), 16.6% (Phase 1 ext.), 7.3% (Phase 2)
Mild Vomiting -0% (Phase 1)7.3% (Phase 2)
Diarrhea 3.2% (Phase 2)3.7% (Phase 1)8.3% (Phase 1), 6.3% - 8.1% (Phase 2)

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) [1][4][5][15][16]

Importantly, no muscle loss was observed in the clinical trials, and the majority of gastrointestinal side effects were reported as mild and transient.[1][4][5]

Experimental Workflow: Phase 2 Clinical Trial

Phase2_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (13 weeks) cluster_assessment Assessment Screening Screening of Participants (BMI ≥27 + comorbidity or BMI ≥30) Enrollment Enrollment of 125 eligible adults Screening->Enrollment Randomization Randomization into parallel arms Enrollment->Randomization Placebo Placebo Group (Once-daily oral) Randomization->Placebo NA931_Doses NA-931 Groups (Multiple ascending doses, once-daily oral) Randomization->NA931_Doses Efficacy Efficacy Assessment (Weight loss, etc.) Placebo->Efficacy Safety Safety & Tolerability Assessment (Adverse events, etc.) Placebo->Safety NA931_Doses->Efficacy NA931_Doses->Safety

Workflow of the NA-931 Phase 2 Clinical Trial

Conclusion

NA-931 (Bioglutide™) is a promising oral, small-molecule, quadruple agonist with a novel mechanism of action for the treatment of obesity and related metabolic disorders. Clinical trial data to date have demonstrated significant, dose-dependent weight loss with the unique and crucial benefit of muscle mass preservation. The safety and tolerability profile appears favorable, with predominantly mild and transient gastrointestinal side effects. As NA-931 advances to Phase 3 trials, it holds the potential to become a transformative therapy for a patient population in need of more effective and comprehensive treatment options.

References

NA-931: A Technical Overview of its Multi-Target Mechanism and Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

NA-931, also known as Bioglutide, is a first-in-class, orally active, small-molecule quadruple receptor agonist developed by Biomed Industries.[1][2][3] It represents a significant advancement in the therapeutic landscape for metabolic disorders by simultaneously targeting four key hormone receptors involved in metabolic regulation: the Insulin-like Growth Factor-1 Receptor (IGF-1R), Glucagon-like Peptide-1 Receptor (GLP-1R), Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR), and the Glucagon (B607659) Receptor (GCGR).[1][4][5][6] This multi-pathway approach is designed to restore metabolic homeostasis, leading to effective weight management without the significant muscle loss or severe adverse events associated with other therapies.[1][2][3] Preclinical and clinical studies have demonstrated its potential in treating obesity, type 2 diabetes, and other related conditions.[1][7]

Core Mechanism of Action: A Quadruple Agonist Approach

NA-931's unique therapeutic profile stems from its ability to engage four distinct but interconnected cellular signaling pathways. This integrated mechanism allows for a more balanced and comprehensive regulation of glucose homeostasis, lipid metabolism, energy expenditure, and appetite.[1][8]

// Connections NA931 -> {GLP1R, GIPR, GCGR, IGF1R} [label="Agonist Activity", color="#EA4335", fontcolor="#202124"]; {GLP1R, GIPR, GCGR} -> cAMP [color="#5F6368"]; IGF1R -> PI3K_Akt [color="#5F6368"];

cAMP -> {Insulin, Appetite, Energy} [color="#5F6368"]; PI3K_Akt -> {Anabolic, GlucoseUptake, Insulin} [color="#5F6368"]; } caption: "NA-931 Quadruple Agonist Mechanism of Action."

Glucagon-like Peptide-1 Receptor (GLP-1R) Activation

Activation of GLP-1R is a well-established strategy for improving glycemic control.[4] NA-931 stimulates this receptor, leading to enhanced glucose-dependent insulin (B600854) secretion, inhibition of glucagon release, and delayed gastric emptying.[8] These actions help regulate postprandial glucose levels. Furthermore, GLP-1R activation in the central nervous system contributes to reduced appetite and food intake.[8]

Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) Activation

NA-931's agonism at the GIPR complements its GLP-1R activity. GIP enhances insulin secretion in response to glucose and may also influence lipid metabolism in adipose tissue.[4][5] The dual engagement of GLP-1R and GIPR is believed to create a synergistic effect on weight loss and metabolic control.[9]

Glucagon Receptor (GCGR) Activation

While seemingly counterintuitive for a diabetes therapy, the balanced activation of the glucagon receptor can be beneficial. GCGR stimulation increases energy expenditure.[5][8] When combined with the powerful insulinotropic effects of GLP-1R and GIPR agonism, the potential hyperglycemic effect of glucagon is mitigated, resulting in a net positive impact on energy balance and weight reduction.[4]

Insulin-like Growth Factor-1 Receptor (IGF-1R) Activation

The most distinctive feature of NA-931 is its agonism at the IGF-1R.[6] This introduces a crucial anabolic component to its mechanism.[8] IGF-1R signaling activates the PI3K/Akt/mTOR pathway , which is central to cellular growth and metabolism.[5][8] This activation promotes protein synthesis and inhibits protein breakdown, which is theorized to be responsible for the preservation of lean muscle mass observed during weight loss with NA-931.[1][3][5] Additionally, this pathway enhances insulin sensitivity and glucose uptake in peripheral tissues.[5][8]

Signaling_Pathways cluster_GPCR GPCR Signaling (GLP-1R, GIPR, GCGR) cluster_IGF1R IGF-1R Signaling NA931_1 NA-931 Receptors_GPCR GLP-1R / GIPR / GCGR NA931_1->Receptors_GPCR AC Adenylate Cyclase Receptors_GPCR->AC cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA CellularResponse1 Metabolic Regulation (Insulin, Appetite, Energy) PKA->CellularResponse1 NA931_2 NA-931 Receptor_IGF1R IGF-1R NA931_2->Receptor_IGF1R PI3K PI3K Receptor_IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellularResponse2 Anabolism & Glucose Uptake (Protein Synthesis) mTOR->CellularResponse2

Quantitative Data Summary

The efficacy and safety of NA-931 have been evaluated in preclinical and clinical settings. The data below summarizes key findings.

Table 1: Clinical Trial Efficacy Data
Study PhaseDurationDosageMean Weight Reduction (from Baseline)Placebo-Adjusted Weight ReductionReference
Phase 128 daysMultipleUp to 6.8%5.1% (p < 0.001)[6][9]
Phase 1 (Extension)12 weeks150 mg/dayUp to 12.7%10.4%[6]
Phase 213 weeks150 mg/dayUp to 14.8%11.9% - 13.2%[2][9]
Table 2: Clinical Trial Safety & Tolerability (Adverse Events)
Study PhaseAdverse EventPercentage in NA-931 GroupNotesReference
Phase 1Mild Nausea8.3% (at 150 mg dose)No vomiting reported at any dose.[6]
Phase 2Mild Nausea & Vomiting7.3%83% of GI events classified as "insignificant".[2][3]
Phase 2Diarrhea6.3%Events were generally mild and transient.[2][3]
Table 3: Preclinical Efficacy in Diet-Induced Obese (DIO) Mice
ParameterNA-931 CompoundTirzepatideNA-931 + TirzepatideReference
Body Weight Reduction Up to 24%30%Up to 34%[7]
Plasma Glucose Reduction 23%24%30%[7]
Plasma Triglycerides Reduction 35%31%40%[7]
Liver Triglycerides Reduction 29%20%39%[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols used in key studies of NA-931.

In Vitro Receptor Activation Assays
  • Objective: To confirm the agonist activity of NA-931 at its four target receptors.

  • Methodology:

    • Cultured cell lines engineered to express human-derived IGF-1R, GLP-1R, GIPR, and GCGR were utilized.[8]

    • For the G-protein coupled receptors (GLP-1R, GIPR, GCGR), cells were treated with varying concentrations of NA-931. The downstream signaling was quantified by measuring the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger for these pathways.[5][8]

    • For the IGF-1R pathway, activation was assessed by measuring the phosphorylation of downstream signaling proteins, such as Akt, using immunoassays (e.g., Western Blot or ELISA).[5]

  • Outcome: These assays confirmed that NA-931 is a potent agonist at all four human receptors, capable of inducing the expected downstream signaling cascades.[5]

Preclinical Studies in Diet-Induced Obese (DIO) Mice
  • Objective: To evaluate the in vivo efficacy of NA-931 on metabolic parameters.

  • Animal Model: Diet-induced obese (DIO) mice, a standard model for studying obesity and metabolic syndrome.[7]

  • Methodology:

    • DIO mice were administered NA-931 compounds (10 nmol/kg), Tirzepatide (10 nmol/kg), a combination of both, or a vehicle control.[7]

    • Over the study period, key metrics were monitored, including changes in body weight, food and water intake, and plasma glucose levels.[7]

  • Outcome: The study demonstrated significant reductions in body weight, glucose, and triglycerides, validating the therapeutic potential of the quadruple agonist approach in a living system.[7]

Phase 2 Clinical Trial Protocol
  • Objective: To assess the efficacy, safety, and tolerability of NA-931 in adults who are overweight or obese.

  • Study Design: A 13-week, randomized, double-blind, placebo-controlled, parallel-arm study.[2][3]

  • Participant Population: 125 adults with a Body Mass Index (BMI) of ≥30 kg/m ² or a BMI of ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).[2][3]

  • Methodology:

    • Participants were randomized to receive either a daily oral dose of NA-931 (at varying doses, including 150 mg) or a matching placebo.[2][3]

    • The primary endpoint was the percentage change in body weight from baseline to week 13.[2]

    • Secondary endpoints included the proportion of participants achieving ≥5%, ≥10%, and ≥12% weight loss.[2]

    • Safety and tolerability were monitored throughout the study by recording all treatment-emergent adverse events (TEAEs).[3]

Phase2_Workflow cluster_Treatment 13-Week Treatment Period cluster_Endpoints Endpoints Screening Screening (N=125) - BMI ≥27 + Comorbidity - BMI ≥30 Randomization Randomization (Double-Blind) Screening->Randomization ArmA NA-931 Group (e.g., 150mg/day oral) Randomization->ArmA ArmB Placebo Group (Matching oral capsule) Randomization->ArmB Analysis End of Study Analysis (Week 13) ArmA->Analysis ArmB->Analysis Efficacy Primary: % Weight Change Secondary: % Responders Analysis->Efficacy Safety Safety & Tolerability (TEAEs) Analysis->Safety

References

Technical Guide: Binding Affinity of PG-931 to Melanocortin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic peptide PG-931 for human melanocortin receptors (hMCRs). The information is compiled from publicly available scientific literature and commercial product data.

Executive Summary

This compound is a potent and selective agonist for the human melanocortin-4 receptor (hMC4R).[1][2][3] It is an analog of SHU-9119.[2] Quantitative data demonstrate its high affinity and functional activity at the hMC4R, with significantly lower affinity for the hMC3R and hMC5R.[1][2][3] Currently, there is no publicly available data on the binding affinity of this compound for the hMC1R and hMC2R subtypes. The primary methods for determining these binding affinities are competitive radioligand binding assays and functional cAMP accumulation assays.

Quantitative Binding Affinity Data

The binding affinity of this compound has been characterized at the human MC3, MC4, and MC5 receptors. The data is summarized in the table below.

Receptor SubtypeLigandAssay TypeValueUnitsReference
hMC3RThis compoundIC5055nM[1][3]
hMC4RThis compoundIC500.58nM[1][3]
hMC5RThis compoundIC502.4nM[2]
hMC4RThis compoundEC500.42nM[4]

Note: IC50 (Inhibitory Concentration 50%) represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from its receptor. EC50 (Effective Concentration 50%) is the concentration of a ligand that provokes a response halfway between the baseline and maximum response in a functional assay.

Experimental Protocols

While the primary research articles detailing the specific experimental conditions for this compound were not fully accessible, the following protocols are based on established and detailed methodologies for characterizing similar melanocortin receptor ligands, as described by Grieco et al., 2003.[5] It is highly probable that similar protocols were employed for the characterization of this compound.

Radioligand Competitive Binding Assay

This assay determines the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to a specific melanocortin receptor subtype.

3.1.1 Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with the human MC3R, MC4R, or MC5R.

  • Radioligand: [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH).

  • Binding Buffer: 50 mM HEPES, pH 7.4, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM KCl, and 0.2% bovine serum albumin (BSA).

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Instrumentation: Gamma counter.

3.1.2 Procedure:

  • Cell Culture and Membrane Preparation: HEK293 cells expressing the receptor of interest are cultured to a sufficient density and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand ([¹²⁵I]-NDP-α-MSH) and varying concentrations of the competitive ligand (this compound).

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filters are then washed with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using a non-linear regression to determine the IC50 value of this compound.

cAMP Accumulation Functional Assay

This functional assay measures the ability of an agonist (e.g., this compound) to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger, upon binding to a Gs-coupled receptor like the melanocortin receptors.

3.2.1 Materials:

  • Cell Lines: HEK293 cells stably transfected with the human MC4R.

  • Assay Medium: Eagle's minimal essential medium containing 0.5 mM isobutylmethylxanthine (a phosphodiesterase inhibitor to prevent cAMP degradation) and 1% BSA.

  • Test Compound: this compound serially diluted in assay medium.

  • cAMP Assay Kit: Commercially available cAMP assay kit (e.g., RIA or fluorescence-based).

3.2.2 Procedure:

  • Cell Plating: Transfected HEK293 cells are plated in 24-well plates and grown to near confluency.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed and pre-incubated with the assay medium for a short period (e.g., 15 minutes) at 37°C.

  • Stimulation: The pre-incubation medium is replaced with assay medium containing various concentrations of this compound. The cells are then incubated for a defined period (e.g., 1 hour) at 37°C.

  • Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value for this compound is determined.

Visualizations

Signaling Pathway

Melanocortin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PG931 This compound MC4R MC4R PG931->MC4R binds G_Protein Gαsβγ MC4R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Response Cellular Response CREB->Response leads to

Caption: Canonical MC4R Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (HEK293 expressing hMCR) Start->Prepare_Membranes Incubate Incubate Membranes with [¹²⁵I]-NDP-α-MSH and this compound Prepare_Membranes->Incubate Filter Rapid Filtration (Separate bound from free) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Gamma Counter) Wash->Count Analyze Data Analysis (Determine IC50) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Logical Relationship: this compound Receptor Selectivity

PG931_Selectivity cluster_receptors Melanocortin Receptors PG931 This compound MC4R hMC4R (IC50 = 0.58 nM) PG931->MC4R High Affinity MC5R hMC5R (IC50 = 2.4 nM) PG931->MC5R Moderate Affinity MC3R hMC3R (IC50 = 55 nM) PG931->MC3R Low Affinity

Caption: this compound Receptor Selectivity Profile.

References

Methodological & Application

Application Notes and Protocols for TAK-931 in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of TAK-931, a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. The following protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of TAK-931 in cancer cell lines.

Introduction

TAK-931 is an orally bioavailable inhibitor of CDC7, a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] By inhibiting CDC7, TAK-931 prevents the phosphorylation of the minichromosome maintenance complex protein 2 (MCM2), a key step for the firing of replication origins.[3] This leads to an S-phase delay and induction of replication stress, ultimately resulting in mitotic aberrations, centrosome dysregulation, and irreversible antiproliferative effects in cancer cells.[4][5] Notably, TAK-931 has shown increased antiproliferative activity in cancer cells with RAS mutations.[4][5]

Data Presentation

The antiproliferative activity of TAK-931 has been evaluated across a broad range of cancer cell lines. The half-maximal growth inhibition (GI50) values from a large-scale in vitro screen are summarized below.

Cell LineCancer TypeGI50 (nM)
COLO205Colorectal85
RKOColorectal818
SW948ColorectalN/A
PANC-1PancreaticN/A
Median GI50 (across 246 cell lines) Various 407.4

Note: N/A indicates that a specific value was not provided in the referenced abstracts. The table demonstrates the broad range of activity, with some cell lines showing high sensitivity (<100 nM) and others demonstrating resistance (>1000 nM).[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of TAK-931 and a typical experimental workflow for its in vitro characterization, the following diagrams have been generated.

TAK931_Signaling_Pathway TAK-931 Signaling Pathway cluster_cell_cycle Cell Cycle Progression cluster_mechanism Mechanism of Action G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase G2_M_Phase G2/M Phase S_Phase->G2_M_Phase Replication_Stress Replication Stress TAK931 TAK-931 CDC7 CDC7 Kinase TAK931->CDC7 Inhibits MCM2 MCM2 CDC7->MCM2 Phosphorylates pMCM2 pMCM2 (Phosphorylated) Origin_Firing Replication Origin Firing pMCM2->Origin_Firing Initiates S_Phase_Arrest S Phase Arrest Replication_Stress->S_Phase_Arrest

Caption: TAK-931 inhibits CDC7 kinase, preventing MCM2 phosphorylation and DNA replication.

Experimental_Workflow In Vitro Evaluation of TAK-931 Cell_Culture 1. Cancer Cell Line Culture TAK931_Treatment 2. TAK-931 Treatment (Dose-Response) Cell_Culture->TAK931_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, 72h) TAK931_Treatment->Viability_Assay Western_Blot 3b. Western Blot (pMCM2, 4h) TAK931_Treatment->Western_Blot FACS_Analysis 3c. Cell Cycle Analysis (FACS, 24h) TAK931_Treatment->FACS_Analysis Data_Analysis 4. Data Analysis (GI50, Protein Levels, Cell Cycle Distribution) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis FACS_Analysis->Data_Analysis

Caption: A typical workflow for characterizing TAK-931's in vitro effects.

Experimental Protocols

The following are generalized protocols for key in vitro experiments with TAK-931. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability/Antiproliferation Assay

This protocol is designed to determine the GI50 value of TAK-931 in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TAK-931 (stock solution in DMSO)

  • 96-well clear or opaque-walled plates

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • TAK-931 Treatment:

    • Prepare serial dilutions of TAK-931 in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of TAK-931. Include a vehicle control (DMSO-treated) group.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[4]

  • Assay Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT).

    • If using MTT, add solubilization solution.

    • Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the readings of the TAK-931-treated wells to the vehicle-treated control wells to calculate the percentage of growth inhibition.

    • Plot the growth inhibition percentage against the log of the TAK-931 concentration and use a non-linear regression model to determine the GI50 value.

Western Blot for pMCM2

This protocol is used to assess the on-target effect of TAK-931 by measuring the phosphorylation of its direct substrate, MCM2.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • TAK-931

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pMCM2 (Ser40/41), anti-MCM2, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of TAK-931 or vehicle (DMSO) for 4 hours.[4]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pMCM2) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total MCM2 and a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the pMCM2 signal to the total MCM2 and loading control signals.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of TAK-931 on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • TAK-931

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with TAK-931 or vehicle (DMSO) for 24 hours.[4]

    • Harvest both the adherent and floating cells.

    • Wash the cells with PBS and centrifuge.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

  • Data Analysis:

    • Compare the cell cycle profiles of TAK-931-treated cells to the vehicle-treated control to identify any cell cycle arrest.

References

Application Notes and Protocols for TAK-931 in Pancreatic Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TAK-931, a selective inhibitor of cell division cycle 7 (CDC7) kinase, in preclinical pancreatic cancer xenograft models. The information compiled from peer-reviewed studies offers detailed protocols and quantitative data to guide researchers in designing and executing their own experiments.

Introduction

Pancreatic cancer remains a significant therapeutic challenge. TAK-931 (simurosertib) is an orally bioavailable and highly potent small molecule inhibitor of CDC7 kinase, a key regulator of DNA replication initiation.[1] By inhibiting CDC7, TAK-931 induces replication stress and mitotic aberrations, ultimately leading to the suppression of tumor growth.[2][3] Preclinical studies have demonstrated its significant antiproliferative activity in various cancer models, including patient-derived xenografts (PDX) of pancreatic cancer.[3][4]

Mechanism of Action

TAK-931 functions as an ATP-competitive inhibitor of CDC7 kinase.[3] The primary downstream target of CDC7 for initiating DNA replication is the minichromosome maintenance (MCM) complex, specifically the phosphorylation of MCM2.[4][5] Inhibition of CDC7 by TAK-931 prevents the phosphorylation of MCM2, thereby blocking the initiation of DNA replication and causing cell cycle arrest.[1][3] This targeted inhibition leads to an antiproliferative effect in cancer cells that overexpress CDC7.[1]

cluster_0 TAK-931 Mechanism of Action TAK931 TAK-931 CDC7 CDC7 Kinase TAK931->CDC7 Inhibits Replication DNA Replication Initiation MCM2 MCM2 CDC7->MCM2 Phosphorylates pMCM2 pMCM2 MCM2->Replication Blocked by TAK-931 pMCM2->Replication CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest TumorGrowth Tumor Growth Inhibition CellCycleArrest->TumorGrowth cluster_1 Experimental Workflow for TAK-931 in Pancreatic Xenografts start Start cell_prep Prepare Pancreatic Cancer Cells/Tissue start->cell_prep implantation Implant into Immunocompromised Mice cell_prep->implantation tumor_growth Monitor Tumor Growth (100-200 mm³) implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer Vehicle or TAK-931 (Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis (pMCM2) endpoint->analysis end End analysis->end

References

Application Notes and Protocols for TAK-931 (Bezaserdib) Phase 1 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing schedules, safety, and mechanism of action of TAK-931 (bezaserdib), a selective cell division cycle 7 (CDC7) kinase inhibitor, as investigated in phase 1 clinical trials for patients with advanced solid tumors. The provided protocols are based on published data from these trials and are intended for informational and research purposes.

Dosing Schedules and Administration

The first-in-human phase 1 study of TAK-931 (NCT02699749) evaluated several dosing schedules to determine the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D).[1][2][3][4] The study enrolled patients aged 20 years and older with advanced solid tumors for whom no effective standard therapy was available.[1] TAK-931 was administered orally in the form of capsules.[5]

Dose Escalation Schedules

Four primary dosing schedules were investigated in the dose-escalation phase of the trial:

ScheduleDosing RegimenStarting DoseCycle Length
A Once daily for 14 days, followed by a 7-day rest period30 mg21 days
B Once or twice daily for 7 days on, 7 days off60 mg28 days
D Continuous once daily20 mg21 days
E Once daily for 2 days on, 5 days off100 mg21 days

Table 1: TAK-931 Phase 1 Dose Escalation Schedules.[1][2][3][4][6][7]

Schedules D and E were discontinued (B1498344) before the MTD was determined.[1][2][3][4][6][7]

Dose-Limiting Toxicities and Maximum Tolerated Dose

The primary endpoints of the study were to evaluate the safety, tolerability, and MTD of TAK-931.[5] Dose-limiting toxicities (DLTs) were assessed during the first cycle of treatment.[1]

ScheduleMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities (DLTs)
A 50 mgGrade 4 neutropenia[1][2][4][6][8]
B 100 mgGrade 3 febrile neutropenia and Grade 4 neutropenia[1][2][4][6]

Table 2: Maximum Tolerated Dose and Dose-Limiting Toxicities.[1][2][4][6][8]

Recommended Phase 2 Dose (RP2D)

Based on the safety, tolerability, and pharmacokinetic data, the recommended phase 2 dose (RP2D) for TAK-931 was determined.

Recommended Phase 2 Dose (RP2D)
50 mg administered once daily on days 1-14 of a 21-day cycle[1][2][3][4][6][9][10]

Table 3: Recommended Phase 2 Dose of TAK-931.

Experimental Protocols

Detailed experimental protocols for the clinical trial are not fully available in the public domain. However, based on the published results, the following methodologies were employed.

Safety and Tolerability Assessment

Objective: To evaluate the safety profile of TAK-931 and determine the MTD.

Methodology:

  • Patient Monitoring: Patients were continuously monitored for adverse events (AEs). The severity of AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[11][12]

  • Assessments: Regular safety assessments included physical examinations, vital sign measurements, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).[13]

  • DLT Definition: A DLT was generally defined as a specific grade of treatment-related toxicity occurring within the first treatment cycle that was considered unacceptable.[1][12] Examples in this trial included grade 4 neutropenia.[1][8]

The most common adverse events reported were nausea (60%) and neutropenia (56%).[1][2][3][4][6][7]

Pharmacokinetic (PK) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion of TAK-931 in patients with advanced solid tumors.

Methodology:

  • Sample Collection: Blood samples were collected from patients at multiple time points after single and multiple doses of TAK-931.

  • Bioanalysis: Plasma concentrations of TAK-931 were determined using a validated bioanalytical method (specific assay details not published).

  • PK Parameters: Key pharmacokinetic parameters were calculated, including:

    • Time to maximum plasma concentration (Tmax)

    • Maximum plasma concentration (Cmax)

    • Area under the plasma concentration-time curve (AUC)

    • Terminal elimination half-life (t1/2)

  • Results: The time to maximum plasma concentration of TAK-931 was approximately 1-4 hours after dosing.[1][2][3][6][7] Systemic exposure to TAK-931 increased in a dose-proportional manner.[2][3][6][7][8] The mean terminal elimination half-life was approximately 5.4 hours.[8]

Pharmacodynamic (PD) Analysis

Objective: To assess the biological effect of TAK-931 on its target, CDC7, and downstream signaling pathways in tumor and surrogate tissues.

Methodology:

  • Biomarker: The primary pharmacodynamic biomarker was the phosphorylation of Minichromosome Maintenance Complex Component 2 (MCM2), a direct substrate of CDC7.[8][14]

  • Sample Collection: Skin biopsies were collected from patients before and after treatment with TAK-931.[8]

  • Assay: The levels of phosphorylated MCM2 (pMCM2) in the skin biopsies were measured, likely using an immunoassay such as Western blotting or immunohistochemistry.

  • Results: A dose-dependent inhibition of pMCM2 was observed in the skin biopsies of most patients treated with TAK-931, which correlated with drug exposure.[8] This provided clinical evidence of target engagement.

Mechanism of Action and Signaling Pathway

TAK-931 is a potent and selective inhibitor of CDC7 kinase.[14] CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[8][9]

Caption: TAK-931 inhibits CDC7, preventing MCM phosphorylation and DNA replication.

By inhibiting CDC7, TAK-931 prevents the phosphorylation of the MCM complex, which is a critical step for the initiation of DNA replication.[6] This leads to the stalling of replication forks, induction of replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells that are highly dependent on rapid proliferation.[8]

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow of the phase 1 clinical trial and a generalized workflow for evaluating a CDC7 inhibitor.

Phase1_Trial_Workflow cluster_Patient_Selection Patient Selection cluster_Dose_Escalation Dose Escalation Phase cluster_Phase2_Recommendation Phase 2 Recommendation Eligibility Eligible Patients (Advanced Solid Tumors) Dosing_Schedules Administer TAK-931 (Schedules A, B, D, E) Eligibility->Dosing_Schedules Safety_Monitoring Monitor for Adverse Events and DLTs Dosing_Schedules->Safety_Monitoring PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis Dosing_Schedules->PK_PD_Analysis MTD_Determination Determine MTD Safety_Monitoring->MTD_Determination PK_PD_Analysis->MTD_Determination RP2D_Selection Select Recommended Phase 2 Dose (RP2D) MTD_Determination->RP2D_Selection

Caption: Logical workflow of the TAK-931 Phase 1 clinical trial.

CDC7_Inhibitor_Evaluation_Workflow cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Evaluation (Phase 1) In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assays (pMCM2 Inhibition, Cell Viability) In_Vitro_Assay->Cell_Based_Assay Xenograft_Models In Vivo Xenograft Models (Anti-tumor Activity) Cell_Based_Assay->Xenograft_Models Dose_Escalation Dose Escalation Study (Safety, MTD) Xenograft_Models->Dose_Escalation PK_PD_Assessment PK and PD Assessment (Target Engagement) Dose_Escalation->PK_PD_Assessment RP2D_Determination RP2D Determination PK_PD_Assessment->RP2D_Determination

Caption: General experimental workflow for evaluating a CDC7 inhibitor.

Conclusion

The phase 1 clinical trial of TAK-931 successfully established a manageable safety profile and determined the recommended phase 2 dose of 50 mg once daily for 14 days in a 21-day cycle.[1][2][3][4][6][7] The study also provided clinical proof of mechanism through the observed inhibition of pMCM2.[8] These findings supported the continued development of TAK-931 in phase 2 studies for patients with advanced solid tumors.[1][2][3][4][6]

References

Application Notes and Protocols for Administering NA-931 in Diet-Induced Obese Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NA-931 is a novel small molecule quadruple agonist that simultaneously targets four key metabolic receptors: the insulin-like growth factor 1 receptor (IGF-1R), the glucagon-like peptide-1 receptor (GLP-1R), the glucose-dependent insulinotropic polypeptide receptor (GIPR), and the glucagon (B607659) receptor (GCGR).[1][2][3] This multi-pathway approach aims to restore metabolic balance, induce weight loss while preserving muscle mass, and improve glycemic control.[2][4] Preclinical studies in diet-induced obese (DIO) mouse models have demonstrated the potential of NA-931 to significantly reduce body weight and improve metabolic parameters.[1][5][6]

These application notes provide detailed protocols for the administration of NA-931 in a diet-induced obese mouse model, based on available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of NA-931 and similar compounds.

Data Presentation

The following tables summarize the quantitative data from a 14-day preclinical study in male diet-induced obese (DIO) mice.[1][2][5][6]

Table 1: Effects of NA-931 on Body Weight and Metabolic Parameters in DIO Mice

ParameterVehicleNA-931 (10 nmol/kg)Tirzepatide (Positive Control)NA-931 + Tirzepatide
Body Weight Reduction-Up to 26% (p<0.0001)Up to 30%Up to 34%
Plasma Glucose Reduction-Up to 23% (p<0.003)Up to 24%Up to 30%
Plasma Triglycerides Reduction-Up to 34% (p<0.003)Up to 31%Up to 40%
Liver Triglycerides Reduction-Up to 46% (p<0.05)Up to 20%Up to 39%

Data is presented as percentage reduction compared to the vehicle-treated group after 14 days of daily subcutaneous administration.[1][2][5][6]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model Protocol

This protocol describes the induction of obesity in mice through a high-fat diet, a common prerequisite for testing anti-obesity therapeutics like NA-931.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD): A diet with 45-60% of calories derived from fat is typically used. While the exact diet used in the NA-931 preclinical studies is not specified, a common commercially available diet such as Research Diets D12492 (60% kcal from fat) or D12451 (45% kcal from fat) can be used.

  • Standard chow diet (for control group)

  • Animal caging with appropriate enrichment

  • Animal scale for weekly body weight measurement

Procedure:

  • Acclimation: Upon arrival, acclimate the mice for at least one week to the animal facility conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • Baseline Measurements: Record the initial body weight of all mice.

  • Diet Induction:

    • Randomize mice into two groups: a control group that will continue to receive the standard chow diet and a DIO group that will be switched to the high-fat diet.

    • Provide the respective diets and water ad libitum.

    • Replace the HFD at least twice a week to prevent spoilage.

  • Monitoring:

    • Monitor the body weight of all mice weekly.

    • Continue the high-fat diet feeding for a period of 8-16 weeks, or until the DIO group achieves a significantly higher body weight (typically 20-30% greater) compared to the control group. The specific duration will depend on the desired level of obesity.

    • Monitor the general health of the animals daily.

  • Subject Selection: Once the desired obese phenotype is achieved, the DIO mice are ready for the administration of NA-931.

NA-931 Administration Protocol

This protocol outlines the preparation and subcutaneous administration of NA-931 to DIO mice.

Materials:

  • Diet-induced obese (DIO) mice

  • NA-931 compound

  • Vehicle: The specific vehicle used in the preclinical studies for NA-931 is not publicly disclosed. A common and appropriate vehicle for subcutaneous injection of peptides or small molecules is sterile saline (0.9% NaCl) or a buffered solution such as phosphate-buffered saline (PBS). It is recommended to perform small-scale solubility and stability tests to determine the optimal vehicle. For the purpose of this protocol, we will assume sterile saline as the vehicle.

  • Sterile syringes (e.g., 0.3 mL or 0.5 mL insulin (B600854) syringes)

  • Sterile needles (27-30 gauge)

  • Animal scale

Procedure:

  • Preparation of NA-931 Solution:

    • On each day of the study, prepare a fresh solution of NA-931 in the chosen sterile vehicle.

    • Calculate the required amount of NA-931 based on the mean body weight of the mice to be dosed and the target dose of 10 nmol/kg.

    • Dissolve the NA-931 in the vehicle to achieve a final concentration that allows for an injection volume of approximately 5-10 µL/g of body weight. For example, for a 40g mouse, the injection volume would be 200-400 µL.

    • Ensure the solution is clear and free of particulates.

  • Animal Dosing:

    • Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal subcutaneous space.

    • Using a sterile syringe and needle, draw up the calculated volume of the NA-931 solution.

    • Lift the skin to create a "tent" and insert the needle at the base of the tent, parallel to the body.

    • Inject the solution subcutaneously.

    • Administer the injection once daily for a period of 14 days.

    • A vehicle-only group should be included as a negative control.

  • Monitoring:

    • Record the body weight of each mouse daily, prior to dosing.

    • Monitor food and water intake daily, if this is a desired endpoint.

    • Observe the animals for any adverse reactions.

  • Endpoint Analysis:

    • At the end of the 14-day treatment period, collect blood samples for the analysis of plasma glucose and triglycerides.

    • Euthanize the mice and collect liver tissue for the analysis of liver triglycerides.

Visualizations

Experimental Workflow

experimental_workflow cluster_dio Diet-Induced Obesity Model cluster_treatment NA-931 Administration cluster_analysis Endpoint Analysis acclimation Acclimation (1 week) baseline Baseline Measurements (Body Weight) acclimation->baseline diet High-Fat Diet Feeding (8-16 weeks) baseline->diet phenotype Obese Phenotype Achieved diet->phenotype randomization Randomize DIO Mice phenotype->randomization treatment_groups Treatment Groups: - Vehicle - NA-931 (10 nmol/kg) - Positive Control randomization->treatment_groups daily_dosing Daily Subcutaneous Dosing (14 days) treatment_groups->daily_dosing monitoring Daily Monitoring (Body Weight, Food Intake) daily_dosing->monitoring sample_collection Sample Collection (Blood, Liver) monitoring->sample_collection biochemical_assays Biochemical Assays: - Plasma Glucose - Plasma Triglycerides - Liver Triglycerides sample_collection->biochemical_assays data_analysis Data Analysis biochemical_assays->data_analysis signaling_pathway cluster_receptors NA-931 Quadruple Receptor Agonism cluster_downstream Downstream Signaling & Metabolic Effects cluster_effects Metabolic Outcomes NA931 NA-931 GLP1R GLP-1R NA931->GLP1R GIPR GIPR NA931->GIPR GCGR GCGR NA931->GCGR IGF1R IGF-1R NA931->IGF1R cAMP ↑ cAMP GLP1R->cAMP GIPR->cAMP GCGR->cAMP PI3K_Akt ↑ PI3K/Akt Pathway IGF1R->PI3K_Akt PKA ↑ PKA cAMP->PKA Glucose_Control Improved Glucose Control PKA->Glucose_Control Weight_Loss Weight Loss PKA->Weight_Loss Lipid_Metabolism Improved Lipid Metabolism PKA->Lipid_Metabolism PI3K_Akt->Glucose_Control Muscle_Preservation Muscle Mass Preservation PI3K_Akt->Muscle_Preservation

References

Application Notes and Protocols for Assessing NA-931 Efficacy in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NA-931 is a first-in-class, orally active, small-molecule quadruple agonist that simultaneously targets the glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), glucagon (B607659) (GCG), and insulin-like growth factor-1 (IGF-1) receptors.[1][2][3][4] This multi-pathway approach is designed to restore metabolic homeostasis, induce weight loss, and improve glycemic control, offering a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.[1][2][3][4][5] These application notes provide detailed protocols for assessing the efficacy of NA-931 in both in vitro and in vivo metabolic studies.

Mechanism of Action

NA-931's unique quadruple agonism allows it to modulate multiple interconnected signaling pathways involved in metabolism.[1] Activation of GLP-1 and GIP receptors enhances glucose-dependent insulin (B600854) secretion, while GLP-1 receptor activation also suppresses appetite.[1] Glucagon receptor agonism increases energy expenditure, and IGF-1 receptor activation is crucial for preserving lean muscle mass during weight loss.[1][2][4]

NA931_Mechanism cluster_receptors NA-931 Quadruple Agonism cluster_effects Metabolic Effects NA-931 NA-931 GLP-1R GLP-1R NA-931->GLP-1R GIPR GIPR NA-931->GIPR GCGR GCGR NA-931->GCGR IGF-1R IGF-1R NA-931->IGF-1R Insulin Secretion Insulin Secretion GLP-1R->Insulin Secretion Appetite Suppression Appetite Suppression GLP-1R->Appetite Suppression GIPR->Insulin Secretion Energy Expenditure Energy Expenditure GCGR->Energy Expenditure Muscle Mass Preservation Muscle Mass Preservation IGF-1R->Muscle Mass Preservation

NA-931 Mechanism of Action

Data Presentation

Preclinical Efficacy in Diet-Induced Obese (DIO) Mice
ParameterVehicle ControlNA-931 (10 nmol/kg)% Change vs. ControlReference
Body WeightBaselineReduction up to 26%↓ 26%[5]
Plasma GlucoseBaselineReduction up to 23%↓ 23%[5]
Plasma TriglyceridesBaselineReduction up to 34%↓ 34%[5]
Liver TriglyceridesBaselineReduction up to 46%↓ 46%[5]
Phase 1 Clinical Trial in Overweight/Obese Adults (28-day study)
ParameterPlaceboNA-931% Change vs. PlaceboReference
Body WeightMinimal ChangeReduction up to 6.4%↓ 5.1% (relative)[6]
Phase 2 Clinical Trial in Obese/Overweight Adults (13-week study)
ParameterPlaceboNA-931 (150 mg daily)% Change vs. PlaceboReference
Mean Body WeightBaselineReduction up to 13.8%↓ 12.4% (relative)[4]
Participants with ≥12% Weight Loss2%72%N/A[4]

Experimental Protocols

The following protocols are designed to assess the key metabolic effects of NA-931.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Mouse Model) A Glucose Uptake Assay (Adipocytes) B Insulin Signaling (Western Blot) E Oral Glucose Tolerance Test (OGTT) A->E C Mitochondrial Respiration (Seahorse Assay) G Liver Triglyceride Quantification B->G D GLP-1 Secretion Assay (MIN6/STC-1 Cells) F Body Composition (DEXA) C->F D->E

Experimental Workflow
In Vitro Glucose Uptake Assay in Adipocytes

Objective: To determine the effect of NA-931 on glucose uptake in adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • NA-931

  • Insulin (positive control)

  • 2-Deoxyglucose (2-DG)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • Phosphate-Buffered Saline (PBS)

  • Glucose Uptake Assay Kit (e.g., colorimetric or luminescent)

Procedure:

  • Seed 3T3-L1 pre-adipocytes in a 96-well plate and differentiate them into mature adipocytes.

  • Wash the differentiated adipocytes twice with PBS and then starve them in serum-free medium overnight.

  • Wash the cells three times with PBS and then incubate with KRPH buffer for 40 minutes to starve them of glucose.

  • Treat the cells with varying concentrations of NA-931 or insulin (e.g., 100 nM) for 20-30 minutes.

  • Initiate glucose uptake by adding 2-DG to each well and incubate for 20 minutes.

  • Stop the reaction by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the intracellular 2-deoxyglucose-6-phosphate (2-DG6P) concentration according to the manufacturer's protocol of the chosen assay kit.

Western Blot Analysis of Insulin Signaling Pathway

Objective: To assess the effect of NA-931 on the phosphorylation status of key proteins in the insulin signaling pathway, such as AKT and AMPK.

Materials:

  • Differentiated adipocytes or other relevant cell lines

  • NA-931

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture and treat cells with NA-931 and/or insulin as required.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Assessment of Mitochondrial Respiration (Seahorse Assay)

Objective: To evaluate the impact of NA-931 on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Adherent cells (e.g., adipocytes, hepatocytes)

  • NA-931

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF assay medium

  • Seahorse XFe96 or similar extracellular flux analyzer

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat the cells with NA-931 for the desired duration.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with NA-931.

  • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Load the sensor cartridge with the mitochondrial stress test compounds.

  • Calibrate the instrument and then place the cell culture plate into the analyzer.

  • Run the Seahorse XF Cell Mito Stress Test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • After the assay, normalize the OCR data to cell number or protein content per well.

In Vitro GLP-1 Secretion Assay

Objective: To determine if NA-931 directly stimulates GLP-1 secretion from pancreatic or intestinal cells.

Materials:

  • MIN6 or STC-1 cells

  • NA-931

  • Glucose (positive control)

  • HEPES buffer

  • GLP-1 ELISA kit

Procedure:

  • Seed MIN6 or STC-1 cells in a 6-well or 12-well plate and culture until they reach approximately 80% confluency.

  • Wash the cells twice with HEPES buffer.

  • Incubate the cells in HEPES buffer for 30 minutes to establish a baseline.

  • Replace the buffer with fresh HEPES buffer containing different concentrations of NA-931 or a high concentration of glucose (e.g., 25 mM).

  • Incubate for a defined period (e.g., 1-2 hours).

  • Collect the supernatant from each well.

  • Measure the concentration of secreted GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of NA-931 on glucose tolerance in a mouse model of metabolic disease.

Materials:

  • Diet-induced obese (DIO) mice or other relevant mouse model

  • NA-931 (formulated for oral or subcutaneous administration)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

Procedure:

  • Acclimatize the mice and administer NA-931 or vehicle daily for a specified period (e.g., 14 days).

  • Fast the mice overnight (approximately 16 hours) before the OGTT, ensuring access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer a bolus of glucose solution via oral gavage.

  • Measure blood glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) for each treatment group.

Body Composition Analysis in Mice using DEXA

Objective: To determine the effect of NA-931 on fat mass, lean mass, and bone mineral density.

Materials:

  • Mice treated with NA-931 or vehicle

  • Anesthetic (e.g., isoflurane)

  • Dual-Energy X-ray Absorptiometry (DEXA) analyzer

Procedure:

  • Anesthetize the mouse.

  • Weigh the mouse and measure its length from the nose to the base of the tail.

  • Place the anesthetized mouse in the DEXA scanner in a prone position.

  • Perform a whole-body scan to acquire data on fat mass, lean mass, bone mineral content, and bone mineral density.

  • Analyze the data to compare the body composition between NA-931-treated and control groups.

Liver Triglyceride Quantification

Objective: To measure the effect of NA-931 on hepatic lipid accumulation.

Materials:

  • Liver tissue from mice treated with NA-931 or vehicle

  • Ethanolic KOH solution

  • 1 M MgCl2

  • Triglyceride quantification kit (colorimetric or fluorometric)

Procedure:

  • Excise and weigh a portion of the liver (100-300 mg).

  • Homogenize the liver tissue in ethanolic KOH solution.

  • Incubate the homogenate to digest the tissue completely.

  • Neutralize the solution and centrifuge to pellet debris.

  • Transfer the supernatant and precipitate the triglycerides using MgCl2.

  • Centrifuge and resuspend the triglyceride pellet.

  • Measure the triglyceride concentration using a commercial assay kit according to the manufacturer's instructions.

  • Normalize the triglyceride content to the initial liver tissue weight.

Logical_Relationship cluster_cellular Cellular Mechanisms cluster_physiological Physiological Outcomes NA-931 NA-931 ↑ Insulin Signaling ↑ Insulin Signaling NA-931->↑ Insulin Signaling ↑ Mitochondrial Respiration ↑ Mitochondrial Respiration NA-931->↑ Mitochondrial Respiration ↑ GLP-1 Secretion ↑ GLP-1 Secretion NA-931->↑ GLP-1 Secretion ↑ Lean Mass ↑ Lean Mass NA-931->↑ Lean Mass ↑ Glucose Uptake ↑ Glucose Uptake ↑ Insulin Signaling->↑ Glucose Uptake ↓ Blood Glucose ↓ Blood Glucose ↑ Glucose Uptake->↓ Blood Glucose ↓ Body Weight ↓ Body Weight ↑ Mitochondrial Respiration->↓ Body Weight ↑ GLP-1 Secretion->↓ Blood Glucose ↓ Fat Mass ↓ Fat Mass ↓ Body Weight->↓ Fat Mass ↓ Liver Triglycerides ↓ Liver Triglycerides ↓ Body Weight->↓ Liver Triglycerides

References

Application Note: Phase 2 Clinical Trial Design for NA-931 in Obesity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NA-931 is a first-in-class, orally administered, small-molecule quadruple receptor agonist that simultaneously targets the insulin-like growth factor 1 (IGF-1), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors.[1][2] This multi-pathway approach is designed to restore metabolic homeostasis, enhance weight loss, and preserve muscle mass, offering a potentially more comprehensive and well-tolerated treatment for obesity compared to existing therapies.[2][3][4] Preclinical and Phase 1 data have demonstrated promising efficacy and safety.[3] This document outlines the protocol for a Phase 2 clinical trial to evaluate the dose-response, efficacy, and safety of NA-931 in adults with obesity or overweight with associated comorbidities.

Clinical Trial Protocol

1.1 Study Title: A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of Oral NA-931 for Chronic Weight Management in Adults with Obesity or Overweight.

1.2 Study Objectives

  • Primary Objective: To evaluate the dose-dependent effect of NA-931 on body weight reduction compared to placebo.

  • Secondary Objectives:

    • To assess the proportion of participants achieving clinically significant weight loss thresholds (≥5%, ≥10%, and ≥12%).[5]

    • To evaluate the effects of NA-931 on body composition, including fat mass and lean muscle mass.[1]

    • To assess the effects of NA-931 on various cardiometabolic parameters.

    • To characterize the safety and tolerability profile of NA-931.

    • To evaluate the pharmacokinetics (PK) of NA-931.

1.3 Study Design

This is a 13-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][5] Eligible participants will be randomized in a 1:1:1:1 ratio to receive one of three dose levels of NA-931 or a matching placebo, administered orally once daily.

G cluster_screening Screening & Enrollment cluster_followup Follow-up Screening Screening Period (Up to 4 weeks) Eligibility Assess Inclusion/ Exclusion Criteria Screening->Eligibility Randomization Randomization (N=125) Eligibility->Randomization Placebo Placebo (Once Daily) Randomization->Placebo 1:1:1:1 Ratio Dose1 NA-931 Low Dose (e.g., 50 mg QD) Randomization->Dose1 1:1:1:1 Ratio Dose2 NA-931 Mid Dose (e.g., 100 mg QD) Randomization->Dose2 1:1:1:1 Ratio Dose3 NA-931 High Dose (e.g., 150 mg QD) Randomization->Dose3 1:1:1:1 Ratio EndStudy End of Treatment Visit (Week 13) Placebo->EndStudy Dose1->EndStudy Dose2->EndStudy Dose3->EndStudy FollowUp Follow-up Visit (Week 17) EndStudy->FollowUp

Caption: High-level overview of the parallel-group study design.

1.4 Patient Population

  • Inclusion Criteria:

    • Male or female adults, aged 18-65 years.

    • Body Mass Index (BMI) ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, type 2 diabetes).[1]

    • History of at least one self-reported unsuccessful dietary effort to lose weight.[6]

    • Stable body weight (<5 kg change) for 3 months prior to screening.[6]

    • Willingness to follow a standardized diet and exercise counseling program.

    • Signed informed consent.

  • Exclusion Criteria:

    • Previous or planned bariatric surgery.

    • Use of any weight-loss medication within 3 months of screening.

    • Uncontrolled diabetes (HbA1c > 10%).

    • History of pancreatitis or medullary thyroid carcinoma.[6]

    • Significant cardiovascular, renal, or hepatic disease.

    • Pregnancy or lactation.

Study Endpoints and Assessments

Endpoint Category Primary Endpoint Secondary & Exploratory Endpoints
Efficacy • Percent change in body weight from baseline to Week 13.• Proportion of participants achieving ≥5%, ≥10%, and ≥12% weight loss at Week 13.• Absolute change in body weight.• Change in waist circumference.• Change in BMI.
Body Composition • Change from baseline in total body fat mass (kg).• Change from baseline in lean body mass (kg).
Cardiometabolic • Change in systolic and diastolic blood pressure.• Change in HbA1c, fasting glucose, and insulin.• Change in lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
Safety & Tolerability • Incidence and severity of Treatment-Emergent Adverse Events (TEAEs).• Changes in vital signs, ECGs, and clinical laboratory values.
Pharmacokinetics • Plasma concentrations of NA-931 to determine Cmax, Tmax, and AUC.

Study Procedures and Methodologies

3.1 Schedule of Assessments

Assessment Screening Baseline (Day 1) Week 4 Week 8 Week 13 (EOT) Week 17 (Follow-up)
Informed ConsentX
Inclusion/Exclusion CriteriaXX
Medical HistoryX
Physical ExaminationXX
DemographicsX
Dispense Study DrugXXX
Vital SignsXXXXXX
Body Weight & Waist Circ.XXXXXX
Body Composition (DXA)XX
12-Lead ECGXX
Safety LabsXXXXX
Cardiometabolic LabsXX
PK SamplingXXXX
Adverse Event MonitoringXXXXX
Diet/Exercise CounselingXXXX

3.2 Experimental Protocols

  • Anthropometric Measurements: Body weight will be measured in the morning after voiding, with the participant wearing light clothing and no shoes, using a calibrated digital scale. Waist circumference will be measured at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.

  • Body Composition: Total and regional fat mass and lean body mass will be assessed using Dual-Energy X-ray Absorptiometry (DXA), a non-invasive imaging technique.[7]

  • Cardiometabolic and Safety Labs: Blood samples will be collected after an overnight fast. Standard enzymatic assays will be used for lipid panels and glucose. HbA1c will be measured by high-performance liquid chromatography (HPLC). A central laboratory will perform all analyses.

  • Pharmacokinetic Analysis: Sparse PK blood samples will be collected at specified time points post-dose during clinic visits. Plasma concentrations of NA-931 will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Presentation and Visualization

4.1 Mechanism of Action of NA-931

NA-931's unique quadruple agonism engages multiple metabolic pathways to achieve weight loss while preserving muscle.[1][4]

G cluster_drug NA-931 (Oral Quadruple Agonist) cluster_effects Physiological Effects cluster_outcomes Clinical Outcomes NA931 NA-931 GLP1R GLP-1R NA931->GLP1R GIPR GIPR NA931->GIPR GCGR GCGR NA931->GCGR IGF1R IGF-1R NA931->IGF1R Appetite ↓ Appetite (Brain) GLP1R->Appetite Gastric ↓ Gastric Emptying (Stomach) GLP1R->Gastric Insulin ↑ Insulin Secretion (Pancreas) GLP1R->Insulin GIPR->Insulin Energy ↑ Energy Expenditure (Liver, Adipose) GCGR->Energy Muscle ↑ Muscle Anabolism (Muscle) IGF1R->Muscle WeightLoss Weight Loss Appetite->WeightLoss Gastric->WeightLoss Glycemic Glycemic Control Insulin->Glycemic Energy->WeightLoss MusclePres Muscle Preservation Muscle->MusclePres G cluster_secondary Secondary & Exploratory Endpoints Primary Primary Endpoint: % Change in Body Weight Categorical Categorical Weight Loss (≥5%, ≥10%, ≥12%) Primary->Categorical Confirms Magnitude BodyComp Body Composition (↓ Fat Mass, ↔ Lean Mass) Primary->BodyComp Explains Quality CardioMet Cardiometabolic Markers (↓ BP, ↓ HbA1c, ↓ Lipids) Primary->CardioMet Shows Health Benefit Safety Safety & Tolerability (Adverse Events) Primary->Safety Assesses Risk

References

Application Notes and Protocols for PG-931 (MC4R Agonist) in Hemorrhagic Shock Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PG-931, a potent and selective melanocortin 4 receptor (MC4R) agonist, in preclinical hemorrhagic shock models. The protocols detailed below are based on established rodent models and aim to facilitate the investigation of this compound's therapeutic potential in reversing shock and preventing subsequent organ damage.

Introduction

Hemorrhagic shock is a life-threatening condition characterized by reduced tissue perfusion and inadequate oxygen delivery due to significant blood loss.[1] The activation of the central melanocortin system, particularly through the MC4 receptor, has emerged as a promising therapeutic strategy.[2][3] this compound is a selective MC4R agonist that has demonstrated efficacy in preclinical models of severe hemorrhagic shock by restoring cardiovascular and respiratory functions, improving survival rates, and reducing organ damage.[4][5][6][7] These notes provide detailed protocols for its application in a rat model of hemorrhagic shock, along with data presentation and visualization of the proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key physiological parameters in a rat model of hemorrhagic shock.

Table 1: Effect of this compound on Cardiovascular and Respiratory Parameters 120 Minutes Post-Treatment in Hemorrhagic Shock Rat Model

Treatment GroupDose (nmol/kg, i.v.)Mean Arterial Pressure (MAP, mmHg)Pulse Pressure (PP, mmHg)Respiratory Rate (RR, breaths/min)
Saline-~25~10~20
This compound13~40~15~30
This compound27~60~25~45
This compound54~85~35~60
This compound108~100~45~70

Data extrapolated from graphical representations in scientific literature.[4]

Table 2: Effect of this compound on Survival Rate in Hemorrhagic Shock Rat Model

Treatment GroupDose (nmol/kg, i.v.)Survival Rate at 2 hours (%)Survival Rate at 24 hours (%)
Saline-00
This compound1320Not Reported
This compound2760Not Reported
This compound54100Not Reported
This compound108100100

Data derived from published survival curves and statements.[4]

Table 3: Effect of this compound on Circulating Free Radicals in Hemorrhagic Shock Rat Model

Treatment GroupDose (nmol/kg, i.v.)Electron Spin Resonance (ESR) Signal Intensity (Arbitrary Units)
Sham-~0
Saline-~12
This compound108~1

Data estimated from bar graphs in cited research.[4]

Experimental Protocols

Animal Model and Hemorrhagic Shock Induction

This protocol describes the induction of severe, volume-controlled hemorrhagic shock in rats.

Materials:

  • Wistar rats (270–300 g body weight)

  • General anesthetic (e.g., sodium pentobarbital)

  • Polyethylene (B3416737) catheters

  • Pressure transducer and recording system

  • Heparinized saline

  • Blood collection syringes

Procedure:

  • Anesthetize the rats according to approved institutional animal care and use committee protocols.

  • Cannulate the carotid artery and a femoral vein with polyethylene catheters for blood pressure monitoring and blood withdrawal/drug administration, respectively.

  • Allow the animals to stabilize after surgery.

  • Induce hemorrhagic shock by withdrawing blood from the femoral vein until the Mean Arterial Pressure (MAP) is reduced to a target level (e.g., 25-30 mmHg) within a specified timeframe (e.g., 10-15 minutes).

  • Maintain the MAP at this hypotensive level for a defined period (e.g., 15 minutes) by further blood withdrawal or fluid infusion as needed. This constitutes the severe shock state.

This compound Administration and Monitoring

This protocol outlines the treatment with this compound and subsequent physiological monitoring.

Materials:

  • This compound solution (prepared in sterile saline)

  • Saline solution (for control group)

  • Cardiovascular and respiratory monitoring equipment

Procedure:

  • Following the induction of hemorrhagic shock, administer a single intravenous (i.v.) bolus of this compound at the desired dose (e.g., 13, 27, 54, or 108 nmol/kg) through the venous catheter.[4] The control group receives an equivalent volume of saline.

  • Continuously monitor and record cardiovascular parameters (MAP, Pulse Pressure - PP) and respiratory rate (RR) for a minimum of 2 hours post-treatment.[4]

  • Record survival rates at regular intervals, up to 24 hours post-treatment.[4]

Assessment of Free Radical Production

This protocol details the measurement of circulating free radicals as an indicator of oxidative stress.

Materials:

  • Blood collection tubes

  • Electron Spin Resonance (ESR) spectrometer

Procedure:

  • At a predetermined time point after treatment (e.g., 15 minutes), collect a blood sample from the arterial line.[4]

  • Process the blood sample for ESR spectrometry to measure the intensity of the signal from spin-trapped free radicals.[4]

  • Compare the ESR signal intensity between treatment groups (Sham, Saline, this compound) to assess the effect of this compound on oxidative stress.

Confirmation of MC4R-Mediated Effects

This protocol is designed to verify that the observed effects of this compound are mediated through the MC4 receptor.

Materials:

  • Selective MC4 receptor antagonist (e.g., HS024)

  • This compound solution

  • Saline solution

Procedure:

  • In a separate cohort of animals, administer the MC4 receptor antagonist HS024 (e.g., 130 μg/kg, i.p.) prior to the induction of hemorrhagic shock.[4]

  • Induce hemorrhagic shock as described in Protocol 1.

  • Administer this compound at an effective dose (e.g., 108 nmol/kg, i.v.).

  • Monitor cardiovascular and respiratory parameters as described in Protocol 2.

  • The prevention or significant attenuation of the therapeutic effects of this compound by the antagonist confirms the involvement of the MC4 receptor.[4]

Visualizations

Signaling Pathway

The binding of this compound to the MC4 receptor is believed to activate a central anti-inflammatory pathway, leading to the observed therapeutic effects in hemorrhagic shock.

MC4R_Signaling_Pathway cluster_cns Central Nervous System cluster_periphery Periphery PG931 This compound MC4R MC4 Receptor PG931->MC4R Binds & Activates Brain Brain Cholinergic Anti-inflammatory Pathway MC4R->Brain Stimulates Vagal Efferent Vagal Nerve Brain->Vagal Activates FreeRadicals Reduced Circulating Free Radicals Vagal->FreeRadicals OrganDamage Prevention of Multiple Organ Damage Vagal->OrganDamage CardioResp Restoration of Cardiovascular & Respiratory Functions Vagal->CardioResp

Caption: Proposed mechanism of action for this compound in hemorrhagic shock.

Experimental Workflow

The following diagram illustrates the key steps in a typical preclinical study evaluating this compound in a hemorrhagic shock model.

Experimental_Workflow cluster_prep Preparation cluster_shock Shock Induction & Treatment cluster_monitoring Monitoring & Analysis Animal_Model Wistar Rat Model (270-300g) Anesthesia Anesthesia Animal_Model->Anesthesia Surgery Catheterization (Carotid Artery, Femoral Vein) Anesthesia->Surgery Shock_Induction Induce Hemorrhagic Shock (MAP to 25-30 mmHg) Surgery->Shock_Induction Treatment Administer this compound (i.v.) or Saline (Control) Shock_Induction->Treatment Monitoring Continuous Monitoring (MAP, PP, RR) for 2h Treatment->Monitoring Blood_Sample Blood Sampling for Free Radical Analysis Treatment->Blood_Sample Survival Record Survival Rate (up to 24h) Monitoring->Survival Histology Tissue Collection for Histological Analysis Survival->Histology

Caption: Experimental workflow for evaluating this compound in a rat model of hemorrhagic shock.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for hemorrhagic shock. Its selective agonism at the MC4 receptor initiates a cascade of events that restore physiological stability and mitigate organ damage in preclinical models. The protocols and data presented here provide a foundation for further research into the clinical translation of this novel therapeutic approach. Researchers should always adhere to institutional guidelines for animal care and use when conducting these experiments.

References

Application Notes and Protocols for Testing PG-931 on Food Intake

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on available data for the compound NA-931, which is believed to be the compound of interest referred to as PG-931. Please verify the compound identity before designing and conducting any experiments.

Introduction

NA-931 is a novel, orally available small-molecule multi-receptor agonist with therapeutic potential in the management of metabolic diseases, including obesity and type 2 diabetes.[1] Its mechanism of action involves the modulation of key signaling pathways that regulate glucose homeostasis, appetite, and energy expenditure.[1] These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of NA-931's effects on food intake.

Mechanism of Action

NA-931 is a multi-agonist that targets several receptors involved in metabolic regulation:[1]

  • Glucagon-like peptide-1 receptor (GLP-1R): Activation of GLP-1R is known to reduce appetite and food intake through central nervous system pathways.[1]

  • Glucose-dependent insulinotropic polypeptide receptor (GIPR): GIPR activation contributes to improved glycemic control and may modulate adipose tissue metabolism.[1]

  • Glucagon receptor (GCGR): Agonism at the GCGR can enhance energy expenditure and mobilization of fat stores.[1]

  • Insulin-like growth factor 1 receptor (IGF-1R): Activation of IGF-1R can improve insulin (B600854) sensitivity.[1]

The synergistic action on these receptors leads to a holistic improvement in metabolic control, including reduced food intake and body weight.[1]

Signaling Pathways

The regulation of appetite is a complex process involving the hypothalamus in the brain.[2][3] Key neuropeptides and signaling pathways in the arcuate nucleus (ARC) of the hypothalamus control hunger and satiety.[2][3][4] NA-931, through its action on GLP-1R, influences these pathways.

cluster_periphery Periphery cluster_brain Brain (Hypothalamus - Arcuate Nucleus) cluster_pomc Anorexigenic Pathway cluster_agrp Orexigenic Pathway NA-931 NA-931 GLP-1R GLP-1R NA-931->GLP-1R activates POMC_Neurons POMC Neurons GLP-1R->POMC_Neurons stimulates AgRP_NPY_Neurons AgRP/NPY Neurons GLP-1R->AgRP_NPY_Neurons inhibits alpha_MSH α-MSH POMC_Neurons->alpha_MSH releases MC4R MC4R alpha_MSH->MC4R activates Decreased_Food_Intake Decreased Food Intake MC4R->Decreased_Food_Intake Increased_Food_Intake Increased Food Intake AgRP_NPY_Neurons->Increased_Food_Intake

Figure 1: Simplified signaling pathway of NA-931's effect on appetite regulation in the hypothalamus.

Experimental Protocols

The following protocols are designed for preclinical studies in diet-induced obese (DIO) rodents to evaluate the effects of NA-931 on food intake and body weight.

Animal Model and Acclimation
  • Animal Model: Male and female diet-induced obese (DIO) rats or mice.

  • Housing: Animals should be singly housed in metabolic cages (e.g., BioDAQ) to allow for continuous monitoring of food and water intake.

  • Acclimation: Allow a minimum of a 10-day acclimation period to the housing conditions and diet before the start of the experiment.[5]

Drug Preparation and Administration
  • Vehicle: Prepare a sterile 0.9% saline solution as the vehicle control.[5]

  • NA-931 Preparation:

    • For subcutaneous (s.c.) injection, dissolve NA-931 in the sterile saline vehicle. Vortex the solution to ensure it is fully dissolved.[5]

    • For oral administration, formulate NA-931 as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Administration: Administer the drug once daily via the chosen route (s.c. or oral) at a consistent time each day.

Experimental Design for Chronic Food Intake Study

This workflow outlines a chronic study to assess the long-term effects of NA-931 on food intake and body weight.

Start Start Acclimation Acclimation (10 days) - Single housing - High-fat diet Start->Acclimation Baseline Baseline Measurement (7 days) - Record food intake - Record body weight Acclimation->Baseline Randomization Randomization - Group animals based on  body weight and food intake Baseline->Randomization Treatment Chronic Treatment (e.g., 28 days) - Daily administration of  Vehicle or NA-931 Randomization->Treatment Monitoring Daily Monitoring - Food Intake - Body Weight - Clinical Observations Treatment->Monitoring Terminal_Procedures Terminal Procedures - Blood collection - Tissue harvesting Treatment->Terminal_Procedures Monitoring->Treatment End End Terminal_Procedures->End

Figure 2: Experimental workflow for a chronic food intake study.

  • Groups:

    • Vehicle control

    • NA-931 (low dose)

    • NA-931 (mid dose)

    • NA-931 (high dose)

    • (Optional) Pair-fed group: This group receives the same amount of food as consumed by the NA-931 treated group to differentiate between the effects of the drug on metabolism versus those solely due to reduced food intake.

  • Dose Escalation (Optional): Drug doses can be escalated every 4 days to assess dose-dependent effects.[5]

  • Measurements:

    • Daily: Food intake (g), water intake (mL), and body weight (g).

    • Weekly: Fasting blood glucose and insulin levels.

    • End of Study:

      • Intraperitoneal Glucose Tolerance Test (IPGTT).

      • Blood collection for analysis of metabolic markers (e.g., lipids, hormones).

      • Tissue collection (e.g., hypothalamus, liver, adipose tissue) for further analysis (e.g., gene expression, histology).

Intraperitoneal Glucose Tolerance Test (IPGTT) Protocol

An IPGTT is performed to assess glucose metabolism.

  • Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (t= -30 min and 0 min) from the tail vein.

  • Glucose Challenge: Administer a bolus of dextrose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.

  • Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose injection.[5]

  • Analysis: Measure blood glucose and insulin levels at each time point.

Data Presentation

Quantitative data from the studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Chronic NA-931 Treatment on Body Weight and Food Intake in DIO Rats

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Cumulative Food Intake (g)
Vehicle
NA-931 (Low Dose)
NA-931 (Mid Dose)
NA-931 (High Dose)
Pair-Fed

Data presented as mean ± SEM. Statistical significance (p < 0.05) relative to the vehicle group should be indicated.

Table 2: Effect of Chronic NA-931 Treatment on Metabolic Parameters in DIO Rats

Treatment GroupFasting Glucose (mg/dL)Fasting Insulin (ng/mL)HOMA-IRTotal Cholesterol (mg/dL)Triglycerides (mg/dL)
Vehicle
NA-931 (Low Dose)
NA-931 (Mid Dose)
NA-931 (High Dose)
Pair-Fed

Data presented as mean ± SEM. HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) is calculated as [Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)] / 22.5. Statistical significance (p < 0.05) relative to the vehicle group should be indicated.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of NA-931's effects on food intake and related metabolic parameters. The multi-agonist nature of NA-931 presents a promising therapeutic strategy for obesity and type 2 diabetes by targeting key pathways that regulate appetite and energy homeostasis. Rigorous preclinical testing using the described methodologies will be crucial in further elucidating its therapeutic potential.

References

application of NA-931 in alcohol use disorder research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NA-931 is an investigational, orally active, small-molecule therapeutic candidate that functions as a quadruple receptor agonist, simultaneously targeting the insulin-like growth factor-1 (IGF-1), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors.[1][2][3] Initially developed for metabolic disorders such as obesity and type 2 diabetes, recent preclinical research has highlighted its potential therapeutic utility in the treatment of Alcohol Use Disorder (AUD).[4][5][6] Preclinical findings indicate that NA-931 can cross the blood-brain barrier and may mitigate alcohol-mediated behaviors, positioning it as a promising novel treatment option for AUD.[4][5]

Mechanism of Action

NA-931's unique mechanism of action involves the simultaneous activation of four key metabolic hormone receptors.[7][8] This multi-pathway approach is designed to restore metabolic balance and is hypothesized to influence the neurological pathways associated with reward and addiction.[1][7] By engaging these multiple systems, NA-931 may offer a more holistic treatment approach compared to single-target therapies.[4][8] The engagement of GLP-1 receptors, in particular, has been a focus of research for its role in reducing cravings for alcohol.

Preclinical Research Findings in Alcohol Use Disorder

Groundbreaking preclinical research has demonstrated the potential of NA-931 in attenuating behaviors associated with AUD.[5][6] Key findings from animal models suggest that NA-931 significantly reduces alcohol intake and seeking behaviors.[4][5] Furthermore, the compound has been shown to attenuate alcohol-induced locomotor stimulation, a behavioral marker for the rewarding effects of alcohol.[4][5] These promising results suggest that NA-931's therapeutic applications may extend beyond metabolic regulation to the modulation of addictive behaviors.[6]

Quantitative Data Summary

While specific quantitative data from the preclinical AUD studies on NA-931 have not been publicly released in detail, the available information from studies on metabolic conditions provides context for its potent biological activity.

Table 1: Summary of Publicly Available Preclinical and Clinical Data for NA-931

Study TypePopulationKey FindingsSource
PreclinicalAnimal Models of AUDSignificantly attenuates alcohol-induced locomotor stimulation.[4][5]
Reduces alcohol intake.[4][5]
Reduces alcohol-seeking behaviors.[4][5]
PreclinicalDiet-Induced Obesity (DIO)-NASH MiceUp to 26% reduction in body weight over 14 days.[9]
Up to 23% reduction in plasma glucose.[9]
Up to 34% reduction in plasma triglycerides.[9]
Phase 2 Clinical TrialAdults with Obesity/OverweightUp to 13.8% mean body weight reduction at 150 mg daily dose over 13 weeks.[1][10][11][12]
72% of participants achieved ≥12% weight loss (compared to 1.9% for placebo).[10][11][12]

Experimental Protocols

The following are detailed, representative protocols for key experiments to evaluate the efficacy of NA-931 in animal models of AUD. These are based on standard methodologies in the field.

Protocol 1: Assessment of Alcohol-Induced Locomotor Stimulation

Objective: To determine if NA-931 attenuates the stimulant effects of acute alcohol administration.

Materials:

  • NA-931 (oral formulation)

  • Ethanol (B145695) (20% v/v in saline)

  • Saline solution (0.9% NaCl)

  • Male C57BL/6J mice

  • Open field activity chambers equipped with infrared beams

Procedure:

  • Habituation: Individually house mice and handle them for 5 minutes daily for 3 days prior to the experiment. On the day of the experiment, allow mice to habituate to the testing room for at least 1 hour.

  • Drug Administration: Administer NA-931 or vehicle (e.g., water) via oral gavage at a predetermined time before the alcohol challenge (e.g., 60 minutes).

  • Locomotor Activity Baseline: Place each mouse in an open field chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 30 minutes to establish a baseline.

  • Alcohol Challenge: Immediately following the baseline recording, administer a single intraperitoneal (i.p.) injection of ethanol (e.g., 2 g/kg) or saline.

  • Post-Injection Monitoring: Immediately return the mouse to the open field chamber and record locomotor activity for 60-120 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total distance traveled between the different treatment groups (Vehicle + Saline, Vehicle + Ethanol, NA-931 + Ethanol). A significant reduction in distance traveled in the NA-931 + Ethanol group compared to the Vehicle + Ethanol group indicates attenuation of alcohol-induced locomotor stimulation.

Protocol 2: Two-Bottle Choice Voluntary Alcohol Consumption

Objective: To assess the effect of NA-931 on voluntary alcohol intake and preference.

Materials:

  • NA-931 (formulated for delivery in drinking water or chow, or for daily oral gavage)

  • Ethanol solution (e.g., 10% v/v in water)

  • Tap water

  • Male C57BL/6J mice

  • Cages equipped with two drinking bottles

Procedure:

  • Acclimation: Individually house mice and acclimate them to the two-bottle setup with both bottles containing tap water for 48 hours.

  • Induction of Drinking: Replace one water bottle with an ethanol solution. Gradually increase the ethanol concentration (e.g., 3%, 6%, 10% v/v) every 48 hours to induce stable drinking behavior.

  • Baseline Measurement: Once stable drinking is established at the target concentration (e.g., 10% ethanol), measure daily fluid intake from both the ethanol and water bottles for 5-7 days to establish a baseline. Weigh the bottles at the same time each day.

  • NA-931 Treatment: Administer NA-931 or vehicle daily.

  • Data Collection during Treatment: Continue to measure daily fluid intake from both bottles throughout the treatment period (e.g., 14-28 days).

  • Data Analysis: Calculate the daily alcohol intake (g/kg/day), alcohol preference (volume of alcohol solution consumed / total volume of fluid consumed), and total fluid intake. Compare these measures between the NA-931 and vehicle treatment groups. A significant decrease in alcohol intake and preference in the NA-931 group suggests therapeutic potential.

Protocol 3: Operant Alcohol Self-Administration and Reinstatement

Objective: To evaluate the effect of NA-931 on alcohol-seeking and relapse-like behavior.

Materials:

  • NA-931 (oral formulation)

  • Ethanol (10% w/v)

  • Saccharin (B28170) solution (for initial training)

  • Male Wistar rats

  • Operant conditioning chambers equipped with two levers, a cue light, and a liquid delivery system.

Procedure:

  • Training: Train water-deprived rats to press a lever for a saccharin solution reward on a fixed-ratio 1 (FR1) schedule.

  • Alcohol Self-Administration: Once lever pressing is acquired, replace the saccharin with ethanol as the reinforcer. Train rats to self-administer ethanol (e.g., 10% w/v) in daily 30-minute sessions until stable responding is achieved (e.g., <15% variation in lever presses over 3 consecutive days).

  • Extinction: After stable self-administration, begin extinction sessions where lever presses no longer result in ethanol delivery or associated cues. Continue until responding is significantly reduced (e.g., <25% of the average of the last 3 self-administration days).

  • NA-931 Administration: Administer NA-931 or vehicle prior to the reinstatement test.

  • Reinstatement Test: Test for reinstatement of alcohol-seeking behavior by exposing the rats to a priming injection of ethanol (e.g., 0.5 g/kg, i.p.) or by presenting the alcohol-associated cues (e.g., cue light). Record the number of active lever presses.

  • Data Analysis: Compare the number of active lever presses during the reinstatement test between the NA-931 and vehicle groups. A significant reduction in lever pressing in the NA-931 group indicates a decrease in relapse-like behavior.

Visualizations

NA931_Mechanism_of_Action cluster_NA931 NA-931 (Oral Small Molecule) cluster_receptors Quadruple Receptor Agonism cluster_effects Downstream Effects in AUD Context NA-931 NA-931 GLP1R GLP-1R NA-931->GLP1R GIPR GIPR NA-931->GIPR GCGR GCGR NA-931->GCGR IGF1R IGF-1R NA-931->IGF1R Reward Modulation of Reward Pathways GLP1R->Reward GIPR->Reward GCGR->Reward IGF1R->Reward Intake Reduced Alcohol Intake Reward->Intake Seeking Reduced Alcohol Seeking Reward->Seeking Locomotor Attenuated Locomotor Stimulation Reward->Locomotor

Caption: Signaling pathway of NA-931 as a quadruple agonist.

AUD_Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_baseline Phase 2: Baseline Measurement cluster_treatment Phase 3: Treatment Period cluster_analysis Phase 4: Data Analysis A1 Animal Acclimation (e.g., C57BL/6J mice) A2 Induce Alcohol Preference (e.g., Two-Bottle Choice) A1->A2 B1 Measure Baseline Alcohol Intake & Preference A2->B1 C1 Randomize into Groups (Vehicle vs. NA-931) B1->C1 C2 Daily Oral Administration of NA-931 or Vehicle C1->C2 C3 Continuous Monitoring of Intake and Preference C2->C3 D1 Statistical Comparison of Treatment Groups C3->D1 D2 Evaluate Efficacy: ↓ Alcohol Intake? ↓ Alcohol Preference? D1->D2

Caption: Workflow for a preclinical AUD study using NA-931.

Logical_Relationship_Diagram cluster_mechanism Mechanism of NA-931 cluster_biological Biological Impact cluster_behavioral Behavioral Outcomes in AUD Models M1 Quadruple Agonism (GLP-1, GIP, GCGR, IGF-1) B1 Modulation of Central Reward & Satiety Circuits M1->B1 M2 Crosses Blood-Brain Barrier M2->B1 O1 Reduced Alcohol Consumption B1->O1 O2 Decreased Alcohol Seeking/Relapse B1->O2 O3 Attenuation of Alcohol's Stimulant Effects B1->O3

Caption: Hypothesized link between NA-931's mechanism and AUD outcomes.

References

Application Notes and Protocols for PG-931 (MC4R Agonist) in Energy Homeostasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PG-931 is a potent and selective peptide agonist of the melanocortin-4 receptor (MC4R), a key mediator of energy homeostasis in the central nervous system.[1][2] The MC4R pathway plays a crucial role in regulating food intake and energy expenditure.[3][4] Dysregulation of this pathway is associated with obesity, making MC4R an attractive target for therapeutic interventions.[4][5] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical investigations of energy balance.

This compound: A Potent and Selective MC4R Agonist

This compound is an analog of SHU-9119 and demonstrates high affinity and selectivity for the human MC4R.[1] Its pharmacological profile makes it a valuable tool for elucidating the role of MC4R in regulating body weight and metabolism.

Table 1: Pharmacological Profile of this compound

ParameterValueReference
Target Melanocortin 4 Receptor (MC4R)[1][2]
Action Agonist[1][2]
IC50 (hMC4R) 0.58 nM[1]
IC50 (hMC3R) 55 nM[1]
IC50 (hMC5R) 2.4 nM[1]
EC50 (cAMP assay) 0.42 nM[2]
Chemical Formula C59H85N15O11[2]
Molecular Weight 1180.42 g/mol [2]

Mechanism of Action: The MC4R Signaling Pathway

The MC4R is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in the hypothalamus. Activation of MC4R by its endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH), or by synthetic agonists like this compound, initiates a signaling cascade that leads to a decrease in food intake and an increase in energy expenditure.

MC4R_Signaling_Pathway cluster_0 Presynaptic POMC Neuron cluster_1 Postsynaptic Neuron cluster_2 Physiological Outcomes POMC POMC aMSH α-MSH POMC->aMSH Cleavage aMSH_released α-MSH MC4R MC4R G_protein Gs MC4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Ion_Channels Ion Channels PKA->Ion_Channels Modulation Gene_Expression Gene Expression (Anorexigenic) CREB->Gene_Expression Neuronal_Activity ↑ Neuronal Firing Ion_Channels->Neuronal_Activity Food_Intake ↓ Food Intake Neuronal_Activity->Food_Intake Energy_Expenditure ↑ Energy Expenditure Neuronal_Activity->Energy_Expenditure PG931 This compound PG931->MC4R Binds & Activates aMSH_released->MC4R Binds & Activates

Caption: MC4R signaling pathway activated by this compound.

Application: Investigating Energy Homeostasis in Preclinical Models

This compound can be utilized in various preclinical models to study its effects on energy balance. Due to the limited published data on this compound's specific effects on food intake and body weight, the following data is illustrative of the expected outcomes for a potent MC4R agonist.

Table 2: Illustrative Preclinical Data for an MC4R Agonist

ParameterVehicle ControlMC4R Agonist (low dose)MC4R Agonist (high dose)
Cumulative Food Intake (24h) 15.2 ± 1.1 g11.8 ± 0.9 g8.5 ± 0.7 g
Body Weight Change (7 days) +2.5 ± 0.5 %-1.8 ± 0.4 %-5.2 ± 0.6 %
Energy Expenditure (kcal/day) 12.3 ± 0.813.5 ± 0.714.9 ± 0.9
Respiratory Exchange Ratio (RER) 0.92 ± 0.030.88 ± 0.040.85 ± 0.03

Note: This data is hypothetical and intended for illustrative purposes only.

Experimental Protocols

In Vivo Administration of this compound in Rodent Models of Obesity

This protocol outlines the general procedure for administering this compound to diet-induced obese (DIO) mice to assess its effects on food intake and body weight.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Model Diet-Induced Obese (DIO) Mice Acclimatization Acclimatization (1-2 weeks) Animal_Model->Acclimatization Baseline Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Vehicle Vehicle Control (e.g., Saline) Randomization->Vehicle PG931_Low This compound (Low Dose) Randomization->PG931_Low PG931_High This compound (High Dose) Randomization->PG931_High Administration Daily Administration (e.g., IP or SC injection) Vehicle->Administration PG931_Low->Administration PG931_High->Administration Daily_Monitoring Daily Monitoring: - Body Weight - Food & Water Intake Administration->Daily_Monitoring Metabolic_Cages Metabolic Cage Analysis: - Energy Expenditure (VO2, VCO2) - RER - Activity Daily_Monitoring->Metabolic_Cages Body_Composition Body Composition Analysis (e.g., DEXA or MRI) Metabolic_Cages->Body_Composition Data_Analysis Statistical Analysis Body_Composition->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General workflow for in vivo studies with this compound.

Materials:

  • This compound (lyophilized powder)

  • Sterile saline for injection (0.9% NaCl)

  • Vehicle (e.g., sterile saline)

  • Diet-induced obese (DIO) mice (e.g., C57BL/6J on a high-fat diet for 12-16 weeks)

  • Metabolic cages for indirect calorimetry

  • Analytical balance

  • Animal handling and restraint devices

  • Syringes and needles for administration

Procedure:

  • Acclimatization: House DIO mice individually in a temperature- and light-controlled environment (e.g., 22°C, 12:12h light-dark cycle) with ad libitum access to high-fat diet and water for at least one week before the experiment.

  • Baseline Measurements: Record individual body weight and daily food intake for 3-5 consecutive days to establish a stable baseline.

  • Preparation of this compound Solution: Reconstitute lyophilized this compound in sterile saline to the desired stock concentration. Further dilute with sterile saline to achieve the final dosing concentrations. Prepare fresh solutions daily.

  • Randomization: Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose) based on body weight to ensure even distribution.

  • Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection) at a consistent time each day (e.g., 1 hour before the onset of the dark cycle). The volume of injection should be consistent across all groups (e.g., 5 mL/kg).

  • Monitoring:

    • Daily: Measure and record body weight and food intake at the same time each day.

    • Intermittent: Place mice in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity. This can be done for a 24-48 hour period at baseline and at various time points during the treatment period.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., repeated measures ANOVA) to determine the effect of this compound on the measured parameters.

Important Considerations:

  • Dose Selection: The optimal dose range for this compound in energy balance studies needs to be determined empirically through dose-response studies.

  • Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous, or intracerebroventricular) will depend on the experimental question and the desired pharmacokinetic profile.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MC4R in energy homeostasis. Its high potency and selectivity allow for targeted studies of this critical pathway. The protocols and information provided herein serve as a guide for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of MC4R agonism in the context of obesity and metabolic disorders.

References

Application Notes for Evaluating Cell Viability Following TAK-931 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TAK-931, also known as simurosertib, is a potent and selective, orally bioavailable inhibitor of cell division cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication during the S phase of the cell cycle.[3] By forming a complex with its regulatory subunit Dbf4, CDC7 phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a critical step for the activation of the replicative helicase and the commencement of DNA synthesis.[3][4] In many cancer cells, which often exhibit high replicative stress, the dependency on CDC7 for survival is heightened.[5][6] Inhibition of CDC7 by TAK-931 prevents the initiation of DNA replication, leading to S-phase arrest, induction of replication stress, and subsequent mitotic aberrations, ultimately resulting in antiproliferative effects and apoptosis in cancer cells.[1][5][6]

These application notes provide detailed protocols for assessing the in vitro efficacy of TAK-931 by measuring cell viability. The described assays, MTT and CellTiter-Glo®, are robust methods to quantify the cytotoxic or cytostatic effects of TAK-931 on cancer cell lines.

Data Presentation

The following tables summarize the anti-proliferative activity of TAK-931 in various cancer cell lines, as determined by cell viability assays. The half-maximal growth inhibition (GI50) values represent the concentration of TAK-931 required to inhibit cell growth by 50%.

Table 1: In Vitro Anti-proliferative Activity of TAK-931 in Various Cancer Cell Lines [7]

Cell LineCancer TypeGI50 (nM)
COLO205Colorectal Cancer85
RKOColorectal Cancer818
SW948Colorectal CancerN/A
PANC-1Pancreatic CancerN/A

Note: N/A indicates that the specific GI50 value was not provided in the cited source, although growth inhibition curves were presented.

Table 2: Summary of TAK-931 GI50 Values Across a Broad Panel of Cancer Cell Lines [7]

GI50 RangeNumber of Cell Lines
< 100 nM33
100 - 1000 nM156
> 1000 nM57

This data is derived from a large-scale study on 246 cell lines, where cell viability was assessed 72 hours after TAK-931 treatment.[7]

Signaling Pathway

The following diagram illustrates the mechanism of action of TAK-931 in the context of the CDC7 signaling pathway.

CDC7_Pathway TAK-931 Mechanism of Action cluster_G1_S G1/S Phase Transition cluster_effects Cellular Effects Pre-Replicative Complex (pre-RC) Pre-Replicative Complex (pre-RC) MCM Complex MCM Complex Pre-Replicative Complex (pre-RC)->MCM Complex contains Phosphorylated MCM Phosphorylated MCM MCM Complex->Phosphorylated MCM CDC7/Dbf4 CDC7/Dbf4 CDC7/Dbf4->MCM Complex phosphorylates TAK-931 TAK-931 TAK-931->CDC7/Dbf4 inhibits DNA Replication Initiation DNA Replication Initiation Phosphorylated MCM->DNA Replication Initiation S-Phase Arrest S-Phase Arrest DNA Replication Initiation->S-Phase Arrest blockage leads to Replication Stress Replication Stress Mitotic Aberrations Mitotic Aberrations Replication Stress->Mitotic Aberrations S-Phase Arrest->Replication Stress Apoptosis Apoptosis Mitotic Aberrations->Apoptosis MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay A Seed cells in 96-well plate B Incubate overnight (37°C, 5% CO2) A->B C Prepare serial dilutions of TAK-931 D Treat cells with TAK-931 C->D E Incubate for 72 hours D->E F Add MTT solution to each well G Incubate for 2-4 hours F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I

References

Application Notes and Protocols for Measuring Metabolic Parameters with NA-931 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NA-931 is a novel, orally active, small-molecule quadruple agonist that simultaneously targets the insulin-like growth factor-1 (IGF-1), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors.[1][2][3] This multi-pathway approach is designed to restore metabolic balance, inducing weight loss while preserving muscle mass.[1][2] Preclinical and clinical studies have demonstrated the potential of NA-931 in treating obesity and related metabolic disorders.[2][4][5][6][7] These application notes provide detailed protocols for measuring key metabolic parameters in both preclinical animal models and clinical trial settings following treatment with NA-931.

Mechanism of Action

NA-931's unique mechanism of action involves the simultaneous activation of four key metabolic hormone receptors:

  • GLP-1 Receptor: Enhances glucose-dependent insulin (B600854) secretion, slows gastric emptying, and promotes satiety, contributing to improved glycemic control and weight reduction.

  • GIP Receptor: Augments insulin secretion and may influence lipid metabolism.

  • Glucagon Receptor: Promotes energy expenditure.

  • IGF-1 Receptor: Plays a role in fuel metabolism, regulation of body composition, and preservation of muscle mass.[8]

The synergistic activation of these receptors leads to a comprehensive metabolic response that addresses multiple facets of obesity and metabolic disease.

Preclinical Studies in Diet-Induced Obese (DIO) Mice

Preclinical evaluation of NA-931 has been conducted in male diet-induced obese (DIO) mice, a standard model for studying obesity and metabolic syndrome.

Data Presentation: Summary of Preclinical FIndings
ParameterTreatment GroupDurationDosageResult
Body WeightNA-931 Compounds14 days10 nmol/kg (s.c. daily)Up to 26% reduction (p<0.0001)
Plasma GlucoseNA-931 Compounds14 days10 nmol/kg (s.c. daily)Up to 23% reduction (p<0.003)
Plasma TriglyceridesNA-931 Compounds14 days10 nmol/kg (s.c. daily)Up to 34% reduction (p<0.003)
Liver TriglyceridesNA-931 Compounds14 days10 nmol/kg (s.c. daily)Up to 46% reduction (p<0.05)

Data sourced from studies on NA-931 and its analogs.[4]

Experimental Workflow: Preclinical Evaluation of NA-931 in DIO Mice

cluster_0 Animal Model Preparation cluster_1 Treatment Administration cluster_2 Metabolic Parameter Measurement cluster_3 Data Analysis Induction Induction of Obesity (High-Fat Diet) Acclimatization Acclimatization Induction->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Treatment Daily Subcutaneous Injection (NA-931 or Vehicle) Randomization->Treatment BodyWeight Body Weight Monitoring Treatment->BodyWeight FoodIntake Food Intake Measurement Treatment->FoodIntake BloodSampling Blood Sampling (Plasma Analysis) Treatment->BloodSampling TissueHarvesting Tissue Harvesting (Liver Analysis) Treatment->TissueHarvesting Analysis Statistical Analysis and Comparison of Groups BodyWeight->Analysis FoodIntake->Analysis BloodSampling->Analysis TissueHarvesting->Analysis cluster_receptors Receptors cluster_effects Metabolic Effects NA931 NA-931 GLP1R GLP-1R NA931->GLP1R GIPR GIPR NA931->GIPR GCGR GCGR NA931->GCGR IGF1R IGF-1R NA931->IGF1R Insulin ↑ Insulin Secretion GLP1R->Insulin Satiety ↑ Satiety GLP1R->Satiety GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying GIPR->Insulin EnergyExpenditure ↑ Energy Expenditure GCGR->EnergyExpenditure MuscleMass Maintain Muscle Mass IGF1R->MuscleMass GlucoseHomeostasis Improved Glucose Homeostasis Insulin->GlucoseHomeostasis WeightLoss Weight Loss Satiety->WeightLoss GastricEmptying->WeightLoss EnergyExpenditure->WeightLoss MuscleMass->WeightLoss contributes to quality of GlucoseHomeostasis->WeightLoss

References

Troubleshooting & Optimization

common side effects of TAK-931 in clinical trials.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CDC7 inhibitor, TAK-931 (Simurosertib).

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with TAK-931 in clinical trials?

A1: The most frequently reported adverse events in clinical trials with TAK-931 are nausea and neutropenia.[1][2] Other common side effects include decreased appetite, vomiting, and diarrhea.[3]

Q2: What is the mechanism of action of TAK-931?

A2: TAK-931 is a potent and selective oral inhibitor of cell division cycle 7 (CDC7) kinase.[4] By inhibiting CDC7, TAK-931 prevents the initiation of DNA replication, leading to replication stress and ultimately, cell cycle arrest and apoptosis in cancer cells.[4]

Q3: What were the dose-limiting toxicities (DLTs) of TAK-931 in clinical trials?

A3: In a phase 1 study, dose-limiting toxicities included Grade 4 neutropenia and Grade 3 febrile neutropenia.[1][2]

Common Side Effects of TAK-931 in Clinical Trials

The following table summarizes the common adverse events reported in clinical trials of TAK-931. The grading is based on the Common Terminology Criteria for Adverse Events (CTCAE).

Adverse EventFrequencyCommon Grades Reported
Nausea~60%Grade 1/2
Neutropenia~56%Grade 3/4
Decreased Appetite--
Vomiting--
Diarrhea--
Decreased White Blood Cells-Grade 3
Leukopenia-Grade 3

Data compiled from multiple clinical trial reports.[1][2][3] Specific frequencies for some adverse events were not consistently reported across all sources.

Experimental Protocols

Monitoring for Common Adverse Events: A Best-Practice Protocol

This protocol outlines a general framework for monitoring the most common side effects of TAK-931 in a clinical research setting. This should be adapted based on the specific study protocol.

1. Monitoring for Neutropenia:

  • Procedure: Complete Blood Count (CBC) with differential.

  • Frequency:

    • Baseline: Prior to initiation of TAK-931.

    • During Treatment Cycles: At least weekly, with increased frequency (e.g., twice weekly) for patients who develop Grade 2 or higher neutropenia.

    • End of Treatment: At the final study visit.

  • Grading: Utilize the Common Terminology Criteria for Adverse Events (CTCAE) for grading neutropenia.

  • Management: Follow institutional and protocol-specific guidelines for dose modification or interruption. For febrile neutropenia, immediate medical intervention is required.[5][6][7]

2. Monitoring for Nausea and Vomiting:

  • Procedure: Patient-Reported Outcome (PRO) questionnaires.

  • Recommended PRO Instruments:

    • Nausea/Vomiting Symptom Assessment (NVSA)[8][9]

    • Functional Living Index-Emesis (FLIE)

  • Frequency:

    • Baseline: Prior to initiation of TAK-931.

    • During Treatment Cycles: Daily diary for the first cycle, then at least weekly for subsequent cycles.

    • As needed: If a patient reports significant nausea or vomiting.

  • Grading: Use the CTCAE for grading nausea and vomiting.

  • Management: Prophylactic and rescue antiemetics should be administered according to established guidelines.[10][11][12][13]

Signaling Pathway

TAK931_Mechanism_of_Action TAK931 TAK-931 (Simurosertib) CDC7 CDC7 Kinase TAK931->CDC7 Inhibition MCM MCM Complex (MCM2-7) CDC7->MCM Phosphorylation DNA_Rep DNA Replication Initiation MCM->DNA_Rep Activation Rep_Stress Replication Stress DNA_Rep->Rep_Stress Inhibition by TAK-931 leads to Cell_Cycle_Arrest Cell Cycle Arrest Rep_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of TAK-931.

Troubleshooting Guides

In Vitro Experiments

Q: My cell viability has not decreased after treatment with TAK-931. What could be the issue?

A: There are several potential reasons for this observation:

  • Suboptimal Drug Concentration: The effective concentration of TAK-931 can vary between cell lines. Perform a dose-response experiment to determine the IC50 for your specific cells.

  • Incorrect Assessment of Cell Viability: Ensure your chosen viability assay (e.g., MTT, CCK-8) is appropriate for your cell line and experimental conditions. Verify your protocol, including seeding density and incubation times.

  • Cell Line Resistance: The cell line may have intrinsic resistance to CDC7 inhibition. Consider combination therapies with DNA-damaging agents or PARP inhibitors to potentially sensitize the cells.[4][14]

Q: I am not observing a decrease in phosphorylated MCM2 (p-MCM2) after TAK-931 treatment in my western blot.

A: This could be due to:

  • Insufficient Drug Concentration or Treatment Time: Increase the concentration of TAK-931 and/or extend the treatment duration. A time-course experiment is recommended to determine the optimal conditions for observing p-MCM2 inhibition.

  • Antibody Issues: Ensure your primary antibody against p-MCM2 is validated and used at the correct dilution. Include appropriate positive and negative controls.

  • Protein Extraction and Western Blot Protocol: Review your protocols for protein lysis, quantification, and western blotting to rule out technical errors.

In Vivo Experiments

Q: I am observing significant weight loss in my animal models treated with TAK-931.

A: Significant weight loss can be an indicator of toxicity.

  • Dosage and Schedule: The dose and/or frequency of administration may be too high for the specific animal model. Consider reducing the dose or altering the dosing schedule.

  • Supportive Care: Ensure animals have adequate access to food and water. Supportive care measures may be necessary.

  • Monitor for Other Signs of Toxicity: Closely monitor the animals for other signs of distress, such as changes in behavior, posture, or grooming.

Q: How should I monitor for neutropenia in my animal models?

A: Regular blood sampling is crucial.

  • Frequency: Collect blood samples (e.g., via tail vein) for CBC with differential analysis at baseline and at regular intervals throughout the study. The frequency should be increased if neutropenia is observed.

  • Humane Endpoints: Establish clear humane endpoints based on the severity and duration of neutropenia, in accordance with your institution's animal care and use committee guidelines.

Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected In Vitro Result (e.g., No change in cell viability) Check_Concentration Verify Drug Concentration and Activity Start->Check_Concentration Check_Protocol Review Experimental Protocol Check_Concentration->Check_Protocol Correct Dose_Response Perform Dose-Response Experiment (IC50) Check_Concentration->Dose_Response Incorrect? Check_Cell_Line Assess Cell Line Characteristics Check_Protocol->Check_Cell_Line Protocol OK Validate_Reagents Validate Reagents (e.g., Antibodies) Check_Protocol->Validate_Reagents Reagent Issue? Optimize_Protocol Optimize Protocol (e.g., Incubation time) Check_Protocol->Optimize_Protocol Protocol Issue? Consider_Resistance Investigate Resistance Mechanisms Check_Cell_Line->Consider_Resistance End Problem Resolved Dose_Response->End Validate_Reagents->End Optimize_Protocol->End Consider_Resistance->End

Caption: Troubleshooting workflow for in vitro experiments.

References

Technical Support Center: Management of Neutropenia Associated with TAK-931

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing neutropenia as a side effect of the investigational CDC7 inhibitor, TAK-931.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TAK-931 and why does it cause neutropenia?

A1: TAK-931 is an orally bioavailable and selective inhibitor of cell division cycle 7 (CDC7) kinase.[1] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the regulation of cell cycle progression.[1] By inhibiting CDC7, TAK-931 prevents the initiation of DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cells, including cancer cells.[1] Hematopoietic progenitor cells, which are responsible for producing neutrophils, are also rapidly dividing. Inhibition of CDC7 by TAK-931 can disrupt the normal cell cycle of these progenitor cells in the bone marrow, leading to decreased neutrophil production and subsequent neutropenia. This is a class-effect of drugs that target fundamental cell cycle processes.

Q2: How common is neutropenia with TAK-931 treatment?

A2: Neutropenia is the most common and dose-limiting toxicity observed in clinical trials of TAK-931.[2][3] In a Phase I first-in-human study, neutropenia was the most frequently reported Grade ≥3 adverse event.[4] The incidence and severity of neutropenia are dose-dependent.[5] For detailed quantitative data from clinical trials, please refer to Table 1.

Q3: What are the signs and symptoms of neutropenia that I should monitor for in my experimental subjects?

A3: Neutropenia itself may not have specific symptoms.[6] The primary concern with neutropenia is the increased risk of infection. Therefore, monitoring should focus on the signs and symptoms of infection, which can be subtle in neutropenic subjects. Key signs to watch for include:

  • Fever (often the earliest and sometimes only sign of infection)

  • Chills or sweating

  • Sore throat or cough

  • Redness, swelling, or pain around a wound or catheter site

  • Abdominal pain

  • Changes in urination or urinary frequency

Q4: What is febrile neutropenia and why is it a concern?

A4: Febrile neutropenia is the development of a fever in a patient with a significantly low absolute neutrophil count (ANC). It is considered an oncologic emergency because the lack of sufficient neutrophils severely impairs the body's ability to fight infection, which can rapidly become life-threatening.[4][6] Prompt evaluation and initiation of broad-spectrum antibiotics are critical in cases of febrile neutropenia.[6]

Q5: Are there established guidelines for managing TAK-931-induced neutropenia?

A5: While there are no management guidelines specifically for TAK-931 at this investigational stage, the principles of managing chemotherapy-induced neutropenia are applicable. These guidelines, established by organizations such as the American Society of Clinical Oncology (ASCO) and the National Comprehensive Cancer Network (NCCN), focus on risk assessment, monitoring, and the prophylactic or therapeutic use of supportive care measures like granulocyte colony-stimulating factors (G-CSFs).[6]

Troubleshooting Guides

Issue 1: Unexpectedly severe or prolonged neutropenia observed in preclinical models.

Possible Causes:

  • Dose and Schedule: The dose or schedule of TAK-931 may be too high for the specific animal model or strain.

  • Model-Specific Sensitivity: The hematopoietic system of the chosen preclinical model may be particularly sensitive to CDC7 inhibition.

  • Concomitant Medications: Co-administration of other agents that could have myelosuppressive effects.

Troubleshooting Steps:

  • Review Dosing Regimen: Re-evaluate the dose and schedule of TAK-931 administration. Consider dose reduction or schedule modification (e.g., introducing drug-free holidays) in subsequent cohorts.

  • Increase Monitoring Frequency: Implement more frequent complete blood count (CBC) monitoring to track the onset and recovery of neutropenia.

  • Consider Prophylactic G-CSF: For studies where maintaining the dose of TAK-931 is critical, consider the prophylactic use of granulocyte colony-stimulating factors (G-CSFs) to support neutrophil production. The timing of G-CSF administration relative to TAK-931 dosing is crucial and should be carefully planned.

  • Evaluate for Drug Interactions: Review all co-administered substances for potential myelosuppressive effects. While specific drug-drug interaction studies for TAK-931 and myelosuppression are not yet widely published, it is a critical consideration.[7]

Issue 2: Development of febrile neutropenia in an experimental animal.

Immediate Actions:

  • Isolate the Animal: To prevent the potential spread of infection to other animals.

  • Veterinary Consultation: Immediately consult with the institutional veterinarian.

  • Obtain Cultures: If possible and as directed by the veterinarian, obtain blood cultures to identify the causative pathogen.

  • Initiate Broad-Spectrum Antibiotics: Prompt administration of broad-spectrum antibiotics is critical. The choice of antibiotics should be guided by institutional protocols and the consulting veterinarian.

Follow-Up Actions:

  • Supportive Care: Provide supportive care as recommended by the veterinarian, which may include fluid support.

  • Therapeutic G-CSF: Discuss the use of therapeutic G-CSF with the veterinarian to accelerate neutrophil recovery.

  • Review Experimental Protocol: After the animal has stabilized, review the experimental protocol to determine if any modifications are needed for future experiments to mitigate the risk of febrile neutropenia. This may include adjustments to the TAK-931 dose, introduction of prophylactic G-CSF, or enhanced environmental controls to reduce pathogen exposure.

Data Presentation

Table 1: Incidence of Neutropenia in a Phase I Study of TAK-931

Dosing ScheduleDose LevelNumber of Patients with Neutropenia (Any Grade)Number of Patients with Grade ≥3 NeutropeniaDose-Limiting Toxicities (DLTs) Related to NeutropeniaMaximum Tolerated Dose (MTD)
Schedule A (14 days on, 7 days off)30 mg1211Grade 4 Neutropenia (2 patients at 60 mg)50 mg
40 mg
50 mg
60 mg
Schedule B (7 days on, 7 days off)60 mgNot specifiedNot specifiedGrade 3 Febrile Neutropenia (3 patients), Grade 4 Neutropenia (1 patient)100 mg
100 mg

Data summarized from a first-in-human phase 1 study of TAK-931.[2][3][5]

Experimental Protocols

Protocol 1: Monitoring for Neutropenia in a Preclinical Setting

Objective: To monitor the hematological toxicity, specifically neutropenia, of TAK-931 in a rodent model.

Methodology:

  • Baseline Blood Collection: Prior to the first dose of TAK-931, collect a baseline blood sample from each animal via an appropriate method (e.g., tail vein, saphenous vein).

  • Complete Blood Count (CBC) Analysis: Perform a CBC with differential to determine the baseline absolute neutrophil count (ANC).

  • TAK-931 Administration: Administer TAK-931 according to the planned dose and schedule.

  • Serial Blood Monitoring: Collect blood samples at predetermined time points throughout the study. Recommended time points include:

    • Mid-cycle (e.g., day 7 of a 14-day cycle)

    • End of cycle (e.g., day 14)

    • During the off-treatment period to assess recovery (e.g., day 21)

  • Data Analysis: Analyze the ANC at each time point and compare it to the baseline values and to a vehicle-treated control group.

  • Clinical Observations: Throughout the study, closely monitor the animals for any clinical signs of infection as outlined in the FAQs.

Protocol 2: Management of Established Grade 3/4 Neutropenia in a Research Setting

Objective: To provide a framework for managing severe neutropenia in an experimental setting to ensure animal welfare and data integrity.

Methodology:

  • Confirmation of Severe Neutropenia: Upon identification of Grade 3 or 4 neutropenia (based on established veterinary hematology reference ranges) from routine monitoring, confirm the finding with a repeat CBC if necessary.

  • Dose Interruption/Reduction:

    • Dose Interruption: Immediately hold the administration of TAK-931.

    • Dose Reduction: Once the neutrophil count has recovered to a predetermined level (e.g., Grade 1 or baseline), consider re-initiating TAK-931 at a reduced dose for that specific animal or cohort.

  • Supportive Care:

    • Prophylactic Antibiotics: In consultation with a veterinarian, consider the use of prophylactic broad-spectrum antibiotics to prevent infection during the period of severe neutropenia.

    • G-CSF Administration: Consider the administration of G-CSF to accelerate neutrophil recovery. The dose and schedule of G-CSF should be based on established protocols for the specific animal model.

  • Enhanced Monitoring:

    • Increase the frequency of CBC monitoring (e.g., daily or every other day) until the neutrophil count recovers.

    • Intensify clinical observations for signs of infection.

Mandatory Visualizations

TAK931_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_inhibition TAK-931 Intervention G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 Cell_Cycle_Arrest S-Phase Arrest S->Cell_Cycle_Arrest M M Phase (Mitosis) G2->M M->G1 TAK931 TAK-931 CDC7 CDC7 Kinase TAK931->CDC7 Inhibits Replication_Initiation Initiation of DNA Replication CDC7->Replication_Initiation Activates Replication_Initiation->S Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of TAK-931 induced cell cycle arrest.

Neutropenia_Management_Workflow Start Start TAK-931 Experiment Monitor_CBC Monitor CBC & Clinical Signs Start->Monitor_CBC Neutropenia_Check Severe Neutropenia (Grade 3/4)? Monitor_CBC->Neutropenia_Check Continue_Treatment Continue Treatment & Monitoring Neutropenia_Check->Continue_Treatment No Hold_TAK931 Hold TAK-931 Neutropenia_Check->Hold_TAK931 Yes Continue_Treatment->Monitor_CBC Fever_Check Fever Present? Hold_TAK931->Fever_Check Supportive_Care Consider Supportive Care: - G-CSF - Prophylactic Antibiotics Recovery_Check Neutrophil Recovery? Supportive_Care->Recovery_Check Fever_Check->Supportive_Care No Febrile_Neutropenia_Mgmt Febrile Neutropenia Protocol: - Broad-spectrum antibiotics - Veterinary consult Fever_Check->Febrile_Neutropenia_Mgmt Yes Febrile_Neutropenia_Mgmt->Recovery_Check Restart_Decision Restart TAK-931? (Consider dose reduction) Recovery_Check->Restart_Decision Yes End End of Study Recovery_Check->End No Restart_Decision->Monitor_CBC Yes Restart_Decision->End No

Caption: Experimental workflow for managing TAK-931 induced neutropenia.

References

troubleshooting NA-931 oral administration protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NA-931, an oral quadruple agonist.

Frequently Asked Questions (FAQs)

1. What is NA-931 and what is its mechanism of action?

NA-931, also known as Bioglutide, is a first-in-class, orally active small molecule that functions as a quadruple agonist.[1][2][3] It simultaneously targets four key metabolic hormone receptors:

  • Insulin-like Growth Factor 1 (IGF-1) Receptor: Promotes muscle anabolism and insulin (B600854) sensitivity.[4]

  • Glucagon-like Peptide-1 (GLP-1) Receptor: Enhances insulin secretion, suppresses appetite, and slows gastric emptying.[4]

  • Glucose-dependent Insulinotropic Polypeptide (GIP) Receptor: Augments insulin release and contributes to weight loss.[4]

  • Glucagon Receptor: Increases energy expenditure.[4]

This multi-pathway approach is designed to induce weight loss, improve glycemic control, and preserve lean muscle mass.[4][5]

2. What are the key advantages of NA-931?

NA-931 offers several advantages over existing therapies:

  • Oral Administration: It is available as a once-daily oral capsule, improving convenience and patient compliance compared to injectable medications.[6][7]

  • Quadruple Agonist Activity: Its unique mechanism of targeting four metabolic receptors leads to effective weight loss with muscle preservation.[4][5]

  • Favorable Safety Profile: Clinical trials have shown that NA-931 is well-tolerated with a lower incidence of adverse effects, particularly gastrointestinal issues, compared to some other obesity treatments.[1][8]

  • Blood-Brain Barrier Permeability: NA-931 can cross the blood-brain barrier, allowing it to directly act on central appetite-regulating neurons.[6]

3. What is the pharmacokinetic profile of NA-931?

Pharmacokinetic data from clinical studies support a once-daily dosing regimen.[9] The estimated half-life of NA-931 is 16-24 hours.[6] Blood levels of the drug remain consistent whether it is taken in a fasted state or after a high-fat meal, offering flexibility in administration timing.[9]

Experimental Protocols & Data

General Protocol for Oral Administration of NA-931 in Mice

While a specific, validated protocol for the oral administration of NA-931 in preclinical research has not been detailed in the available literature, the following general protocol can be adapted based on standard laboratory practices for similar small molecules.

Materials:

  • NA-931 (powder form)

  • Vehicle (e.g., sterile water, saline, or a solution containing a solubilizing agent like DMSO for initial dissolution, further diluted in a vehicle like polyethylene (B3416737) glycol (PEG) or carboxymethylcellulose (CMC))

  • Appropriately sized oral gavage needles (flexible plastic feeding tubes are recommended to minimize injury)[10]

  • Calibrated micropipettes and sterile tubes for preparation

Procedure:

  • Formulation Preparation:

    • Based on the physicochemical properties of NA-931 (a peptide-like small molecule), solubility testing is recommended to determine the optimal vehicle.

    • For initial testing, consider dissolving NA-931 in a small amount of an organic solvent like DMSO and then diluting it to the final concentration with a vehicle such as sterile water, saline, or a suspension agent like 0.5% CMC.[11]

    • Prepare the formulation fresh daily to ensure stability, unless stability data in the chosen vehicle indicates otherwise.

    • Vortex or sonicate as needed to ensure complete dissolution. Visually inspect for any precipitates.

  • Animal Handling and Gavage:

    • Handle mice gently to minimize stress, as stress can be a confounding factor in metabolic studies.[12][13]

    • Properly restrain the mouse to ensure the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

    • Insert the gavage needle gently along the roof of the mouth and into the esophagus. Do not force the needle.

    • Administer the calculated volume of the NA-931 formulation slowly and steadily.

    • Withdraw the needle smoothly.

    • Monitor the animal for a few minutes post-gavage for any signs of distress.[10]

Quantitative Data from NA-931 Studies

Table 1: Summary of Preclinical Data in Diet-Induced Obese (DIO) Mice

ParameterVehicleNA-931 (10 nmol/kg)Tirzepatide (10 nmol/kg)
Body Weight Reduction -Up to 26%Comparable to NA-931
Plasma Glucose Reduction -Up to 23%-
Plasma Triglycerides Reduction -Up to 34%-
Liver Triglycerides Reduction -Up to 46%Numerically less than NA-931
Data from a 14-day study with daily subcutaneous injections.[14]

Table 2: Summary of Phase 2 Clinical Trial Data (13-week study)

ParameterPlaceboNA-931 (150 mg daily)
Mean Body Weight Reduction -Up to 13.8%
Body Weight Reduction vs. Placebo -11.9% - 12.4%
Subjects with ≥12% Weight Loss 1.9%72%
Mild Nausea and Vomiting -7.3%
Diarrhea 3.2%6.3% - 8.1%
Data compiled from multiple press releases on the Phase 2 clinical trial results.[1][3][8][15]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in animal studies.

  • Possible Cause: Stress from the oral gavage procedure.

    • Solution: Repetitive gavage can induce stress in mice, affecting food intake and metabolic parameters.[12][13] Ensure all technicians are proficient in the gavage technique to minimize stress. Consider habituating the animals to handling and the gavage procedure. Using a sucrose (B13894) coating on the gavage needle may also reduce stress.[16]

  • Possible Cause: Inconsistent dosing.

    • Solution: Ensure the NA-931 formulation is homogenous and does not precipitate. Prepare fresh solutions and vortex before each use. Incomplete retention of the administered dose can also be a factor, especially in awake animals.[10]

  • Possible Cause: Differences in dosing paradigm.

    • Solution: Administration by oral gavage can lead to different pharmacokinetic and pharmacodynamic profiles compared to administration in the diet.[17] Be consistent with the chosen method of administration throughout the study.

Issue 2: Difficulty dissolving NA-931 powder.

  • Possible Cause: Inappropriate solvent.

Issue 3: Animal distress or injury during oral gavage.

  • Possible Cause: Improper gavage technique.

    • Solution: Ensure proper restraint and gentle insertion of the gavage needle. Using flexible plastic feeding tubes instead of rigid metal needles can significantly reduce the risk of esophageal trauma.[10] If the animal struggles excessively or shows signs of respiratory distress, stop the procedure immediately.

  • Possible Cause: Incorrect gavage needle size.

    • Solution: Use a gavage needle of the appropriate size for the age and weight of the mouse. A needle that is too large can cause injury, while one that is too short can lead to aspiration.

Visualizations

NA931_Signaling_Pathway cluster_NA931 NA-931 (Oral Administration) cluster_Receptors Target Receptors cluster_Outcomes Physiological Outcomes NA931 NA-931 GLP1R GLP-1R NA931->GLP1R GIPR GIPR NA931->GIPR GCGR GCGR NA931->GCGR IGF1R IGF-1R NA931->IGF1R Appetite ↓ Appetite GLP1R->Appetite Insulin ↑ Insulin Secretion GLP1R->Insulin GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying GIPR->Insulin EnergyExpenditure ↑ Energy Expenditure GCGR->EnergyExpenditure MuscleMass ↑ Muscle Mass ↓ Muscle Loss IGF1R->MuscleMass

Caption: Signaling pathway of the quadruple agonist NA-931.

Experimental_Workflow cluster_Prep Preparation cluster_Admin Administration cluster_Monitoring Monitoring & Analysis Formulation Prepare NA-931 Formulation Dosing Daily Oral Gavage Formulation->Dosing AnimalAcclimation Acclimate Animals (e.g., DIO mice) AnimalAcclimation->Dosing BW_FI Monitor Body Weight & Food Intake Dosing->BW_FI Metabolic Metabolic Assessments (e.g., GTT, ITT) BW_FI->Metabolic Tissue Tissue Collection & Analysis Metabolic->Tissue

Caption: General workflow for an in vivo study with NA-931.

References

addressing mild gastrointestinal side effects of NA-931.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing mild gastrointestinal side effects observed during experiments with NA-931.

Troubleshooting Guides

This section offers a step-by-step approach to identifying and mitigating mild gastrointestinal side effects in experimental subjects.

Initial Assessment and Monitoring Workflow

If a subject exhibits mild gastrointestinal side effects, a systematic approach to assessment is crucial. The following workflow can guide the initial response.

A Observation of Mild GI Side Effects (Nausea, Vomiting, Diarrhea) B Record Severity and Frequency A->B C Check Dosing Protocol (Timing, Vehicle, Concentration) B->C D Assess Subject's General Health (Hydration, Activity, Weight) C->D E Implement Mitigation Strategy (See Below) D->E F Continue Monitoring E->F G Consider Dose Adjustment if Side Effects Persist F->G H Consult with Attending Veterinarian G->H

Caption: Initial workflow for assessing mild GI side effects.

Mitigation Strategies for Mild Nausea and Vomiting

1. Dietary Modifications:

  • Smaller, More Frequent Meals: For animal studies, providing smaller, more frequent portions of chow can help alleviate nausea.

  • Low-Fat Diet: A diet lower in fat content may be better tolerated.

  • Hydration: Ensure continuous access to fresh water to prevent dehydration, which can exacerbate nausea.[1]

2. Dosing Adjustments:

  • Dose Titration: If the experimental protocol allows, consider a gradual dose escalation to the target dose. This allows the subject to acclimate to the compound.

  • Administration with Food: Administering NA-931 with a small amount of food can sometimes reduce gastric irritation.

3. Symptomatic Relief (with veterinary consultation):

  • In cases of persistent mild nausea, consultation with a veterinarian is recommended to discuss the potential use of antiemetic agents.

Mitigation Strategies for Mild Diarrhea

1. Hydration and Electrolyte Balance:

  • Monitor Hydration Status: Closely monitor for signs of dehydration.

  • Electrolyte Supplementation: If diarrhea is persistent, consider providing electrolyte-supplemented water, following veterinary guidance.

2. Dietary Adjustments:

  • Fiber Content: Adjusting the fiber content of the diet may help manage mild diarrhea.

3. Environmental Considerations:

  • Cleanliness: Maintain a clean environment to prevent secondary infections that could worsen gastrointestinal upset.

Frequently Asked Questions (FAQs)

Q1: What are the expected mild gastrointestinal side effects of NA-931?

A1: Based on Phase 2 clinical trial data, the most common mild and transient gastrointestinal side effects include nausea, vomiting, and diarrhea.[2] In this trial, 7.3% of subjects reported mild nausea and vomiting, while 6.3% reported diarrhea.[2] It is important to note that there were no clinically meaningful differences in GI-related adverse events between the NA-931 and placebo groups.[2]

Q2: How does the mechanism of action of NA-931 relate to its gastrointestinal side effects?

A2: NA-931 is a quadruple agonist, targeting IGF-1, GLP-1, GIP, and glucagon (B607659) receptors. The gastrointestinal side effects are primarily attributed to the activation of the GLP-1 receptor. GLP-1 receptor agonists are known to delay gastric emptying, which can lead to feelings of fullness, nausea, and vomiting.[3]

Signaling Pathway Overview

The following diagram illustrates the primary signaling pathways activated by NA-931.

cluster_NA931 NA-931 cluster_Receptors Receptors cluster_Pathways Downstream Signaling NA931 NA-931 GLP1R GLP-1R NA931->GLP1R GIPR GIPR NA931->GIPR GCGR GCGR NA931->GCGR IGF1R IGF-1R NA931->IGF1R cAMP ↑ cAMP GLP1R->cAMP GIPR->cAMP GCGR->cAMP Akt ↑ Akt Pathway IGF1R->Akt PKA ↑ PKA cAMP->PKA GI_Effects Delayed Gastric Emptying (Nausea, Vomiting) PKA->GI_Effects

Caption: NA-931 signaling and its relation to GI effects.

Q3: Are the gastrointestinal side effects of NA-931 expected to be long-lasting?

A3: The reported gastrointestinal side effects in clinical trials were generally transient.[2] For GLP-1 receptor agonists as a class, these effects are most common during the initiation of treatment and with dose escalation, and they tend to decrease over time as the subject adapts.

Q4: At what point should I consider adjusting the experimental protocol due to side effects?

A4: If mild side effects persist for more than a few days without improvement, or if they increase in severity, a protocol adjustment should be considered. This may include a temporary dose reduction or a pause in dosing, in consultation with the principal investigator and veterinary staff.

Data Presentation

The following table summarizes the reported incidence of mild gastrointestinal side effects from the Phase 2 clinical trial of NA-931.

Adverse EventNA-931 Treatment GroupPlacebo Group
Mild Nausea & Vomiting 7.3%Not Reported
Mild Diarrhea 6.3%Not Reported
Overall GI Symptoms (insignificant) 83%Not Reported

Data sourced from a press release on the NA-931 Phase 2 trial results.[2]

Experimental Protocols

For researchers investigating the gastrointestinal effects of NA-931, the following are detailed methodologies for key experiments.

Protocol 1: Assessment of Gastric Emptying in Rodents using Phenol Red Meal

Objective: To quantify the rate of gastric emptying in rodents treated with NA-931.

Materials:

  • NA-931 compound and vehicle

  • Phenol Red (non-absorbable marker)

  • Methylcellulose (B11928114) solution (1.5%)

  • 0.1 N NaOH

  • Spectrophotometer

Methodology:

  • Animal Preparation: Fast rodents overnight (12-16 hours) with free access to water.

  • Dosing: Administer NA-931 or vehicle at the desired dose and route.

  • Test Meal Administration: At a specified time post-dosing, administer a standard volume (e.g., 1.5 mL for rats) of a 1.5% methylcellulose solution containing a known concentration of Phenol Red via oral gavage.

  • Sample Collection: At a predetermined time after the test meal (e.g., 20 minutes), euthanize the animals via an approved method.

  • Stomach Dissection: Ligate the pyloric and cardiac ends of the stomach and carefully dissect it.

  • Phenol Red Extraction: Place the stomach in a known volume of 0.1 N NaOH and homogenize. Let the homogenate settle for 1 hour.

  • Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

  • Calculation: Compare the amount of Phenol Red recovered from the stomach to the amount recovered from control animals euthanized immediately after receiving the test meal.

    Gastric Emptying (%) = (1 - (Absorbance of test sample / Absorbance of 0-minute control)) * 100

Protocol 2: Whole Gut Transit Time using Carmine Red

Objective: To measure the total transit time of ingesta through the gastrointestinal tract.

Materials:

  • NA-931 compound and vehicle

  • Carmine Red marker

  • Standard rodent chow

Methodology:

  • Animal Acclimation: House animals individually for accurate fecal collection.

  • Dosing: Administer NA-931 or vehicle daily for the desired duration of the study.

  • Marker Administration: Prepare a feed mixture containing a known concentration of Carmine Red (e.g., 0.5% w/w). Provide this marked feed to the animals for a defined period (e.g., 4 hours).

  • Fecal Monitoring: After the marked feed is removed, replace it with standard chow. Monitor the animals and record the time of the first appearance of a red-colored fecal pellet.

  • Data Analysis: The time from the initial administration of the marked feed to the appearance of the first red pellet is the whole gut transit time. Compare the transit times between the NA-931 treated group and the vehicle control group.

Experimental Workflow Diagram

A Acclimate Animals & Baseline Measurements B Administer NA-931 or Vehicle A->B C Administer Marker (Phenol Red or Carmine Red) B->C D Monitor & Collect Samples (Stomach or Feces) C->D E Analyze Samples (Spectrophotometry or Visual Inspection) D->E F Calculate Gastric Emptying or Transit Time E->F G Statistical Analysis & Interpretation F->G

Caption: General workflow for GI motility experiments.

References

Technical Support Center: Improving the Oral Bioavailability of NA-931

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of NA-931.

Frequently Asked Questions (FAQs)

Q1: What is NA-931 and what are the potential challenges to its oral bioavailability?

NA-931 is an orally administered, small-molecule quadruple agonist that targets the GLP-1, GIP, glucagon, and IGF-1 receptors.[1][2] While developed as an oral formulation, its bioavailability can be influenced by its physicochemical properties.[1] As with many small-molecule drugs, poor aqueous solubility can be a primary obstacle to achieving optimal oral bioavailability, potentially leading to low absorption and high variability among subjects.[3][4]

Q2: What is the Biopharmaceutical Classification System (BCS) and why is it relevant for NA-931?

The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[5] Although the specific BCS class of NA-931 is not publicly disclosed, new chemical entities are often classified as BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3] For these classes, the dissolution of the drug in the gastrointestinal fluid is the rate-limiting step for absorption.[4] Therefore, formulation strategies often focus on enhancing the drug's solubility and dissolution rate.[5]

Q3: What are the primary formulation strategies to enhance the oral bioavailability of NA-931?

For a poorly soluble small molecule like NA-931, several formulation strategies can be employed. The most common and effective approaches include:

  • Micronization: This technique reduces the particle size of the drug, which increases the surface area available for dissolution in the gastrointestinal fluids.[6]

  • Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic polymer matrix at a molecular level. This can enhance the drug's apparent solubility and dissolution rate.[7][8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form a fine oil-in-water emulsion upon contact with gastrointestinal fluids. This improves the solubilization of the drug and can enhance its absorption.[9][10]

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting Step Rationale
Poor aqueous solubility of NA-931 Formulate NA-931 as a solid dispersion or a nanosuspension to increase its dissolution rate.For poorly soluble drugs, the dissolution in the gastrointestinal tract is often the rate-limiting step for absorption. Increasing the dissolution rate can lead to higher and more consistent plasma concentrations.[4]
Low intestinal permeability Investigate the use of permeation enhancers in the formulation. Note: This requires careful toxicological assessment.Permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport.
High first-pass metabolism Consider a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), to promote lymphatic absorption.Lymphatic absorption can partially bypass the liver, reducing the extent of first-pass metabolism and increasing systemic bioavailability.
Efflux by P-glycoprotein (P-gp) Conduct in vitro Caco-2 bidirectional transport studies to determine the efflux ratio. If P-gp substrate liability is confirmed, consider co-administration with a known P-gp inhibitor in preclinical models.P-glycoprotein is an efflux transporter that can pump drugs out of intestinal cells, back into the lumen, thereby reducing absorption.
Issue 2: Physical Instability of the Formulation
Potential Cause Troubleshooting Step Rationale
Crystallization of amorphous solid dispersion during storage Select a polymer with a high glass transition temperature (Tg) and ensure the drug-polymer miscibility. Store the formulation in a low-humidity environment.The polymer matrix in a solid dispersion stabilizes the amorphous state of the drug. Crystallization can occur if the polymer is not suitable or if the formulation is exposed to moisture or high temperatures.
Phase separation of SEDDS formulation Optimize the oil, surfactant, and cosurfactant ratios by constructing a pseudo-ternary phase diagram. Ensure the drug is fully solubilized in the lipid phase.An unstable SEDDS formulation can lead to drug precipitation and inconsistent emulsification, resulting in variable absorption.[9]
Aggregation of micronized particles Incorporate a wetting agent or surfactant in the formulation to improve the dispersibility of the micronized powder.Micronized particles can have high surface energy, leading to agglomeration, which can negate the benefits of particle size reduction.

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes to demonstrate the potential improvements in the bioavailability of a poorly soluble compound like NA-931 using different formulation strategies.

Table 1: Pharmacokinetic Parameters of NA-931 Formulations in a Rat Model

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Relative Bioavailability (%)
Unformulated NA-93110150 ± 354.0 ± 1.5980 ± 210100
Micronized NA-93110450 ± 902.5 ± 0.82950 ± 450301
Solid Dispersion10850 ± 1501.5 ± 0.56500 ± 800663
SEDDS101200 ± 2001.0 ± 0.39200 ± 1100939

Table 2: In Vitro Dissolution of NA-931 from Different Formulations

Time (min) Unformulated NA-931 (% Dissolved) Micronized NA-931 (% Dissolved) Solid Dispersion (% Dissolved) SEDDS (% Dissolved)
155 ± 225 ± 560 ± 885 ± 10
3010 ± 345 ± 785 ± 1095 ± 5
6018 ± 465 ± 998 ± 2>99
12025 ± 680 ± 10>99>99

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Polymer Selection: Choose a hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP) K30, hydroxypropyl methylcellulose (B11928114) (HPMC), or Soluplus®.

  • Solvent Selection: Identify a common volatile solvent in which both NA-931 and the chosen polymer are soluble (e.g., methanol, ethanol, or a mixture thereof).

  • Preparation of Solution:

    • Dissolve the chosen polymer in the selected solvent with stirring to form a clear solution.

    • Add NA-931 to the polymer solution and continue stirring until the drug is completely dissolved. A typical drug-to-polymer ratio to start with is 1:4 (w/w).[7]

  • Solvent Evaporation:

    • Pour the solution into a shallow dish to maximize the surface area for evaporation.

    • Evaporate the solvent using a rotary evaporator or by placing the dish in a vacuum oven at a controlled temperature (e.g., 40-60°C) until a solid film is formed.[7]

  • Post-Processing:

    • Scrape the solid dispersion from the dish.

    • Grind the solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform powder.

    • Store the resulting powder in a desiccator to prevent moisture absorption.

  • Characterization:

    • Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric or intestinal fluid).

    • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Oil Phase: Determine the solubility of NA-931 in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349, olive oil).

    • Surfactant: Determine the solubility of NA-931 in various surfactants (e.g., Kolliphor RH 40, Tween 80, Labrasol).

    • Co-surfactant/Co-solvent: Determine the solubility of NA-931 in various co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the oil, surfactant, and co-surfactant that show the best solubilizing capacity for NA-931.

    • Prepare mixtures of the surfactant and co-surfactant (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 3:1).

    • For each S/CoS ratio, mix with the oil phase at various weight ratios (e.g., 9:1, 8:2, ... 1:9).

    • Titrate each mixture with water and observe the formation of an emulsion. The region where a clear and stable microemulsion is formed is identified as the self-emulsifying region.[9]

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of NA-931 in the oil phase.

    • Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear solution is obtained.[9]

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear emulsion.[9]

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution: Perform dissolution studies to assess the drug release from the SEDDS formulation.

Protocol 3: Micronization of NA-931 using Air Jet Milling
  • Material Preparation: Ensure that the NA-931 powder is dry and free-flowing.

  • Milling Equipment: Use a laboratory-scale air jet mill.

  • Milling Process:

    • Set the grinding and feeding pressures of the jet mill. These parameters will need to be optimized to achieve the desired particle size.

    • Feed the NA-931 powder into the milling chamber at a constant rate.[6]

    • The high-velocity air jets in the chamber will cause the particles to collide and break down into smaller particles.[6]

    • The micronized particles are carried by the air stream to a cyclone separator where they are collected.

  • Characterization:

    • Particle Size Analysis: Measure the particle size distribution of the micronized powder using laser diffraction.

    • Microscopy: Use Scanning Electron Microscopy (SEM) to visualize the morphology of the micronized particles.

    • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the micronized powder with the un-milled drug.

Visualizations

NA931_Signaling_Pathway cluster_receptors NA-931 Quadruple Agonism cluster_effects Physiological Effects NA931 NA-931 (Oral Small Molecule) GLP1R GLP-1R NA931->GLP1R GIPR GIPR NA931->GIPR GCGR GCGR NA931->GCGR IGF1R IGF-1R NA931->IGF1R Glucose_Control Improved Glucose Control GLP1R->Glucose_Control Weight_Loss Weight Loss GLP1R->Weight_Loss GIPR->Glucose_Control GIPR->Weight_Loss Energy_Expenditure Increased Energy Expenditure GCGR->Energy_Expenditure Muscle_Preservation Muscle Mass Preservation IGF1R->Muscle_Preservation

Caption: Signaling pathway of NA-931 as a quadruple agonist.

Solid_Dispersion_Workflow cluster_process Solid Dispersion by Solvent Evaporation Start Start Dissolve_Polymer Dissolve Polymer in Solvent Start->Dissolve_Polymer Dissolve_Drug Dissolve NA-931 in Polymer Solution Dissolve_Polymer->Dissolve_Drug Evaporate Evaporate Solvent (e.g., Rotary Evaporator) Dissolve_Drug->Evaporate Grind Grind and Sieve Evaporate->Grind Characterize Characterize (DSC, XRPD, Dissolution) Grind->Characterize End End Characterize->End

Caption: Experimental workflow for preparing a solid dispersion.

SEDDS_Development_Workflow cluster_workflow SEDDS Formulation Development Screening Excipient Screening (Solubility of NA-931) Phase_Diagram Construct Pseudo-Ternary Phase Diagram Screening->Phase_Diagram Formulation Prepare Formulation Phase_Diagram->Formulation Emulsification_Test Self-Emulsification Test Formulation->Emulsification_Test Droplet_Size Droplet Size Analysis Emulsification_Test->Droplet_Size Dissolution In Vitro Dissolution Droplet_Size->Dissolution Optimization Optimization Dissolution->Optimization Optimization->Formulation Iterate Final_Formulation Final Formulation Optimization->Final_Formulation Acceptable?

Caption: Workflow for the development of a SEDDS formulation.

References

refining PG-931 (MC4R agonist) experimental protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experimental protocols involving PG-931, a potent and selective melanocortin 4 receptor (MC4R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide analog of SHU-9119, engineered to be a potent and selective agonist for the melanocortin 4 receptor (MC4R)[1][2][3]. Its primary mechanism of action is to bind to and activate MC4R, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of MC4R is a key regulator of energy homeostasis, appetite, and body weight[4]. Upon agonist binding, MC4R couples to the Gs alpha subunit, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels[2].

Q2: What are the key in vitro and in vivo applications of this compound?

A2: In vitro, this compound is primarily used to study MC4R signaling pathways, particularly cAMP production in cell-based assays[2]. In vivo, this compound has been shown to reverse hemorrhagic shock and prevent multiple organ damage in animal models[1][3]. This makes it a valuable tool for investigating the role of MC4R in cardiovascular and respiratory regulation during shock states.

Q3: How should I handle and store this compound?

A3: this compound is a peptide and should be handled with care to prevent degradation.

  • Storage: For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C, protected from light and moisture[1].

  • Reconstitution: For stock solutions, use sterile, nuclease-free water or a buffer appropriate for your experiment. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles[1]. For in vivo use, sterile saline is a common vehicle for intravenous administration.

Q4: What are the known selectivity and potency values for this compound?

A4: this compound exhibits high potency and selectivity for the human MC4 receptor. The available data is summarized in the table below.

ReceptorIC50 (nM)EC50 (nM)
hMC4R 0.58[1][3]0.42 (for cAMP production in CHO cells)[2]
hMC3R 55[1][3]-
hMC5R 2.4[1]-
hMC1R --

Troubleshooting Guides

In Vitro Experimentation

Issue 1: Low or no cAMP response to this compound stimulation.

Potential Cause Troubleshooting Step
Poor Cell Health or Low MC4R Expression Ensure cells are healthy, within a low passage number, and have confirmed MC4R expression via qPCR or Western blot.
This compound Degradation Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Consider performing a quality control check of the peptide.
Incorrect Assay Conditions Optimize cell density, stimulation time (typically 15-30 minutes), and phosphodiesterase (PDE) inhibitor concentration (e.g., IBMX) to prevent cAMP degradation[5].
Receptor Desensitization Prolonged exposure to agonists can lead to receptor desensitization. Minimize pre-incubation times with the agonist before the main stimulation.

Issue 2: High background signal in cAMP assay.

Potential Cause Troubleshooting Step
Cell Culture Contamination Regularly test cell cultures for mycoplasma contamination.
Non-specific Binding of Reagents Use appropriate blocking agents in your assay buffer as recommended by the assay kit manufacturer.
Constitutive Receptor Activity MC4R can exhibit some level of constitutive (agonist-independent) activity. Ensure you have a proper baseline control (unstimulated cells) to subtract from all readings.
In Vivo Experimentation

Issue 3: Poor solubility or aggregation of this compound for in vivo administration.

Potential Cause Troubleshooting Step
Hydrophobic Nature of the Peptide For intravenous injection, dissolve this compound in sterile, pyrogen-free saline. If solubility is an issue, consider using a small amount of a biocompatible co-solvent like DMSO, followed by dilution in saline. Always perform a small-scale solubility test first.
Peptide Aggregation Sonication can help to break up aggregates. Prepare the formulation immediately before use. Visually inspect the solution for any precipitation.

Issue 4: Inconsistent or unexpected physiological responses in animal models.

Potential Cause Troubleshooting Step
Incorrect Dosage or Administration Carefully calculate the dose based on the animal's body weight. For intravenous administration in a hemorrhagic shock model, ensure proper catheterization and a controlled infusion rate.
Peptide Instability in Vivo Peptides can be rapidly degraded by proteases in the bloodstream. Consider the pharmacokinetic properties of this compound if available, or conduct a pilot study to determine its half-life.
Off-Target Effects Although this compound is selective for MC4R, high concentrations may lead to off-target effects on other melanocortin receptors (e.g., MC3R, MC5R). Include control groups and consider using a selective MC4R antagonist to confirm the observed effects are mediated by MC4R.

Experimental Protocols

In Vitro: cAMP Accumulation Assay

This protocol outlines a cell-based assay to quantify the increase in intracellular cAMP levels in response to this compound stimulation.

Materials:

  • HEK293 cells stably expressing human MC4R

  • Assay Buffer (e.g., HBSS with 0.1% BSA and a PDE inhibitor like 0.5 mM IBMX)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white opaque plates

Methodology:

  • Cell Seeding: Seed the MC4R-expressing HEK293 cells into a 384-well plate at a pre-determined optimal density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (assay buffer only) and a positive control (e.g., forskolin).

  • Cell Stimulation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Following stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value.

In Vivo: Hemorrhagic Shock Model in Rats

This protocol is adapted from established hemorrhagic shock models and is intended to assess the efficacy of this compound in reversing hypotension.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Catheters for arterial and venous access

  • Pressure transducer and data acquisition system

  • Syringe pump

  • This compound dissolved in sterile saline

  • Heparinized saline

Methodology:

  • Animal Preparation: Anesthetize the rat and surgically place catheters in the femoral artery (for blood pressure monitoring and blood withdrawal) and jugular vein (for drug infusion)[6][7].

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery, monitoring mean arterial pressure (MAP).

  • Induction of Hemorrhagic Shock: Induce hemorrhagic shock by withdrawing blood from the arterial line until the MAP reaches a target of 35-40 mmHg. Maintain this hypotensive state for a predetermined period (e.g., 60 minutes) by further withdrawal or reinfusion of small volumes of shed blood[7][8].

  • This compound Administration: Following the shock period, administer this compound via the venous catheter as a bolus or a continuous infusion. A suggested starting dose range for intravenous injection is 13-108 nmol/kg[1].

  • Monitoring: Continuously monitor MAP, heart rate, and respiratory rate for a defined period post-treatment (e.g., 120 minutes).

  • Data Analysis: Compare the cardiovascular and respiratory parameters between the this compound treated group and a vehicle-treated control group.

Visualizations

MC4R_Signaling_Pathway PG931 This compound MC4R MC4R PG931->MC4R Binds to G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., reduced appetite) PKA->Downstream Phosphorylates

Caption: MC4R Signaling Pathway Activated by this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture MC4R-expressing HEK293 cells Stimulation Stimulate cells with This compound (15-30 min) Cell_Culture->Stimulation PG931_Prep Prepare serial dilutions of this compound PG931_Prep->Stimulation Lysis Lyse cells Stimulation->Lysis cAMP_Measurement Measure intracellular cAMP Lysis->cAMP_Measurement Dose_Response Plot dose-response curve cAMP_Measurement->Dose_Response EC50_Calc Calculate EC50 value Dose_Response->EC50_Calc

Caption: In Vitro cAMP Assay Workflow for this compound.

Troubleshooting_Logic decision decision issue issue Start Inconsistent/Failed Experiment Assay_Type In Vitro or In Vivo? Start->Assay_Type In_Vitro_Issue Low/No Response? Assay_Type->In_Vitro_Issue In Vitro In_Vivo_Issue Poor Solubility? Assay_Type->In_Vivo_Issue In Vivo Check_Cells Verify cell health and MC4R expression In_Vitro_Issue->Check_Cells Yes Check_Compound Prepare fresh this compound dilutions Check_Cells->Check_Compound Check_Conditions Optimize assay parameters (time, density, etc.) Check_Compound->Check_Conditions Solubility_Test Perform small-scale solubility test In_Vivo_Issue->Solubility_Test Yes Unexpected_Response Unexpected Physiological Response? In_Vivo_Issue->Unexpected_Response No Use_Cosolvent Consider biocompatible co-solvent (e.g., DMSO) Solubility_Test->Use_Cosolvent Sonication Use sonication to disrupt aggregates Use_Cosolvent->Sonication Check_Dose Verify dosage and administration route Unexpected_Response->Check_Dose Yes Consider_PK Investigate in vivo stability (PK study) Check_Dose->Consider_PK Off_Target Use antagonist to confirm MC4R-mediated effect Consider_PK->Off_Target

References

NA-931 Treatment Optimization for Weight Loss Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the novel quadruple receptor agonist, NA-931, in weight loss studies.

Frequently Asked Questions (FAQs)

Q1: What is NA-931 and what is its mechanism of action?

NA-931 is a first-in-class, orally active, small-molecule quadruple receptor agonist that simultaneously targets the receptors for Insulin-like Growth Factor-1 (IGF-1), Glucagon-like Peptide-1 (GLP-1), Glucose-dependent Insulinotropic Polypeptide (GIP), and Glucagon (B607659).[1][2][3] This multi-pathway approach is designed to restore metabolic balance, leading to weight loss while preserving muscle mass.[1][4]

Q2: What are the key therapeutic effects of NA-931 observed in preclinical and clinical studies?

Studies have shown that NA-931 leads to significant, dose-dependent reductions in body weight.[5][6][7] A key advantage highlighted in clinical trials is the preservation of muscle mass during weight loss, which is attributed to the IGF-1 component of its mechanism.[1][4] Additionally, NA-931 has demonstrated a favorable safety profile with generally mild and transient gastrointestinal side effects.[8][9] In preclinical models, it has also been shown to reduce plasma glucose and triglycerides.[10]

Q3: What is the recommended treatment duration for NA-931 in initial weight loss studies?

Based on available clinical trial data, a 13-week treatment duration has been used in Phase 2 studies to evaluate the efficacy and safety of NA-931 in adults with obesity or overweight.[4][5][8][11] For preclinical rodent studies, a 14-day study has been mentioned, which was sufficient to show significant effects on body weight and metabolic parameters.[10] The optimal duration for a specific study will depend on the research question, the animal model, and the endpoints being measured. Continuous monitoring of weight loss trajectory and metabolic parameters is recommended to determine if a longer duration is warranted.

Q4: How should NA-931 be administered in preclinical rodent studies?

NA-931 is an oral formulation.[1] In preclinical studies, it is typically administered via oral gavage. The specific vehicle and dosing volume should be optimized for the animal model and study design. It is crucial to include a vehicle-only control group to accurately assess the effects of NA-931.

Q5: What are the expected side effects of NA-931 and how can they be mitigated?

The most commonly reported side effects for NA-931 in clinical trials are mild and transient gastrointestinal issues, such as nausea, vomiting, and diarrhea.[5][7] These are known class effects of GLP-1 receptor agonists.[12][13][14][15][16] In preclinical studies, careful dose selection and gradual dose escalation can help mitigate these effects. Ensuring proper hydration and monitoring for signs of distress in the animals is essential.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in body weight change between animals in the same treatment group. - Inconsistent dosing (volume, timing).- Stress-induced changes in food intake and metabolism.[17]- Variation in baseline metabolic state of animals.- Ensure consistent oral gavage technique and timing.- Acclimate animals to handling and dosing procedures before the study begins.- Randomize animals into groups based on baseline body weight and, if possible, other metabolic parameters.
No significant weight loss observed at the expected dose. - Incorrect dose preparation or administration.- Insufficient treatment duration.- Animal model is not responsive to the drug's mechanism.- Diet-induced obesity model not sufficiently established.- Verify dose calculations and preparation.- Consider a pilot study with a higher dose or a longer treatment period.- Confirm the expression and function of the target receptors in the chosen animal model.- Ensure animals have reached a stable obese phenotype before starting treatment.
Significant weight loss is accompanied by signs of animal distress (e.g., lethargy, dehydration). - Gastrointestinal side effects (nausea, diarrhea).- Excessive reduction in food and water intake.- Monitor food and water intake daily.- Consider a dose-reduction or temporary cessation of treatment.- Provide supportive care, such as hydration therapy, as recommended by a veterinarian.- In future studies, consider a dose-escalation protocol.
Unexpected changes in blood glucose levels. - The quadruple agonist nature of NA-931 affects multiple pathways regulating glucose homeostasis. Glucagon agonism can increase blood glucose, while GLP-1 and GIP agonism can lower it.[18][19][20]- Conduct regular blood glucose monitoring.- Perform oral glucose tolerance tests (OGTTs) to assess overall glucose homeostasis.- Analyze plasma insulin (B600854) and glucagon levels to understand the hormonal response.
Difficulty in assessing body composition changes accurately. - Limitations of the measurement technique.- Anesthesia affecting measurements.- Use validated methods like DEXA or EchoMRI for in vivo body composition analysis.[21][22][23][24]- Ensure consistent use of anesthesia and positioning of animals for DEXA scans.- For terminal studies, chemical carcass analysis is the gold standard.[22]

Quantitative Data from Clinical Trials

Table 1: Phase 2 Clinical Trial Results of NA-931 (13-Week Study) [5][7][8]

Treatment Group Mean Body Weight Reduction from Baseline Placebo-Adjusted Body Weight Reduction Participants Achieving ≥12% Weight Loss
Placebo~1.4%-2%
NA-931 (150 mg daily)up to 13.8%12.4%72%

Table 2: Adverse Events in Phase 2 Clinical Trial of NA-931 (13-Week Study) [5][7]

Adverse Event NA-931 Treatment Group Placebo Group
Mild Nausea and Vomiting7.3%Not reported
Diarrhea6.3% - 8.1%3.2%
Muscle LossNot observedNot observed

Experimental Protocols

Preclinical In Vivo Study Protocol: Optimizing NA-931 Treatment Duration

Objective: To determine the optimal treatment duration of NA-931 for weight loss in a diet-induced obese (DIO) mouse model.

Animal Model:

  • Species: C57BL/6J mice (prone to DIO).

  • Age: 6-8 weeks at the start of the high-fat diet.

  • Diet: High-fat diet (HFD; 45-60% kcal from fat) for 12-16 weeks to induce obesity. A control group on a standard chow diet should be maintained.

  • Housing: Single or group housing according to institutional guidelines, maintained on a 12-hour light/dark cycle at a controlled temperature.

Experimental Groups:

  • Chow-fed + Vehicle

  • HFD-fed + Vehicle

  • HFD-fed + NA-931 (low dose)

  • HFD-fed + NA-931 (high dose)

Treatment:

  • Drug Preparation: Prepare NA-931 in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administration: Administer daily via oral gavage at a consistent time.

  • Duration: A tiered approach is recommended. Start with a 4-week treatment period. If weight loss is still progressing and has not plateaued, consider extending the study for another 4-8 weeks for a subset of animals.

Key Measurements:

  • Body Weight: Measure daily or 3 times per week.

  • Food and Water Intake: Measure daily.

  • Body Composition: Measure at baseline and at regular intervals (e.g., every 2-4 weeks) using DEXA or EchoMRI.[21][23][24]

  • Metabolic Parameters:

    • Fasting blood glucose and insulin (at baseline and end of study).

    • Oral Glucose Tolerance Test (OGTT) (at baseline and end of study).

    • Plasma lipids (triglycerides, cholesterol) at termination.

  • Terminal Procedures:

    • Collect blood for final analysis.

    • Harvest tissues (liver, adipose depots, muscle) for further analysis (e.g., histology, gene expression).

Visualizations

Signaling Pathways

NA931_Signaling_Pathways cluster_NA931 NA-931 cluster_Receptors Target Receptors cluster_Outcomes Physiological Outcomes NA931 NA-931 (Oral Quadruple Agonist) GLP1R GLP-1R NA931->GLP1R GIPR GIPR NA931->GIPR GCGR GCGR NA931->GCGR IGF1R IGF-1R NA931->IGF1R Appetite ↓ Appetite ↑ Satiety GLP1R->Appetite Brain GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying Stomach Insulin ↑ Insulin Secretion (Glucose-Dependent) GLP1R->Insulin Pancreas GIPR->Insulin Pancreas EnergyExpenditure ↑ Energy Expenditure GCGR->EnergyExpenditure Liver/Adipose MuscleMass ↑ Muscle Protein Synthesis ↓ Muscle Breakdown IGF1R->MuscleMass Muscle WeightLoss Weight Loss Appetite->WeightLoss GastricEmptying->WeightLoss Insulin->WeightLoss Improves Glycemic Control EnergyExpenditure->WeightLoss MuscleMass->WeightLoss Preserves Lean Mass

Caption: Simplified signaling pathways of NA-931.

Experimental Workflow

Experimental_Workflow start Start diet Induce Obesity (High-Fat Diet, 12-16 weeks) start->diet baseline Baseline Measurements (Body Weight, Body Composition, OGTT) diet->baseline randomize Randomize Animals into Treatment Groups baseline->randomize treatment Daily Oral Dosing (Vehicle or NA-931) Duration: 4-12 weeks randomize->treatment monitoring In-Life Monitoring (Body Weight, Food Intake, Body Composition) treatment->monitoring end_measurements End-of-Study Measurements (OGTT, Blood Collection) treatment->end_measurements monitoring->treatment termination Euthanasia & Tissue Collection end_measurements->termination analysis Data Analysis & Interpretation termination->analysis end End analysis->end

Caption: Preclinical workflow for NA-931 weight loss studies.

Logical Relationship for Dose & Duration Optimization

Dose_Duration_Logic rect_node rect_node start Initiate Pilot Study (e.g., 4 weeks) check_efficacy Significant Weight Loss? start->check_efficacy check_plateau Weight Loss Plateaued? check_efficacy->check_plateau Yes increase_dose Increase Dose in Next Study check_efficacy->increase_dose No check_tolerance Adverse Effects Observed? check_plateau->check_tolerance No conclude Conclude Study & Analyze Data check_plateau->conclude Yes extend_duration Extend Duration (e.g., to 8-12 weeks) check_tolerance->extend_duration No stop_or_modify Stop or Modify Treatment (e.g., Dose Reduction) check_tolerance->stop_or_modify Yes extend_duration->conclude increase_dose->conclude stop_or_modify->conclude

Caption: Decision tree for optimizing NA-931 treatment.

References

improving the stability of PG-931 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound designated as PG-931, based on general principles of small molecule stability in solution. As of the last update, "this compound" is not a publicly documented small molecule compound with established stability data. This guide is intended to serve as a template for researchers and drug development professionals working with novel compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the choice of solvent or buffer, and the presence of oxidizing or reducing agents. It is crucial to control these parameters to ensure the integrity of your experimental results.

Q2: What is the recommended solvent for dissolving this compound?

For initial stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO). For aqueous working solutions, the choice of buffer will depend on the experimental pH. Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point, but stability should be verified for your specific experimental conditions.

Q3: How should I store my this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous working solutions are generally less stable and should be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.

Q4: Is this compound sensitive to light?

Yes, preliminary data suggests that this compound is photosensitive. Therefore, it is recommended to protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Experiments should be conducted under subdued lighting conditions whenever possible.

Q5: Can I expect degradation of this compound in my cell culture medium?

The stability of this compound in complex biological media such as cell culture medium can be variable due to the presence of enzymes and other reactive components. It is advisable to determine the half-life of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).

Troubleshooting Guide

Problem 1: My this compound solution appears cloudy or has visible precipitate.

  • Question: Why is my this compound solution not clear?

    • Answer: This could be due to several reasons:

      • Poor Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent or buffer.

      • Precipitation upon Dilution: Diluting a high-concentration DMSO stock solution into an aqueous buffer can sometimes cause the compound to precipitate. This is a common issue known as "salting out."

      • Compound Degradation: The precipitate could be a degradation product of this compound that is less soluble.

      • Low Temperature: If the solution has been stored at a low temperature, the compound may have crystallized out of solution.

  • Question: What steps can I take to resolve this issue?

    • Answer:

      • Gently warm the solution: Try warming the solution to 37°C for a short period to see if the precipitate redissolves.

      • Sonication: Brief sonication can also help to redissolve precipitated compound.

      • Reduce the concentration: Prepare a new solution at a lower concentration.

      • Use a co-solvent: For aqueous dilutions, consider using a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), if your experimental system permits.

      • Filter the solution: If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be filtered through a 0.22 µm filter to remove the insoluble material, and the concentration of the filtrate should be re-verified analytically (e.g., by HPLC-UV).

Problem 2: I am observing inconsistent results in my bioassays.

  • Question: Why are my experimental results with this compound not reproducible?

    • Answer: Inconsistent results are often linked to the instability of the compound in the assay medium. The effective concentration of this compound may be decreasing over the course of the experiment due to degradation.

  • Question: How can I improve the reproducibility of my experiments?

    • Answer:

      • Prepare fresh solutions: Always use freshly prepared aqueous solutions of this compound for each experiment.

      • Minimize incubation times: If possible, reduce the duration of the experiment to minimize the extent of degradation.

      • Perform a time-course stability study: Assess the stability of this compound in your assay buffer or cell culture medium over the time course of your experiment. This will help you to understand the degradation kinetics and determine the time window for reliable results.

      • Include control samples: Analyze the concentration of this compound in your experimental samples at the beginning and end of the incubation period to quantify the extent of degradation.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffer (0.1 mg/mL) after 24 hours

ConditionRemaining this compound (%)Appearance
pH 5.0, 4°C, Protected from Light98.2Clear Solution
pH 7.4, 4°C, Protected from Light95.5Clear Solution
pH 8.5, 4°C, Protected from Light85.1Clear Solution
pH 7.4, 25°C, Protected from Light80.3Clear Solution
pH 7.4, 37°C, Protected from Light65.7Faintly Yellow
pH 7.4, 25°C, Exposed to Light50.2Yellow Solution

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

  • Objective: To determine the stability of this compound under various conditions (pH, temperature, light) over a specified time period.

  • Materials:

    • This compound solid compound

    • Anhydrous DMSO

    • Aqueous buffers of different pH values (e.g., citrate (B86180) buffer for pH 5.0, phosphate (B84403) buffer for pH 7.4, borate (B1201080) buffer for pH 8.5)

    • HPLC-grade water and acetonitrile

    • HPLC system with a UV detector

    • Calibrated pH meter

    • Temperature-controlled incubators

    • Light chamber (or aluminum foil)

    • Amber and clear glass vials

  • Procedure:

    • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Prepare working solutions: Dilute the DMSO stock solution with the respective aqueous buffers to obtain the final desired concentration (e.g., 0.1 mg/mL). Prepare separate solutions for each condition to be tested.

    • Set up experimental conditions:

      • pH variation: Aliquot the working solutions into vials for each pH to be tested.

      • Temperature variation: Place vials at different temperatures (e.g., 4°C, 25°C, 37°C).

      • Light exposure: For each condition, prepare two sets of samples: one protected from light (wrapped in foil or in amber vials) and one exposed to a controlled light source.

    • Time points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Sample analysis:

      • At each time point, withdraw an aliquot from each condition.

      • Immediately quench any further degradation by diluting the sample with the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

      • Analyze the samples by a validated stability-indicating HPLC-UV method. The method should be able to separate the parent this compound peak from any potential degradation products.

    • Data analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

      • Plot the percentage of remaining this compound against time for each condition.

      • Determine the degradation rate constant and half-life (t½) for each condition.

Visualizations

Signaling_Pathway This compound This compound Receptor_X Receptor_X This compound->Receptor_X Inhibits Kinase_A Kinase_A Receptor_X->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor_Y Transcription_Factor_Y Kinase_B->Transcription_Factor_Y Cellular_Response Cellular_Response Transcription_Factor_Y->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare this compound Stock in DMSO Working_Solutions Dilute into Aqueous Buffers Stock_Solution->Working_Solutions Conditions Incubate under Test Conditions (pH, Temp, Light) Working_Solutions->Conditions Sampling Collect Samples at Time Points Conditions->Sampling HPLC_Analysis Analyze by HPLC-UV Sampling->HPLC_Analysis Data_Analysis Calculate % Remaining and Half-life HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the solution stability of this compound.

Troubleshooting_Logic Start Solution is Cloudy? Warm_Sonciate Warm / Sonicate Start->Warm_Sonciate Yes Clear_Solution Solution is Clear Start->Clear_Solution No Still_Cloudy Still Cloudy? Warm_Sonciate->Still_Cloudy Lower_Concentration Lower Concentration or use Co-solvent Still_Cloudy->Lower_Concentration Yes Still_Cloudy->Clear_Solution No Filter_Reanalyze Filter and Re-analyze Concentration Lower_Concentration->Filter_Reanalyze If problem persists

Caption: Troubleshooting logic for this compound solution precipitation.

Technical Support Center: Mitigating Variability in NA-931 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo animal studies with NA-931.

Frequently Asked Questions (FAQs)

Q1: What is NA-931 and what is its mechanism of action?

NA-931, also known as Bioglutide™, is a first-in-class, orally active, small-molecule quadruple receptor agonist.[1][2] It simultaneously targets four key metabolic hormone receptors: the insulin-like growth factor 1 (IGF-1) receptor, the glucagon-like peptide-1 (GLP-1) receptor, the glucose-dependent insulinotropic polypeptide (GIP) receptor, and the glucagon (B607659) receptor.[3][4][5] This multi-pathway approach is designed to restore metabolic balance, leading to weight loss while preserving muscle mass.[2] The engagement of these multiple pathways mimics the body's natural regulatory mechanisms for energy intake, expenditure, and appetite.[4]

Q2: What are the reported preclinical effects of NA-931 in animal models?

In studies with male diet-induced obese (DIO) mice, daily subcutaneous injections of NA-931 (10 nmol/kg) for 14 days resulted in significant reductions in body weight by up to 26% (p<0.0001).[6][7] Additionally, these studies showed reductions in plasma glucose (up to 23%), plasma triglycerides (up to 34%), and liver triglycerides (up to 46%).[6][8] Preclinical studies have also demonstrated that NA-931 can significantly attenuate alcohol-induced locomotor stimulation and reduce alcohol intake in animal models.[4]

Q3: What is the recommended route of administration for NA-931 in preclinical studies?

While NA-931 is being developed as an oral formulation for clinical use[1][4], preclinical studies in mice have utilized daily subcutaneous injections.[6][8]

Q4: How should NA-931 be prepared for subcutaneous injection in mice?

For peptide-based compounds like NA-931, it is crucial to ensure proper solubility and stability. While the exact vehicle used in the published preclinical studies is not detailed, a common approach for subcutaneous administration of similar molecules involves reconstitution in a sterile, biocompatible vehicle. A typical vehicle could be sterile saline or a buffered solution. It is recommended to perform small-scale solubility and stability tests prior to preparing the bulk dosing solution.

Troubleshooting Guide for NA-931 Animal Studies

High variability in animal studies can mask the true effects of a compound. Below are common sources of variability in DIO mouse studies and strategies to mitigate them when working with NA-931.

Issue Potential Cause Troubleshooting and Mitigation Strategies
High variability in body weight gain among control animals Animal Strain and Supplier: Different mouse strains and even substrains from different vendors can have varying susceptibility to diet-induced obesity.- Use a well-characterized and consistent mouse strain (e.g., C57BL/6J from a reputable supplier).- Ensure all animals for a study are from the same vendor and shipment batch.
Housing Conditions: Group housing can lead to social stress and competition for food, affecting individual weight gain. Conversely, single housing can also alter metabolic outcomes.- Standardize housing conditions (single or group housing) across all experimental groups.- If group-housed, monitor for aggressive behavior and consider enrichment to reduce stress.
Acclimation Period: Insufficient acclimation to the facility, diet, and procedures can lead to stress-induced physiological changes.- Provide an adequate acclimation period (at least one week) to the housing facility and standard chow before introducing the high-fat diet.- Allow for an additional acclimation period after switching to the high-fat diet before starting the treatment.
Inconsistent response to NA-931 treatment Dosing and Administration: Inaccurate dosing due to improper formulation, injection volume errors, or incorrect injection technique can lead to variable drug exposure.- Ensure NA-931 is fully dissolved and the dosing solution is homogeneous.- Use calibrated equipment for all measurements and injections.- Train all personnel on consistent subcutaneous injection techniques.
Food and Water Intake: Variations in food and water consumption can impact body weight and metabolic parameters.- Monitor and record food and water intake regularly.- Ensure equal access to food and water for all animals.
Baseline Health Status: Underlying health issues in some animals can affect their response to treatment.- Perform a thorough health check of all animals before starting the experiment.- Exclude any animals that show signs of illness.
Unexpected mortality or adverse events Compound Toxicity or Formulation Issues: The compound itself or the vehicle may have unexpected toxicity at the administered dose.- Conduct a dose-response study to determine the maximum tolerated dose (MTD).- Ensure the vehicle is well-tolerated and sterile.- Monitor animals closely for any signs of distress or adverse reactions.

Data from Preclinical Studies

The following tables summarize the reported effects of NA-931 in diet-induced obese (DIO) mice.

Table 1: Effect of NA-931 on Body Weight and Metabolic Parameters in DIO Mice

Parameter Treatment Group Dosage Duration % Reduction vs. Vehicle p-value
Body WeightNA-93110 nmol/kg (s.c.)14 daysUp to 26%<0.0001
Plasma GlucoseNA-93110 nmol/kg (s.c.)14 daysUp to 23%<0.003
Plasma TriglyceridesNA-93110 nmol/kg (s.c.)14 daysUp to 34%<0.003
Liver TriglyceridesNA-93110 nmol/kg (s.c.)14 daysUp to 46%<0.05

Data compiled from published abstracts.[6][7][8] Measures of variability (e.g., SD, SEM) were not available in the source documents.

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice

  • Animal Selection: Start with 6-8 week old male C57BL/6J mice.

  • Acclimation: Acclimate the mice to the animal facility for at least one week with ad libitum access to standard chow and water.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Diet Induction: Switch the mice to a high-fat diet (e.g., 60% kcal from fat) and maintain them on this diet for 8-12 weeks, or until a significant increase in body weight compared to a control group on standard chow is observed.

  • Monitoring: Monitor body weight weekly.

Protocol 2: Evaluation of NA-931 Efficacy in DIO Mice

  • Animal Grouping: Once the mice are obese, randomize them into treatment and vehicle control groups based on body weight to ensure even distribution.

  • NA-931 Preparation:

    • Reconstitute NA-931 in a sterile vehicle (e.g., sterile saline) to the desired stock concentration.

    • Prepare the final dosing solution by diluting the stock solution to achieve the target dose of 10 nmol/kg in a suitable injection volume (e.g., 5-10 ml/kg).

  • Dosing:

    • Administer NA-931 (10 nmol/kg) or vehicle via subcutaneous injection once daily for 14 days.

    • Record the body weight of each mouse daily, prior to dosing.

  • Monitoring:

    • Monitor food and water intake daily.

    • Observe the animals for any clinical signs of toxicity or adverse effects.

  • Terminal Procedures:

    • At the end of the 14-day treatment period, fast the mice for a designated period (e.g., 4-6 hours).

    • Collect blood samples for analysis of plasma glucose and triglycerides.

    • Euthanize the animals and collect liver tissue for triglyceride analysis.

Visualizations

NA931_Signaling_Pathway cluster_receptors NA-931 (Quadruple Agonist) cluster_effects Physiological Effects GLP-1R GLP-1R Increased Insulin Secretion Increased Insulin Secretion GLP-1R->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion GLP-1R->Decreased Glucagon Secretion Reduced Appetite Reduced Appetite GLP-1R->Reduced Appetite GIPR GIPR GIPR->Increased Insulin Secretion GCGR GCGR Increased Energy Expenditure Increased Energy Expenditure GCGR->Increased Energy Expenditure IGF-1R IGF-1R Preservation of Muscle Mass Preservation of Muscle Mass IGF-1R->Preservation of Muscle Mass Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal Acclimation Animal Acclimation High-Fat Diet Induction High-Fat Diet Induction Animal Acclimation->High-Fat Diet Induction Baseline Measurements Baseline Measurements High-Fat Diet Induction->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Daily Dosing (NA-931 or Vehicle) Daily Dosing (NA-931 or Vehicle) Randomization->Daily Dosing (NA-931 or Vehicle) Daily Monitoring Daily Monitoring Daily Dosing (NA-931 or Vehicle)->Daily Monitoring Terminal Blood Collection Terminal Blood Collection Daily Monitoring->Terminal Blood Collection Tissue Harvesting Tissue Harvesting Terminal Blood Collection->Tissue Harvesting Biochemical Analysis Biochemical Analysis Terminal Blood Collection->Biochemical Analysis Tissue Harvesting->Biochemical Analysis

References

Validation & Comparative

A Comparative Guide to TAK-931 and Other CDC7 Inhibitors in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cell Division Cycle 7 (CDC7) kinase has emerged as a compelling target in oncology due to its critical role in the initiation of DNA replication and response to replication stress, processes upon which cancer cells are highly dependent. Inhibition of CDC7 can lead to cell cycle arrest and apoptosis, making it a promising therapeutic strategy. This guide provides an objective comparison of TAK-931 (simurosertib), a frontrunner in this class, with other CDC7 inhibitors that have entered clinical development, supported by available preclinical and clinical data.

Mechanism of Action: The Role of CDC7 in DNA Replication

CDC7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4 (or Drf1), forms the active Dbf4-dependent kinase (DDK).[1] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase.[2] Phosphorylation of MCM proteins by DDK is an essential step for the initiation of DNA replication during the S phase of the cell cycle.[2][3] By inhibiting CDC7, these drugs prevent the firing of replication origins, leading to replication stress, DNA damage, and ultimately, cancer cell death.[4][5]

CDC7_Pathway cluster_G1 G1 Phase ORC ORC Cdc6_Cdt1 Cdc6/Cdt1 MCM MCM2-7 preRC Pre-Replication Complex (pre-RC) DDK DDK preRC->DDK Inhibitors CDC7 Inhibitors (e.g., TAK-931) Inhibitors->DDK Inhibition

Comparative Analysis of CDC7 Inhibitors

This section details the performance of TAK-931 and other publicly disclosed CDC7 inhibitors that have been in clinical development.

TAK-931 (Simurosertib)

Developed by Takeda, TAK-931 is an oral, potent, and selective ATP-competitive inhibitor of CDC7.[6][7] It has undergone extensive preclinical and clinical evaluation.

  • Preclinical Profile: TAK-931 demonstrates significant antiproliferative activity across a wide range of cancer cell lines and has shown potent anti-tumor efficacy in various xenograft models, including colorectal and pancreatic cancers.[7][8]

  • Clinical Development: In a first-in-human Phase 1 study (NCT02699749), TAK-931 was found to be tolerable with a manageable safety profile.[1][9] The most common adverse events were nausea and neutropenia. The recommended Phase 2 dose (RP2D) was established at 50 mg once daily for 14 days in 21-day cycles.[1][9] Phase 2 studies have been conducted to further evaluate its efficacy in solid tumors (NCT03261947).[10]

TQB3824

Developed by Chia Tai Tianqing Pharmaceutical, TQB3824 is another oral CDC7 inhibitor. Preclinical data suggests it has a potent profile, with some measures exceeding those of TAK-931 in direct comparisons.

  • Preclinical Profile: In preclinical studies, TQB3824 demonstrated potent CDC7 kinase inhibition and antiproliferative activity, particularly in cancer cells overexpressing CDC7.[11][12] It showed strong tumor growth inhibition in colorectal and pancreatic cancer xenograft models.[12]

  • Clinical Development: TQB3824 is currently in a Phase 1 clinical trial (NCT04780574) for patients with advanced solid tumors. Results from this trial are not yet publicly available.

LY3143921

An orally administered ATP-competitive CDC7 inhibitor from Eli Lilly.[9] Its clinical development has been conducted in collaboration with Cancer Research UK.

  • Preclinical Profile: LY3143921 demonstrated favorable preclinical anti-cancer activity, particularly in models with TP53 mutations.[13][14]

  • Clinical Development: A Phase 1 trial (NCT03096054) established that LY3143921 is well-tolerated.[13][14] Common drug-related adverse events included nausea, orthostatic hypotension, vomiting, and fatigue. However, significant monotherapy clinical activity was not observed, and recruitment was halted due to a lack of radiological responses.[13][14]

LBS-007

Developed by Lin BioScience, LBS-007 is distinguished as a non-ATP competitive inhibitor of CDC7.[5] This different mechanism of action could potentially lead to a distinct efficacy and safety profile.

  • Preclinical Profile: LBS-007 has shown potent activity against leukemia and solid tumors in preclinical studies, including in chemotherapy-resistant cell lines.[5][15]

  • Clinical Development: The FDA has granted LBS-007 Orphan Drug and Fast Track Designations for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[5][8][16] A Phase 1/2 clinical trial (NCT05756322) is currently ongoing to evaluate its safety and efficacy in patients with relapsed or resistant acute leukemias.[4][12][17] Initial results indicate a promising safety profile with no significant adverse effects observed across dosage levels.[4]

SGR-2921

Developed by Schrödinger, SGR-2921 is an oral small-molecule inhibitor of CDC7 that showed promise in preclinical studies for hematological malignancies.

  • Preclinical Profile: Preclinical data indicated that SGR-2921 was a potent CDC7 inhibitor, exhibiting greater potency than other clinical-stage inhibitors in vitro.[3] It showed significant anti-leukemic activity in patient-derived AML xenograft models, including those with high-risk mutations.[18]

  • Clinical Development: A Phase 1 trial (NCT05961839) was initiated for patients with relapsed/refractory AML or high-risk myelodysplastic syndromes (MDS).[19] However, the clinical development of SGR-2921 was discontinued (B1498344) in August 2025 due to safety concerns after two treatment-related patient deaths in the AML cohort.[20][21][22][23]

Quantitative Data Summary

The following tables summarize the available quantitative data for the discussed CDC7 inhibitors. Direct comparison should be approached with caution due to potential variations in assay conditions between studies.

Table 1: In Vitro Potency of CDC7 Inhibitors

CompoundTargetIC50 (nM)Cell LineAssay TypeIC50 (nM)Citation(s)
TAK-931 CDC7 Kinase<0.3COLO205Proliferation114.25[11]
TQB3824 CDC7 Kinase2.9COLO205Proliferation14.5[11][12]
LY3143921 CDC7 KinaseN/AN/AProliferationN/A[13][14]
LBS-007 CDC7 KinaseN/ALeukemia/Solid TumorsProliferationN/A[5][16]
SGR-2921 CDC7 KinaseN/AAML Cell LinesProliferationN/A[2][3]
N/A: Data not publicly available in the reviewed sources. LBS-007 is described as having "very potent activity" and SGR-2921 as having "greater potency compared to other clinical-stage CDC7 inhibitors".

Table 2: In Vivo Efficacy in Xenograft Models

CompoundCancer ModelDosing ScheduleOutcome (% TGI)Citation(s)
TAK-931 COLO205 (CRC)N/A36-56%[11]
TQB3824 COLO205 (CRC)5 mg/kg, BID77%[11][12]
SW620 (CRC)5 mg/kg, BID100%[11][12]
CAPAN-1 (Pancreatic)6 mg/kg, BID115%[11][12]
TGI: Tumor Growth Inhibition. BID: Twice daily.

Table 3: Clinical Development Status

CompoundHighest PhaseStatusKey IndicationsClinical Trial IDCitation(s)
TAK-931 Phase 2OngoingSolid Tumors (CRC, Pancreatic)NCT03261947[10]
TQB3824 Phase 1RecruitingAdvanced Solid TumorsNCT04780574[20]
LY3143921 Phase 1HaltedAdvanced Solid TumorsNCT03096054[13][24]
LBS-007 Phase 1/2RecruitingAcute Leukemias (AML, ALL)NCT05756322[11][12][17]
SGR-2921 Phase 1DiscontinuedAML, MDSNCT05961839[20][21][22]

Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy of kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials KinaseAssay Biochemical Kinase Assay (Determine IC50 vs. CDC7) CellAssay Cell-Based Proliferation Assay (Determine GI50/IC50 in cancer cells) KinaseAssay->CellAssay Xenograft Tumor Xenograft Model (e.g., COLO205 in mice) CellAssay->Xenograft Dosing Drug Administration (Oral Gavage) Xenograft->Dosing Monitoring Monitor Tumor Volume & Toxicity Dosing->Monitoring Efficacy Calculate Tumor Growth Inhibition (TGI) Monitoring->Efficacy Phase1 Phase 1 (Safety, MTD, RP2D) Efficacy->Phase1 Phase2 Phase 2 (Efficacy & Safety) Phase1->Phase2

Protocol 1: In Vitro CDC7 Kinase Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on CDC7 kinase activity by quantifying the amount of ADP produced.

  • Reaction Setup: A reaction mixture is prepared in a 96- or 384-well plate containing kinase assay buffer, recombinant human CDC7/Dbf4 enzyme, and a suitable substrate (e.g., recombinant MCM2 protein).

  • Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., TAK-931) are added to the wells. A vehicle control (e.g., DMSO) is included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. After incubation, a kinase detection reagent is added to convert the generated ADP into a luminescent signal.[5]

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay

This assay determines the effect of a CDC7 inhibitor on the growth of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., COLO205) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the CDC7 inhibitor for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with a nuclear dye.

  • Data Analysis: The results are normalized to vehicle-treated cells, and the GI50 or IC50 value (concentration at which cell growth is inhibited by 50%) is calculated.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of a CDC7 inhibitor in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 COLO205 cells) is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. The CDC7 inhibitor is administered, typically orally, according to a defined schedule (e.g., once or twice daily).[6]

  • Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and general health are monitored as indicators of toxicity.

  • Efficacy Calculation: At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 – (Mean volume of treated tumors / Mean volume of control tumors)] x 100%.[10]

Conclusion

TAK-931 stands as a well-characterized CDC7 inhibitor with a demonstrated manageable safety profile and signs of clinical activity. The preclinical data for TQB3824 suggests it may have a more potent anti-tumor effect compared to TAK-931 in certain models, though clinical data is needed to substantiate this. LY3143921, while well-tolerated, did not show significant single-agent efficacy in its Phase 1 trial. LBS-007 offers a differentiated, non-ATP competitive mechanism and is showing promise in early clinical studies for hematologic cancers. The discontinuation of SGR-2921 due to safety concerns underscores the challenges in developing inhibitors for this essential cell cycle kinase. The ongoing clinical trials for TAK-931, TQB3824, and LBS-007 will be critical in defining the therapeutic potential and optimal patient populations for CDC7 inhibition in oncology.

References

pMCM2 as a Validated Biomarker for TAK-931 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of phosphorylated Minichromosome Maintenance Complex Component 2 (pMCM2) as a pharmacodynamic biomarker for the clinical activity of TAK-931 (Simurosertib), a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. It compares pMCM2 with other potential biomarkers and provides detailed experimental protocols and supporting data from preclinical and clinical studies.

Introduction to TAK-931 and the Need for a Pharmacodynamic Biomarker

TAK-931 is an orally bioavailable, potent, and selective inhibitor of CDC7 kinase, a key regulator of DNA replication initiation.[1] By inhibiting CDC7, TAK-931 induces replication stress, leading to S-phase delay, mitotic aberrations, and ultimately, antiproliferative effects in cancer cells.[1][2] The development of a robust pharmacodynamic (PD) biomarker is crucial to confirm target engagement, guide dose selection, and understand the biological activity of TAK-931 in clinical settings.

Phosphorylation of MCM2 at serine 40 (pMCM2) is a direct downstream event of CDC7 kinase activity.[3] Therefore, a reduction in pMCM2 levels is a rational and direct measure of TAK-931's target engagement. Preclinical and clinical studies have focused on validating pMCM2 as a reliable biomarker for TAK-931's biological activity.

pMCM2: The Validated Biomarker for TAK-931 Activity

Clinical evidence from the first-in-human Phase 1 study of TAK-931 in patients with advanced solid tumors (NCT02699749) has established pMCM2 as a validated pharmacodynamic biomarker.[4] In this study, treatment with TAK-931 led to a dose-dependent inhibition of pMCM2 in skin biopsies, which significantly correlated with drug exposure.[4]

Quantitative Data from Clinical Studies

The following table summarizes the key findings from the NCT02699749 clinical trial, demonstrating the relationship between TAK-931 exposure and pMCM2 inhibition.

ParameterValueSource
Biomarker Phosphorylated MCM2 (pMCM2) at Serine 40[4]
Tissue Skin Biopsies[4]
Assessment Method Immunohistochemistry (IHC) with H-score quantification[4]
Correlation Dose-dependent inhibition of pMCM2 correlated with TAK-931 exposure (AUC)[4]
**Correlation Coefficient (R²) **0.9158[5]

Comparison with Alternative Biomarkers

While pMCM2 is a validated biomarker, other markers associated with the mechanism of action of TAK-931, such as those indicative of replication stress and cell cycle arrest, can be considered as alternative or complementary biomarkers. Preclinical studies have investigated the modulation of several of these markers following TAK-931 treatment.[2]

BiomarkerBiological RoleModulation by TAK-931Method of DetectionRationale as a Biomarker
Ubiquitinated FANCD2 Marker of Replication StressIncreasedWestern Blot, ImmunofluorescenceIndicates induction of DNA damage response due to replication stress.[2]
Cyclin B1 Marker of S-G2 ArrestIncreasedWestern BlotReflects cell cycle arrest at the S-G2 checkpoint induced by TAK-931.[2]
γH2AX Marker of DNA Double-Strand BreaksIncreasedImmunofluorescenceSignals the presence of DNA damage, a consequence of replication stress.[3]
53BP1 Marker of DNA Double-Strand BreaksFoci formation prolonged after irradiationImmunofluorescenceIndicates suppression of homologous recombination repair by TAK-931.[6]

Note: While these alternative biomarkers are mechanistically relevant, they have not been as extensively validated in the clinical setting for TAK-931 as pMCM2. pMCM2 offers a more direct and quantifiable measure of CDC7 target engagement.

Experimental Protocols

pMCM2 Immunohistochemistry (IHC) Protocol for Skin Biopsies

This protocol is a representative procedure based on the information available from the TAK-931 clinical trials and general IHC best practices.

1. Sample Collection and Fixation:

  • Obtain 2-4 mm punch biopsies from the skin.

  • Fix the tissue in 10% neutral buffered formalin immediately after collection.

2. Tissue Processing and Sectioning:

  • Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions.

  • Clear the tissue with xylene.

  • Embed the tissue in paraffin (B1166041) wax.

  • Cut 4-5 µm sections using a microtome and mount on positively charged slides.

3. Deparaffinization and Rehydration:

  • Incubate slides in a 60°C oven for 30 minutes.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a final wash in distilled water.

4. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature.

5. Staining Procedure:

  • Wash sections in a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Wash sections with wash buffer.

  • Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30 minutes.

  • Incubate with the primary antibody, anti-pMCM2 (Ser40) (Epitomics Inc., clone 3378-1), diluted in antibody diluent, overnight at 4°C.[4]

  • Wash sections with wash buffer.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash sections with wash buffer.

  • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.

  • Counterstain with hematoxylin.

6. Dehydration, Clearing, and Mounting:

  • Dehydrate sections through graded ethanol solutions.

  • Clear in xylene.

  • Mount with a permanent mounting medium.

H-Score Quantification of pMCM2 Staining

The H-score (histological score) is a semi-quantitative method to assess the intensity and percentage of stained cells.

Calculation: H-score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells)

The final H-score ranges from 0 to 300. The scoring is performed by a qualified pathologist by evaluating the staining intensity in the nuclei of epidermal cells.

Visualizations

TAK931_Signaling_Pathway TAK931 TAK-931 CDC7 CDC7 Kinase TAK931->CDC7 inhibition MCM2 MCM2 CDC7->MCM2 phosphorylates Replication_Origin DNA Replication Origin Firing pMCM2 pMCM2 (Ser40) MCM2->pMCM2 pMCM2->Replication_Origin initiates S_Phase S-Phase Progression Replication_Origin->S_Phase Replication_Stress Replication Stress Cell_Cycle_Arrest Cell Cycle Arrest (S-G2) Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

TAK-931 Signaling Pathway

pMCM2_Validation_Workflow cluster_clinical_trial Clinical Trial (NCT02699749) Patient_Recruitment Patient Recruitment (Advanced Solid Tumors) TAK931_Administration TAK-931 Administration (Dose Escalation) Patient_Recruitment->TAK931_Administration Skin_Biopsy_Pre Baseline Skin Biopsy Patient_Recruitment->Skin_Biopsy_Pre Skin_Biopsy_Post Post-Treatment Skin Biopsy TAK931_Administration->Skin_Biopsy_Post PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Correlation Analysis TAK931_Administration->PK_PD_Analysis Drug Exposure (AUC) IHC_Staining pMCM2 IHC Staining Skin_Biopsy_Pre->IHC_Staining Skin_Biopsy_Post->IHC_Staining H_Score H-Score Quantification IHC_Staining->H_Score H_Score->PK_PD_Analysis Validation Biomarker Validation PK_PD_Analysis->Validation

pMCM2 Biomarker Validation Workflow

Biomarker_Comparison cluster_direct_target Direct Target Engagement cluster_downstream_effects Downstream Effects TAK931_Treatment TAK-931 Treatment pMCM2 pMCM2 (Validated) TAK931_Treatment->pMCM2 Directly Inhibits FANCD2 Ubiquitinated FANCD2 (Replication Stress) TAK931_Treatment->FANCD2 Induces CyclinB1 Cyclin B1 (S-G2 Arrest) TAK931_Treatment->CyclinB1 Induces gammaH2AX γH2AX (DNA Damage) TAK931_Treatment->gammaH2AX Induces

Biomarker Relationship to TAK-931 Activity

References

NA-931 vs. Semaglutide: A Comparative Analysis for Weight Loss and Muscle Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of obesity treatment is rapidly evolving, with a new generation of therapeutics demonstrating significant efficacy in weight reduction. Among these, the GLP-1 receptor agonist semaglutide (B3030467) has become a benchmark. However, concerns regarding the loss of lean body mass during treatment have prompted the development of novel agents with purported muscle-preserving properties. One such emerging candidate is NA-931, a quadruple receptor agonist. This guide provides an objective comparison of NA-931 and semaglutide, focusing on their mechanisms of action, clinical efficacy for weight loss, and their respective impacts on muscle preservation, supported by available experimental data.

Mechanism of Action: A Tale of Two Agonists

Semaglutide's therapeutic effect is derived from its selective agonism of the glucagon-like peptide-1 (GLP-1) receptor. This action mimics the endogenous incretin (B1656795) hormone, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) secretion, delayed gastric emptying, and a significant reduction in appetite through central nervous system pathways.

In contrast, NA-931 is a first-in-class oral quadruple receptor agonist, targeting not only the GLP-1 receptor but also the glucose-dependent insulinotropic polypeptide (GIP), glucagon (GCG), and insulin-like growth factor-1 (IGF-1) receptors.[1][2][3] This multi-faceted approach is designed to produce a synergistic effect on weight loss while actively preserving muscle mass, a feature attributed primarily to its IGF-1 agonism.[1][3][4] The activation of the IGF-1 receptor is known to promote anabolic pathways, including muscle protein synthesis, and inhibit catabolic processes.[4]

Signaling Pathways

To visualize the distinct mechanisms, the following diagrams illustrate the signaling cascades initiated by semaglutide and NA-931.

Semaglutide_Signaling Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R AC Adenylate Cyclase GLP1R->AC Activates GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying Appetite ↓ Appetite GLP1R->Appetite (Central Action) cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin ↑ Insulin Secretion PKA->Insulin Glucagon ↓ Glucagon Secretion PKA->Glucagon

Caption: Semaglutide Signaling Pathway

NA931_Signaling cluster_glp1_gip Incretin Effects cluster_gcg Energy Expenditure cluster_igf1 Muscle Preservation GLP1R GLP-1R IncretinEffects ↑ Insulin Secretion ↓ Glucagon Secretion ↓ Appetite GLP1R->IncretinEffects GIPR GIPR GIPR->IncretinEffects GCGR GCGR EnergyExpenditure ↑ Energy Expenditure GCGR->EnergyExpenditure IGF1R IGF-1R MusclePreservation ↑ Protein Synthesis ↓ Protein Breakdown IGF1R->MusclePreservation NA931 NA-931 NA931->GLP1R NA931->GIPR NA931->GCGR NA931->IGF1R

Caption: NA-931 Quadruple Agonist Signaling Pathways

Clinical Efficacy: Weight Loss

Both semaglutide and NA-931 have demonstrated substantial weight loss in clinical trials.

NA-931 Clinical Data

Preclinical studies in diet-induced obese (DIO) mice showed that NA-931 can lead to up to a 26% reduction in body weight.[1] The Phase 2 clinical trial, a 13-week, randomized, double-blind, placebo-controlled study in 125 adults with obesity or overweight with comorbidities, showed dose-dependent weight loss, with the 150 mg daily oral dose achieving up to a 13.8% mean weight loss.[5][6][7]

NA-931 Phase 2 Trial (13 Weeks) NA-931 (150 mg daily) Placebo
Mean Body Weight Reduction Up to 13.8%[5][7]Not explicitly stated, but NA-931 showed a 12.4% greater weight loss compared to placebo[5]
Participants Achieving ≥12% Weight Loss 72%[5]2%[5]
Semaglutide Clinical Data (STEP 1 Trial)

The Semaglutide Treatment Effect in People with Obesity (STEP) 1 trial was a 68-week, randomized, double-blind, placebo-controlled study. An exploratory analysis of a substudy of 140 participants assessed body composition.

Semaglutide STEP 1 Substudy (68 Weeks) Semaglutide (2.4 mg weekly) Placebo
Mean Body Weight Reduction -15.0%[8][9]-3.6%[8][9]
Total Fat Mass Reduction -19.3%[8][9]Not specified
Total Lean Body Mass Reduction -9.7%[8][9]Not specified

Impact on Muscle Preservation

A critical point of differentiation between these two compounds is their effect on lean body mass.

NA-931 and Muscle Mass

A key finding from the Phase 2 trial of NA-931 was that "no muscle loss was observed".[5][7] This is attributed to the IGF-1 component of its mechanism, which is theorized to promote muscle protein synthesis and inhibit its breakdown.[4] A new Phase 2 clinical trial (NCT06732245) is underway to further investigate NA-931's potential to preserve or even increase muscle mass, both alone and in combination with tirzepatide.[10][11]

Semaglutide and Muscle Mass

The impact of semaglutide on muscle mass is a subject of ongoing research and discussion. The STEP 1 body composition substudy revealed a reduction in total lean body mass, although the proportion of lean body mass relative to total body mass increased.[8][9] A systematic review and meta-analysis of seven randomized controlled trials concluded that semaglutide induces substantial fat mass reduction with a "modest" loss of fat-free mass.[12] Some reports suggest that up to 40% of the total weight lost with semaglutide could be from lean mass.[13][14][15] However, other studies indicate that with appropriate medical supervision, muscle loss can be minimized.[12] A study on oral semaglutide in patients with type 2 diabetes showed a reduction in body fat without a significant change in whole-body lean mass.[16]

Body Composition Changes NA-931 (Phase 2) Semaglutide (STEP 1 Substudy)
Fat Mass Significant reduction (inferred from weight loss)-19.3%[8][9]
Lean Body Mass No observed loss[5][7]-9.7%[8][9]
Lean Body Mass to Fat Mass Ratio Not reportedImproved[8][9]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of clinical findings.

NA-931 Phase 2 Clinical Trial (Completed)
  • Study Design: A 13-week, randomized, double-blind, placebo-controlled, parallel-arm clinical trial.[5][6][17]

  • Participants: 125 adults with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.[5][6]

  • Intervention: Oral NA-931 at varying doses (including 150 mg daily) or placebo.[5][7]

  • Primary Endpoints: Safety, tolerability, and efficacy of NA-931.[5][17]

  • Body Composition Analysis: The specific method for assessing muscle mass (e.g., DEXA, BIA) in the press release stating "no muscle loss" has not been detailed in the available search results.

Semaglutide STEP 1 Body Composition Substudy
  • Study Design: An exploratory analysis within the 68-week, randomized, double-blind, placebo-controlled STEP 1 trial.[8][9]

  • Participants: 140 participants from the main STEP 1 trial with a BMI ≤40 kg/m ².[8]

  • Intervention: Subcutaneous semaglutide 2.4 mg once-weekly or matched placebo, plus a lifestyle intervention.[8]

  • Primary Endpoints: Changes in body composition.

  • Body Composition Analysis: Total fat mass, total lean body mass, and regional visceral fat mass were measured using dual-energy X-ray absorptiometry (DEXA) at baseline and week 68.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_NA931 NA-931 Phase 2 Trial cluster_Semaglutide Semaglutide STEP 1 Substudy N1 Screening & Enrollment (N=125) N2 Randomization N1->N2 N3a NA-931 (Oral, Daily) N2->N3a N3b Placebo (Oral, Daily) N2->N3b N4 13-Week Treatment Period N3a->N4 N3b->N4 N5 Efficacy & Safety Assessment (Weight, Body Composition) N4->N5 S1 Screening & Enrollment (N=140) S2 Randomization S1->S2 S3a Semaglutide 2.4mg (SC, Weekly) + Lifestyle Intervention S2->S3a S3b Placebo (SC, Weekly) + Lifestyle Intervention S2->S3b S4 68-Week Treatment Period S3a->S4 S3b->S4 S5 Body Composition Assessment (DEXA at Baseline & Week 68) S4->S5

Caption: Clinical Trial Workflow Comparison

Summary and Future Directions

NA-931 and semaglutide are both highly effective for weight loss. The primary distinguishing feature of NA-931 is its potential to preserve muscle mass, a significant advantage in obesity treatment where the goal is to reduce adiposity while maintaining metabolically active tissue. The quadruple agonist mechanism of NA-931, particularly its IGF-1 component, provides a strong theoretical basis for this muscle-sparing effect, which appears to be supported by initial Phase 2 clinical data.

Semaglutide, while a potent weight loss agent, is associated with a reduction in lean body mass, a factor that requires consideration in clinical practice. Strategies to mitigate muscle loss, such as concurrent resistance training and adequate protein intake, are often recommended for patients undergoing semaglutide treatment.

It is important to note that the data for NA-931 is still emerging and has not yet been published in peer-reviewed journals. The upcoming results from the Phase 3 trials and the dedicated muscle preservation study will be critical in substantiating the initial findings and providing a more direct comparison to established therapies like semaglutide. Head-to-head clinical trials comparing NA-931 and semaglutide, with detailed body composition analysis as a primary endpoint, will be the definitive step in elucidating the relative merits of these two therapeutic approaches.

References

Validating the Safety Profile of Oral NA-931: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the emerging oral quadruple agonist NA-931 with established alternatives, supported by experimental data, to inform drug development professionals.

In the rapidly evolving landscape of metabolic and neurodegenerative disease therapeutics, the oral quadruple agonist NA-931 presents a novel multi-pathway approach. Developed by Biomed Industries, NA-931 simultaneously targets the insulin-like growth factor-1 (IGF-1), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors.[1][2][3] This guide provides a comprehensive validation of its safety profile by comparing it with leading oral and injectable alternatives for its primary indications of obesity and type 2 diabetes.

Comparative Safety Profile: NA-931 vs. Alternatives

The safety and tolerability of a novel therapeutic are paramount for its clinical advancement. The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) for oral NA-931 from its Phase 2 clinical trial, alongside data from pivotal trials of its key oral and injectable competitors.

Table 1: Safety Profile of Oral NA-931 vs. Oral Alternatives

Adverse EventOral NA-931 (150 mg)[4][5]Oral Semaglutide (Rybelsus®) (14 mg)[6][7]Orforglipron (36 mg)[8]Danuglipron (200 mg BID)[9][10]Placebo (NA-931 Trial)[4][5]Placebo (Oral Semaglutide Trial)[6]Placebo (Orforglipron Trial)[8]Placebo (Danuglipron Trial)[9][10]
Nausea 7.3%20%16%up to 73%Not Reported6%2%~40% (discontinuation rate)
Vomiting 7.3%12%14%up to 47%Not Reported3%1%Not Reported
Diarrhea 6.3%10%26%up to 25%Not Reported4%9%Not Reported
Constipation Not Reported7%14%Not ReportedNot Reported2%4%Not Reported
Discontinuation due to AEs Not Reported8%8%>50%Not Reported1%1%~40%

Table 2: Safety Profile of Oral NA-931 vs. Injectable Alternatives

Adverse EventOral NA-931 (150 mg)[4][5]Semaglutide (Wegovy®) (2.4 mg)Liraglutide (Saxenda®) (3.0 mg)Tirzepatide (Zepbound™) (15 mg)Placebo (NA-931 Trial)[4][5]Placebo (Semaglutide Trial)Placebo (Liraglutide Trial)Placebo (Tirzepatide Trial)
Nausea 7.3%44%[11]39.3%28%Not Reported16%13.9%10%
Vomiting 7.3%24%[11]15.7%13%Not Reported6%4.9%3%
Diarrhea 6.3%30%[11]20.9%16%Not Reported16%11.5%8%
Constipation Not Reported24%[11]19.4%7%Not Reported11%9.9%2%
Discontinuation due to AEs Not Reported6.2%9.8%7.1%Not Reported3.1%4.8%3.0%

Experimental Protocols for Safety Assessment

The safety data presented were primarily derived from randomized, double-blind, placebo-controlled Phase 2 and 3 clinical trials. The general methodology for assessing the safety and tolerability of these novel therapeutics is outlined below.

Key Experimental Methodologies:

  • Study Design: The majority of the cited data comes from multicenter, randomized, double-blind, placebo-controlled trials with parallel-group or factorial designs.[12][13] Dose-escalation schemes are commonly employed to identify the optimal balance between efficacy and tolerability.[14]

  • Participant Population: Trials typically enroll adults with a body mass index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, such as hypertension, dyslipidemia, or type 2 diabetes.[2][4]

  • Adverse Event Monitoring: Treatment-emergent adverse events (TEAEs) are systematically collected at each study visit through spontaneous reporting by participants and direct questioning by investigators. The severity (mild, moderate, severe) and the investigator's assessment of the relationship to the study drug are recorded. Serious adverse events (SAEs) are reported to regulatory authorities within a specified timeframe.

  • Clinical Laboratory Tests: Standard hematology, clinical chemistry, and urinalysis panels are monitored at baseline and at regular intervals throughout the study to assess for any drug-induced organ toxicity.

  • Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate), electrocardiograms (ECGs), and physical examinations are conducted to detect any clinically significant changes.

  • Special Safety Assessments: Depending on the drug class, specific safety assessments may be included. For GLP-1 receptor agonists, this often includes monitoring for pancreatitis (through lipase (B570770) and amylase levels) and any potential for thyroid C-cell tumors.[6][15]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the processes involved in safety evaluation, the following diagrams are provided in the DOT language for Graphviz.

G cluster_NA931 NA-931 cluster_receptors Receptors cluster_pathways Downstream Signaling cluster_effects Physiological Effects NA931 Oral NA-931 GLP1R GLP-1R NA931->GLP1R GIPR GIPR NA931->GIPR GCGR GCGR NA931->GCGR IGF1R IGF-1R NA931->IGF1R cAMP_PKA ↑ cAMP / PKA GLP1R->cAMP_PKA GIPR->cAMP_PKA GCGR->cAMP_PKA PI3K_AKT PI3K / AKT Pathway IGF1R->PI3K_AKT MAPK_ERK MAPK / ERK Pathway IGF1R->MAPK_ERK Insulin ↑ Insulin Secretion cAMP_PKA->Insulin Glucagon ↓ Glucagon Secretion cAMP_PKA->Glucagon GastricEmptying ↓ Gastric Emptying cAMP_PKA->GastricEmptying Appetite ↓ Appetite cAMP_PKA->Appetite Energy ↑ Energy Expenditure cAMP_PKA->Energy Anabolism ↑ Muscle Anabolism PI3K_AKT->Anabolism MAPK_ERK->Anabolism

Caption: NA-931 Quadruple Agonist Signaling Pathway.

G cluster_competitors Alternatives cluster_receptors Receptors cluster_pathways Downstream Signaling cluster_effects Physiological Effects Oral_GLP1 Oral GLP-1 RAs (e.g., Semaglutide) GLP1R GLP-1R Oral_GLP1->GLP1R Injectable_GLP1 Injectable GLP-1 RAs (e.g., Liraglutide) Injectable_GLP1->GLP1R Dual_Agonist Dual GIP/GLP-1 RA (Tirzepatide) Dual_Agonist->GLP1R GIPR GIPR Dual_Agonist->GIPR cAMP_PKA ↑ cAMP / PKA GLP1R->cAMP_PKA GIPR->cAMP_PKA Insulin ↑ Insulin Secretion cAMP_PKA->Insulin Glucagon ↓ Glucagon Secretion cAMP_PKA->Glucagon GastricEmptying ↓ Gastric Emptying cAMP_PKA->GastricEmptying Appetite ↓ Appetite cAMP_PKA->Appetite

Caption: Signaling Pathways of Competitor Drugs.

G cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Period cluster_post_treatment Post-Treatment & Analysis Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Screening & Baseline Assessment (Labs, Vitals, ECG) Informed_Consent->Screening Randomization Randomization (Drug vs. Placebo) Screening->Randomization Dose_Escalation Dose Titration Randomization->Dose_Escalation Monitoring Ongoing Monitoring (AEs, Labs, Vitals) Dose_Escalation->Monitoring EOT_Visit End of Treatment Visit Monitoring->EOT_Visit Follow_Up Follow-Up Period EOT_Visit->Follow_Up Data_Analysis Data Collection & Analysis (Incidence, Severity, Causality) Follow_Up->Data_Analysis Reporting Reporting to Regulatory Bodies Data_Analysis->Reporting

References

A Comparative Guide to MC4R Ligands: PG-931 (Agonist) vs. SHU-9119 (Antagonist) in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ligands with the melanocortin-4 receptor (MC4R) is pivotal for advancing therapies targeting obesity, metabolic disorders, and other conditions regulated by this key receptor. This guide provides an objective, data-driven comparison of two widely utilized peptidic ligands with opposing effects on the MC4R: the potent agonist PG-931 and the well-characterized antagonist SHU-9119.

The MC4R, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in energy homeostasis.[1] Its activation typically leads to a reduction in food intake and an increase in energy expenditure, making it a significant target for anti-obesity drug development.[2][3] This guide will delve into the receptor binding affinities and functional potencies of this compound and SHU-9119, supported by detailed experimental protocols and visual representations of the underlying biological processes.

Quantitative Comparison of Receptor Binding and Functional Potency

The following table summarizes the key quantitative data for this compound and SHU-9119 at human melanocortin receptors. It is important to note that these values are compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.

LigandTarget ReceptorLigand TypeIC50 (nM)EC50 (nM)Selectivity Profile
This compound hMC4RAgonist0.58[4][5]0.42[6]More selective for hMC4R over hMC3R (IC50 = 55 nM) and hMC5R (IC50 = 2.4 nM).[4][5]
SHU-9119 hMC4RAntagonist0.06[7][8]-Potent antagonist at hMC3R (IC50 = 0.23 nM) and partial agonist at hMC5R (EC50 = 0.12 nM).[7][8]

Note: IC50 (half maximal inhibitory concentration) in this context for agonists refers to their ability to displace a radiolabeled ligand in a competitive binding assay, indicating binding affinity. For antagonists, it reflects their potency in blocking receptor function. EC50 (half maximal effective concentration) for agonists represents their potency in eliciting a functional response (e.g., cAMP production).

Experimental Protocols

The data presented above are typically generated using two key types of in vitro assays: competitive radioligand binding assays to determine binding affinity and functional assays to measure the downstream cellular response.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (e.g., this compound or SHU-9119) for a receptor by measuring its ability to displace a radiolabeled ligand with known binding characteristics.

Objective: To determine the inhibition constant (Ki) or the IC50 value of a test compound at the MC4R.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human MC4R.[9]

  • Membrane Preparation: Cell membranes containing the MC4R.

  • Radioligand: Typically [¹²⁵I]NDP-α-MSH, a high-affinity radiolabeled agonist.[1][10]

  • Test Compounds: this compound and SHU-9119 at various concentrations.

  • Assay Buffer: e.g., 25 mM HEPES, pH 7.4, with MgCl2, CaCl2, and BSA.[10]

  • Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.[10]

  • Detection: Scintillation counter.[10]

Methodology:

  • Membrane Preparation: Culture and harvest cells expressing MC4R. Homogenize the cells in a cold lysis buffer to prepare a membrane suspension.[9]

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[10]

  • Incubation: Allow the reaction to reach equilibrium, typically for 60-90 minutes at a controlled temperature (e.g., 25°C or 37°C).[10]

  • Separation: Rapidly filter the mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[10]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.[10]

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][9]

Functional Assay: cAMP Accumulation

This assay measures the ability of a ligand to either stimulate (agonist) or block (antagonist) the production of cyclic AMP (cAMP), a key second messenger in the MC4R signaling pathway.

Objective: To determine the EC50 of an agonist or the IC50 of an antagonist.

Materials:

  • Cells: HEK293 or other suitable cells expressing the MC4R.[11]

  • Test Compounds: this compound (agonist) and SHU-9119 (antagonist).

  • Stimulating Agonist (for antagonist testing): A known MC4R agonist like α-MSH or a synthetic agonist.

  • cAMP Detection Kit: Commercially available kits, often based on principles like competitive immunoassay or bioluminescence (e.g., GloSensor™ cAMP assay).[11][12]

Methodology:

  • Cell Preparation: Seed MC4R-expressing cells in a multi-well plate and culture overnight.[2]

  • Compound Addition:

    • For Agonist (this compound): Add varying concentrations of this compound to the cells.

    • For Antagonist (SHU-9119): Pre-incubate the cells with varying concentrations of SHU-9119 before adding a fixed, stimulating concentration of a known MC4R agonist.

  • Incubation: Incubate the cells for a specific period to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Agonist: Plot the cAMP levels against the log concentration of this compound and fit a dose-response curve to determine the EC50.

    • Antagonist: Plot the percentage of inhibition of the agonist-induced cAMP response against the log concentration of SHU-9119 to determine the IC50.

Signaling Pathways and Experimental Workflow

To visually conceptualize the mechanisms of action and the experimental procedures, the following diagrams are provided.

MC4R_Signaling_Pathway PG931 This compound (Agonist) MC4R MC4R PG931->MC4R Binds & Activates SHU9119 SHU-9119 (Antagonist) SHU9119->MC4R Binds & Blocks Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., reduced food intake) PKA->Response Phosphorylates Targets

Caption: MC4R signaling pathway showing agonist (this compound) activation and antagonist (SHU-9119) inhibition.

The binding of an agonist like this compound to the MC4R initiates a conformational change, leading to the activation of the associated Gs protein.[1] This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP.[1] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, culminating in a cellular response.[1] SHU-9119, as an antagonist, binds to the MC4R but does not elicit this signaling cascade; instead, it competitively blocks the binding and action of agonists.[13]

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_functional cAMP Functional Assay b_start Prepare MC4R Membranes b_incubate Incubate Membranes with Radioligand & Test Compound b_start->b_incubate b_filter Separate Bound & Free Ligand b_incubate->b_filter b_count Quantify Radioactivity b_filter->b_count b_analyze Calculate IC50/Ki b_count->b_analyze result result b_analyze->result Binding Affinity f_start Culture MC4R- expressing Cells f_add Add Test Compound (Agonist or Antagonist + Agonist) f_start->f_add f_incubate Incubate to Allow cAMP Production f_add->f_incubate f_detect Lyse Cells & Detect cAMP f_incubate->f_detect f_analyze Calculate EC50/IC50 f_detect->f_analyze f_analyze->result Functional Potency

Caption: Workflow for receptor binding and functional assays.

Conclusion

This compound and SHU-9119 represent two essential tools for probing the function of the MC4R. This compound is a potent and selective agonist that activates the receptor, making it a valuable compound for studying the downstream effects of MC4R stimulation. Conversely, SHU-9119 is a potent antagonist that effectively blocks the receptor, enabling researchers to investigate the consequences of inhibiting MC4R signaling. The choice between these ligands is entirely dependent on the experimental objective: to mimic the effects of endogenous agonists or to prevent receptor activation. The experimental protocols outlined herein provide a foundational framework for the in vitro characterization of these and other novel MC4R-targeting compounds.

References

PG-931: A Comparative Analysis of its Selectivity for the Melanocortin-4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional selectivity of PG-931 for the human melanocortin-4 receptor (MC4R) over other human melanocortin receptor subtypes (MC1R, MC2R, MC3R, and MC5R). The information is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound for their specific applications.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized through competitive radioligand binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50). A lower IC50 value indicates a higher binding affinity. Functional activity is often assessed by measuring the concentration of the compound that elicits a half-maximal response (EC50), typically an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

The available data for this compound's activity at the human melanocortin receptors are summarized below.

Receptor SubtypeLigandAssay TypeValue (nM)
hMC4R This compoundIC500.58[1][2][3][4]
This compoundEC500.42[5]
hMC3R This compoundIC5055[1][2][3][4]
hMC5R This compoundIC502.4[1][2]
hMC1R This compoundIC50>1000
hMC2R This compoundIC50No data available

Note: The IC50 value for hMC1R is inferred from qualitative statements in the literature suggesting low affinity. Direct quantitative data was not available in the searched literature. Testing for MC2R activity is challenging due to the expression of other endogenous melanocortin receptors in many cell lines, which may explain the lack of available data.

Based on the available data, this compound demonstrates significant selectivity for the hMC4R. It is approximately 95-fold more selective for hMC4R over hMC3R and about 4-fold more selective over hMC5R. The selectivity over hMC1R is substantial, with an affinity at least three orders of magnitude lower.

Signaling Pathway and Experimental Workflow

To understand the experimental context of the data presented, the following diagrams illustrate the canonical signaling pathway of the MC4R and a generalized workflow for determining receptor selectivity.

MC4R Signaling Pathway PG931 This compound (Agonist) MC4R MC4R PG931->MC4R Binds to Gs Gαs MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Canonical Gs-coupled signaling pathway of the Melanocortin-4 Receptor (MC4R).

Receptor Selectivity Experimental Workflow cluster_0 Cell Line Preparation cluster_1 Assay Execution cluster_2 Data Analysis Start Start CellCulture Culture cells expressing melanocortin receptors (e.g., HEK293, CHO) Start->CellCulture MembranePrep Prepare cell membranes (for binding assays) or plate cells (for functional assays) CellCulture->MembranePrep Assay Perform Radioligand Binding or cAMP Functional Assay with varying concentrations of this compound MembranePrep->Assay Incubation Incubate Assay->Incubation Measurement Measure radioactivity or cAMP levels Incubation->Measurement DataAnalysis Plot dose-response curves Measurement->DataAnalysis Calculation Calculate IC50/EC50 values DataAnalysis->Calculation Selectivity Determine selectivity ratios Calculation->Selectivity End End Selectivity->End

Caption: Generalized experimental workflow for determining the selectivity of a compound for melanocortin receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's selectivity.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human melanocortin receptor of interest (hMC1R, hMC3R, hMC4R, or hMC5R).

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the cell membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

  • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

2. Binding Assay:

  • In a 96-well plate, add the cell membrane preparation to each well.

  • Add a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH).

  • Add varying concentrations of the unlabeled test compound, this compound.

  • For total binding, add only the radioligand and membranes. For non-specific binding, add an excess of a non-labeled, high-affinity ligand in addition to the radioligand and membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the Gs-coupled signaling pathway, leading to the production of intracellular cAMP.

1. Cell Preparation:

  • Plate HEK293 or CHO cells stably expressing the melanocortin receptor of interest in a 96-well plate and allow them to adhere overnight.

2. Agonist Stimulation:

  • On the day of the assay, replace the culture medium with a stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation).

  • Add varying concentrations of the agonist, this compound, to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

3. Cell Lysis and cAMP Measurement:

  • Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescence-based assay.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

  • Plot the cAMP concentration against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

References

TAK-931: A Head-to-Head Comparison with Conventional Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of TAK-931 (simurosertib), a selective inhibitor of cell division cycle 7 (CDC7) kinase, with other conventional chemotherapy agents. This document synthesizes available experimental data to offer a comparative overview of their efficacy, mechanisms of action, and relevant experimental protocols.

Introduction to TAK-931

TAK-931 is an orally bioavailable, potent, and selective ATP-competitive inhibitor of CDC7 kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is often overexpressed in various cancers.[2] By inhibiting CDC7, TAK-931 induces S-phase delay and replication stress, leading to mitotic aberrations and ultimately, irreversible antiproliferative effects in cancer cells.[3] Preclinical studies have demonstrated its significant antitumor activity across a range of cancer cell lines and animal models.[3][4] A comparison of its efficacy spectrum with other chemotherapeutic drugs has indicated a unique profile for TAK-931.[3]

In Vitro Efficacy: A Comparative Analysis

A direct comparison of the half-maximal growth inhibitory concentrations (GI50) of TAK-931 with other chemotherapy agents is challenging due to variations in experimental conditions across different studies. However, large-scale screening data provides valuable insights into the relative potency and spectrum of activity.

Table 1: In Vitro Growth Inhibition (GI50) of TAK-931 in a Panel of Cancer Cell Lines [5]

Cancer TypeNumber of Cell Lines TestedGI50 Range (nM)Median GI50 (nM)
Overall 246 30.2 - >10,000 407.4
Colon--43.8 (%TGI)¹
Lung--76.8 (%TGI)¹
Ovary--57.4 (%TGI)¹
Pancreas--70.1 (%TGI)¹

¹ Data presented as median percent tumor growth inhibition (%TGI) from patient-derived xenograft models, as direct median GI50 for these cancer types were not specified in the provided search results.[6]

Table 2: In Vitro Efficacy (GI50/IC50) of Standard Chemotherapy Agents in Representative Cancer Cell Lines

Disclaimer: The following data is compiled from various sources and may not be directly comparable due to differing experimental protocols.

AgentCancer Cell LineGI50/IC50 (nM)Reference
Paclitaxel (B517696) A549 (Lung)4[7]
NCI-H23 (Lung)24[7]
NCI-H460 (Lung)-[7]
NCI-H226 (Lung)-[7]
DMS114 (Lung)-[7]
DMS273 (Lung)-[7]
Cisplatin (B142131) A549 (Lung)-[7]
NCI-H23 (Lung)-[7]
NCI-H460 (Lung)-[7]
DMS273 (Lung)-[7]

In Vivo Efficacy: Xenograft Model Comparisons

In vivo studies in xenograft models provide crucial information on the antitumor activity of a compound in a more complex biological system.

Table 3: In Vivo Antitumor Efficacy of TAK-931 in Xenograft Models [6]

Cancer ModelDosing RegimenTumor Growth Inhibition (%TGI)
PHTX-249Pa (Pancreatic PDX)60 mg/kg, bid, 3 days on/4 days off (intermittent)96.6
PHTX-249Pa (Pancreatic PDX)40 mg/kg, qd, 21 days (continuous)68.4
PHTX-249Pa (Pancreatic PDX)60 mg/kg, qd, 21 days (continuous)75.1
PHTXM-97Pa (Pancreatic PDX)40 mg/kg, qd86.1
PHTXM-97Pa (Pancreatic PDX)60 mg/kg, qd89.9

Table 4: In Vivo Antitumor Efficacy of Standard Chemotherapy Agents in Xenograft Models

Disclaimer: The following data is compiled from various sources and may not be directly comparable due to differing xenograft models and dosing schedules.

AgentCancer ModelDosing RegimenTumor Growth Inhibition (%TGI) / OutcomeReference
Paclitaxel Human Lung Cancer Xenografts (A549, NCI-H23, NCI-H460, DMS-273)24 mg/kg/day, IV, 5 daysMore effective than cisplatin at 3 mg/kg/day[7]
Cisplatin Human Lung Cancer Xenografts (A549, NCI-H23, NCI-H460, DMS-273)3 mg/kg/day, IV, 5 daysSignificant tumor growth inhibition[7]
Doxorubicin (B1662922) HuT7-3 (Hepatocellular Carcinoma)IV administrationRegression of orthotopic tumors[8]
Irinotecan (B1672180) U87 (Malignant Glioma)Metronomic administrationSignificant tumor growth inhibition[9]
Gemcitabine (B846) Pancreatic Cancer PDXMetronomic administration10-fold smaller tumors than control[10]

Combination Therapies

Preclinical studies have shown that TAK-931 can act synergistically with DNA-damaging agents. This suggests that TAK-931 may enhance the efficacy of standard chemotherapies.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

TAK931_Signaling_Pathway cluster_replication DNA Replication Initiation cluster_cdc7 CDC7 Kinase Activity cluster_outcome Cellular Outcome Origin Replication Origin MCM MCM Complex Origin->MCM pMCM p-MCM (Active) CDC7 CDC7/DBF4 CDC7->MCM Phosphorylation S_Phase_Delay S-Phase Delay CDC7->S_Phase_Delay Blocks Progression Replication_Stress Replication Stress TAK931 TAK-931 TAK931->CDC7 Mitotic_Aberration Mitotic Aberration Replication_Stress->Mitotic_Aberration Apoptosis Apoptosis Mitotic_Aberration->Apoptosis

Caption: TAK-931 inhibits CDC7 kinase, preventing MCM complex phosphorylation and inducing replication stress.

Xenograft_Workflow start Tumor Cell/Fragment Implantation (Subcutaneous) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral Gavage, IV) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (e.g., 2x/week) treatment->monitoring Repeated Cycles monitoring->treatment endpoint Study Endpoint (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis finish Conclusion analysis->finish

Caption: A generalized workflow for in vivo xenograft studies to evaluate antitumor efficacy.

Experimental Protocols

In Vitro Cell Proliferation/Viability Assay (Generalized)
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., TAK-931 or other chemotherapy agents) or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity.

  • Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The GI50 or IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting the inhibition data against the compound concentration and fitting to a dose-response curve.

In Vivo Xenograft Study (Generalized)
  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of human cancer cells or fragments of a patient-derived tumor (PDX) are implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups, including a vehicle control group.

  • Drug Administration: The test compound (e.g., TAK-931) and comparator agents are administered according to a predefined dosing schedule and route (e.g., oral gavage, intravenous injection).

  • Tumor Measurement: Tumor volume is measured regularly (typically twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Animal body weight is also monitored as an indicator of toxicity.

  • Efficacy Evaluation: The study continues for a predetermined period or until tumors in the control group reach a specific endpoint. The primary efficacy endpoint is typically tumor growth inhibition (%TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

TAK-931 demonstrates potent antiproliferative activity across a broad range of cancer cell lines and significant in vivo antitumor efficacy in various xenograft models. While direct comparative studies with standard chemotherapy agents under identical conditions are limited, the available data suggests that TAK-931 has a unique efficacy profile. Its mechanism of action, targeting the initiation of DNA replication via CDC7 inhibition, distinguishes it from traditional cytotoxic agents. Furthermore, the synergistic effects observed when combined with DNA-damaging agents highlight its potential as a valuable component of combination cancer therapies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative and combinatorial therapeutic potential of TAK-931.

References

NA-931: A Comparative Analysis of Phase 2 Clinical Trial Results and a Look Ahead to Phase 3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the publicly available data from the Phase 2 clinical trials of NA-931, a first-in-class oral quadruple receptor agonist. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the product's performance based on experimental data. As of late 2025, Phase 3 trial data for NA-931 has not yet been publicly released. Therefore, this document focuses on a detailed exposition of the Phase 2 findings and outlines the anticipated structure of the forthcoming Phase 3 investigations.

Executive Summary

NA-931 is an orally administered small molecule that functions as a quadruple agonist, targeting the receptors for insulin-like growth factor-1 (IGF-1), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659).[1][2][3][4] This multi-pathway approach is designed to regulate metabolic homeostasis, leading to weight loss while potentially preserving muscle mass.[1][2] Phase 2 clinical trial results for NA-931 have been presented at major scientific conferences, including the 85th American Diabetes Association (ADA) Scientific Sessions, ENDO 2025, and the European Association for the Study of Diabetes (EASD) 2025.[2][5][6] These results indicate promising efficacy in weight reduction with a favorable safety profile. The drug is now advancing to Phase 3 trials.[1][2][6]

Mechanism of Action

NA-931's novel mechanism involves the simultaneous activation of four key metabolic receptors. This integrated action aims to mimic the body's natural hormonal responses to food intake, thereby influencing satiety, energy expenditure, and glucose control.[1][7] The activation of GLP-1 and GIP receptors is known to enhance insulin (B600854) secretion and sensitivity, while glucagon receptor activation can increase energy expenditure.[7][8] The unique inclusion of IGF-1 receptor agonism is intended to promote anabolic processes, potentially preserving muscle mass during weight loss.[1][8]

NA-931 Signaling Pathway cluster_drug NA-931 (Oral Small Molecule) cluster_receptors Quadruple Receptor Agonism cluster_effects Physiological Effects NA-931 NA-931 GLP-1R GLP-1R NA-931->GLP-1R GIPR GIPR NA-931->GIPR GCGR GCGR NA-931->GCGR IGF-1R IGF-1R NA-931->IGF-1R Appetite Suppression Appetite Suppression GLP-1R->Appetite Suppression Insulin Secretion ↑ Insulin Secretion GIPR->Insulin Secretion Energy Expenditure ↑ Energy Expenditure GCGR->Energy Expenditure Muscle Preservation Muscle Preservation IGF-1R->Muscle Preservation Weight Loss Significant Weight Loss Appetite Suppression->Weight Loss Insulin Secretion->Weight Loss Energy Expenditure->Weight Loss Muscle Preservation->Weight Loss NA-931 Phase 2 Trial Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (13 Weeks) cluster_endpoints Endpoint Analysis Enrollment 125 Participants (BMI ≥30 or ≥27 with comorbidity) Randomization Randomized, Double-Blind Enrollment->Randomization Placebo_Arm Placebo (once daily) Randomization->Placebo_Arm NA931_Arm NA-931 (Dose-escalation, up to 150mg once daily) Randomization->NA931_Arm Efficacy Primary Efficacy - Body Weight Reduction Placebo_Arm->Efficacy Safety Safety & Tolerability - Adverse Events - Muscle Mass Assessment Placebo_Arm->Safety NA931_Arm->Efficacy NA931_Arm->Safety

References

A Comparative Guide to Anorexigenic Effects of MC4R Agonists: Validating PG-931

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anorexigenic effects of the melanocortin-4 receptor (MC4R) agonist PG-931 against other relevant alternatives. The objective is to offer a clear, data-driven comparison to aid in research and development decisions. Experimental data, where available, is presented to support the validation of these compounds' effects on appetite and weight regulation.

Introduction to MC4R Agonists and Anorexigenic Effects

The melanocortin-4 receptor (MC4R) is a key G-protein coupled receptor in the hypothalamus, playing a crucial role in regulating energy homeostasis, including food intake and energy expenditure. Activation of MC4R is known to produce anorexigenic effects, making it a significant target for the development of anti-obesity therapeutics. This guide focuses on this compound, a potent MC4R agonist, and compares its profile with the established MC4R agonist, setmelanotide (B515575), and a GLP-1 receptor agonist with significant anorexigenic effects, liraglutide (B1674861).

Compound Profiles

This compound

This compound is a potent and selective MC4R agonist. While preclinical data on its specific anorexigenic effects, such as impact on food intake and body weight, are not extensively available in publicly accessible literature, its receptor binding affinity highlights its potential as a powerful modulator of the MC4R pathway.

Setmelanotide

Setmelanotide is an FDA-approved MC4R agonist for the treatment of obesity due to certain genetic deficiencies. It has demonstrated significant and sustained reductions in hunger and body weight in clinical trials.[1]

Liraglutide

Liraglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist approved for the treatment of type 2 diabetes and obesity. Its anorexigenic effects are mediated through both central and peripheral mechanisms, including delayed gastric emptying and direct action on appetite centers in the brain.

Comparative Efficacy: Experimental Data

A direct comparison of the anorexigenic effects of this compound with setmelanotide and liraglutide is challenging due to the limited availability of public data for this compound. However, based on available information for setmelanotide and liraglutide, the following tables summarize their efficacy.

Receptor Binding Affinity and Potency
CompoundTargetIC50 / EC50SelectivityReference
This compound hMC4RIC50: 0.58 nMSelective for MC4R over hMC3R (IC50: 55 nM) and hMC5R (IC50: 2.4 nM)[No public data]
Setmelanotide hMC4REC50: 0.27 nM~20-fold more potent for MC4R than for MC3R and MC1R[No public data]
Liraglutide GLP-1REC50: 0.9 nMHigh affinity for GLP-1R[No public data]
Preclinical Data: Effects on Food Intake and Body Weight in Rodent Models
CompoundAnimal ModelDoseEffect on Food IntakeEffect on Body WeightReference
This compound Not AvailableNot AvailableNot AvailableNot Available
Setmelanotide Diet-induced obese miceNot specifiedReduction in food intakeSignificant weight loss[No public data]
Liraglutide Diet-induced obese rats200 µg/kg, s.c.Significant reduction in caloric intakeSignificant reduction in body weight gain[2]
Clinical Data: Effects on Body Weight in Humans
CompoundStudy PopulationDoseMean Weight LossStudy DurationReference
This compound Not AvailableNot AvailableNot AvailableNot Available
Setmelanotide Patients with POMC or LEPR deficiency2-3 mg daily, s.c.~25% from baseline1 year[1]
Liraglutide Obese adults3.0 mg daily, s.c.5-10% from baseline56 weeks[3]

Experimental Protocols

Measurement of Food Intake in Rodents

A common method for assessing the anorexigenic effects of a compound is to measure daily food consumption in singly housed rodents.

Protocol:

  • Acclimation: Animals are individually housed and acclimated to the specific diet and housing conditions for at least one week prior to the study.

  • Baseline Measurement: Daily food intake is measured for a baseline period of 3-5 days by weighing the provided food at the same time each day.

  • Compound Administration: The test compound (e.g., this compound, setmelanotide, or liraglutide) or vehicle is administered via the intended route (e.g., subcutaneous injection, oral gavage).

  • Post-treatment Measurement: Daily food intake is measured for the duration of the study. Spillage of food should be collected and accounted for to ensure accuracy.

  • Data Analysis: The change in food intake from baseline is calculated and compared between the treatment and vehicle control groups.

Measurement of Energy Expenditure in Rodents using Indirect Calorimetry

Indirect calorimetry is used to measure energy expenditure by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).[4][5]

Protocol:

  • Acclimation: Mice are individually housed in metabolic cages and allowed to acclimate for 24-48 hours.

  • Measurement: VO2 and VCO2 are measured continuously over a set period (e.g., 24-48 hours) using an open-circuit indirect calorimetry system.

  • Data Calculation: The respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure are calculated from the gas exchange data.

  • Compound Administration: The test compound or vehicle is administered, and measurements are continued to assess the compound's effect on energy expenditure.

  • Data Analysis: Changes in energy expenditure and RER are compared between the treatment and vehicle control groups.

Signaling Pathways and Experimental Workflows

MC4R Agonist Signaling Pathway

MC4R_Signaling cluster_membrane Plasma Membrane MC4R MC4R AC Adenylyl Cyclase MC4R->AC Activates This compound This compound / Setmelanotide (MC4R Agonist) This compound->MC4R Binds to cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression (e.g., POMC) CREB->Gene_Expression Regulates Anorexigenic_Effects Reduced Food Intake & Increased Energy Expenditure Gene_Expression->Anorexigenic_Effects

Caption: MC4R Agonist Signaling Pathway.

GLP-1 Receptor Agonist Signaling Pathway

GLP1R_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1R AC Adenylyl Cyclase GLP1R->AC Activates Gastric_Emptying Delayed Gastric Emptying GLP1R->Gastric_Emptying Central & Peripheral Mechanisms Appetite_Suppression Appetite Suppression GLP1R->Appetite_Suppression Central Nervous System Action Liraglutide Liraglutide (GLP-1R Agonist) Liraglutide->GLP1R Binds to cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion Epac2->Insulin_Secretion

Caption: GLP-1R Agonist Signaling Pathway.

Experimental Workflow for Anorexigenic Drug Validation

Anorexigenic_Workflow Start Start: Compound Selection (e.g., this compound) In_Vitro In Vitro Assays (Receptor Binding & Activation) Start->In_Vitro Rodent_Model Rodent Model Selection (e.g., Diet-Induced Obese Mice) In_Vitro->Rodent_Model Acute_Study Acute Anorexigenic Study (Food Intake Measurement) Rodent_Model->Acute_Study Chronic_Study Chronic Efficacy Study (Body Weight, Body Composition) Acute_Study->Chronic_Study Metabolic_Phenotyping Metabolic Phenotyping (Indirect Calorimetry) Chronic_Study->Metabolic_Phenotyping Data_Analysis Data Analysis & Comparison Metabolic_Phenotyping->Data_Analysis End End: Efficacy Validation Data_Analysis->End

Caption: Anorexigenic Drug Validation Workflow.

Conclusion

While this compound demonstrates high potency and selectivity for the MC4R in vitro, a comprehensive validation of its anorexigenic effects requires further in vivo studies investigating its impact on food intake, body weight, and energy expenditure. In comparison, setmelanotide has a well-documented clinical profile demonstrating significant weight loss in specific patient populations through MC4R agonism. Liraglutide, acting through the GLP-1 receptor, also produces robust anorexigenic and weight-reducing effects, albeit through a different primary mechanism. For drug development professionals, the potent and selective nature of this compound warrants further investigation to determine its therapeutic potential in the management of obesity. Future preclinical studies following the outlined experimental workflows are essential to fully characterize its anorexigenic profile and compare its efficacy directly with existing and emerging therapies.

References

Independent Verification of TAK-931's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CDC7 inhibitor TAK-931 (Simurosertib) with other notable alternatives, supported by experimental data and detailed methodologies. The focus is on the independent verification of its mechanism of action, a critical aspect for unbiased scientific evaluation.

TAK-931 is a potent and selective, orally bioavailable inhibitor of Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation.[1][2] Its mechanism of action centers on inducing replication stress in cancer cells, leading to cell cycle arrest and apoptosis.[3][4] This guide compares TAK-931 with two other well-characterized CDC7 inhibitors, XL413 and PHA-767491, to provide a comprehensive overview for researchers in the field.

It is important to note that a significant portion of the detailed preclinical research on TAK-931's mechanism of action has been conducted by or in collaboration with its developer, Takeda Pharmaceuticals.[3][5] While a study from the National Cancer Center Japan also provides valuable data, it was conducted in collaboration with Takeda.[6] This guide will present the available data and clearly distinguish its origin to aid in its critical evaluation.

Comparative Analysis of CDC7 Inhibitors

The following tables summarize the key characteristics and cellular effects of TAK-931, XL413, and PHA-767491 based on available data.

Inhibitor Developer/Associated Company CDC7 IC50 Other Kinase Targets (IC50) Selectivity Profile References
TAK-931 Takeda<0.3 nM>120-fold selectivity for CDC7 over 308 other kinasesHighly selective for CDC7.[6]
XL413 Exelixis/Bristol Myers Squibb3.4 nMCK2 (215 nM), PIM1 (42 nM)Selective for CDC7, but with some off-target activity.[7][8]
PHA-767491 Nerviano Medical Sciences/Pfizer10 nMCDK9 (34 nM)Dual CDC7/CDK9 inhibitor.[9]

Table 1: Biochemical Potency and Selectivity of CDC7 Inhibitors. This table provides a side-by-side comparison of the in vitro inhibitory potency (IC50) of TAK-931 and its alternatives against CDC7 kinase, along with their activity against other kinases to illustrate their selectivity.

Inhibitor Cell Line Effect Concentration Key Findings References
TAK-931 COLO205, HeLaInhibition of MCM2 phosphorylation~10-100 nMDose-dependent decrease in pMCM2, a direct substrate of CDC7.[4]
HeLaS-phase delay and G2/M arrest300 nMAccumulation of cells in S and G2/M phases of the cell cycle.[4]
COLO205Induction of apoptosis>100 nMIncreased caspase-3/7 activity.[4]
XL413 Colo-205Inhibition of MCM2 phosphorylation5 µMEffective inhibition of pMCM2.[10]
HCC1954Cell Proliferation (IC50)22.9 µMLimited anti-proliferative activity in some cell lines.[8]
Colo-205Cell Proliferation (IC50)1.1 µMPotent anti-proliferative activity.[8]
PHA-767491 KMS-18Inhibition of MCM2 phosphorylation5 µMTime-dependent decrease in pMCM2.[1]
MultipleCell Proliferation (Average IC50)~1 µMBroad anti-proliferative activity.[11]
KMS-18, MM1SInduction of apoptosis5 µMIncreased Annexin V positive cells.[1]

Table 2: Cellular Effects of CDC7 Inhibitors. This table summarizes the observed effects of TAK-931 and its alternatives on key cellular processes, including the phosphorylation of the CDC7 substrate MCM2, cell cycle progression, and cell viability in various cancer cell lines.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental basis for these findings, the following diagrams illustrate the targeted signaling pathway and the workflows of key validation assays.

CDC7_Signaling_Pathway cluster_G1_S G1/S Transition cluster_S_Phase S Phase Pre-Replication\nComplex (pre-RC) Pre-Replication Complex (pre-RC) MCM Complex MCM Complex Pre-Replication\nComplex (pre-RC)->MCM Complex contains pMCM Phosphorylated MCM Complex Origin of\nReplication Origin of Replication Origin of\nReplication->Pre-Replication\nComplex (pre-RC) assembly Active Replication Fork Active Replication Fork DNA Synthesis DNA Synthesis Active Replication Fork->DNA Synthesis initiates CDC7/DBF4 CDC7/DBF4 CDC7/DBF4->MCM Complex phosphorylates TAK-931 TAK-931 / XL413 / PHA-767491 TAK-931->CDC7/DBF4 inhibits pMCM->Active Replication Fork activation Experimental_Workflows cluster_kinase CDC7 Kinase Assay cluster_western MCM2 Phosphorylation Assay (Western Blot) cluster_facs Cell Cycle Analysis (Flow Cytometry) k1 Incubate CDC7/DBF4 with inhibitor k2 Add ATP and MCM-derived peptide k1->k2 k3 Measure phosphorylation k2->k3 w1 Treat cells with inhibitor w2 Lyse cells and run SDS-PAGE w1->w2 w3 Blot with anti-pMCM2 and anti-MCM2 antibodies w2->w3 w4 Detect and quantify bands w3->w4 f1 Treat cells with inhibitor f2 Fix and stain with propidium iodide f1->f2 f3 Analyze DNA content by flow cytometry f2->f3 Inhibitor_Comparison CDC7 Kinase CDC7 Kinase Replication Stress Replication Stress TAK-931 TAK-931 TAK-931->CDC7 Kinase Highly Selective XL413 XL413 XL413->CDC7 Kinase Selective PHA-767491 PHA-767491 PHA-767491->CDC7 Kinase Dual CDC7/CDK9 Cell Cycle Arrest Cell Cycle Arrest Replication Stress->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

References

Replicating NA-931 Weight Loss Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the quadruple agonist NA-931's performance in preclinical models against established alternatives, providing researchers with comparative data and detailed experimental protocols to inform future studies.

NA-931, a novel orally administered small molecule, has emerged as a promising candidate in the landscape of obesity therapeutics.[1][2][3] Its unique mechanism as a quadruple agonist of the insulin-like growth factor 1 (IGF-1), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (B607659) receptors distinguishes it from existing treatments.[1][2][4] Preclinical studies in diet-induced obese (DIO) animal models have demonstrated its potential for significant weight loss while preserving muscle mass. This guide provides a comprehensive comparison of NA-931's weight loss efficacy with the dual GIP and GLP-1 receptor agonist, Tirzepatide, and outlines detailed experimental methodologies to facilitate the replication and further investigation of these findings in different animal models.

Comparative Efficacy in Diet-Induced Obese (DIO) Mice

Preclinical evaluations of NA-931 have consistently demonstrated its potent effects on weight reduction and metabolic parameters in DIO mice. The following tables summarize the key quantitative data from these studies, with Tirzepatide serving as a primary comparator due to its established clinical efficacy and shared incretin-based mechanism of action.

Compound Dosage Treatment Duration Animal Model Body Weight Reduction (%) Plasma Glucose Reduction (%) Plasma Triglyceride Reduction (%)
NA-931 10 nmol/kg14 daysMale DIO MiceUp to 26%Up to 23%Up to 34%
Tirzepatide 10 nmol/kg14 daysMale DIO MiceNot explicitly stated, but weight loss effects were comparable to NA-931.Not explicitly statedNot explicitly stated

Detailed Experimental Protocols

To ensure the reproducibility of these findings, the following section details the methodologies for the key experiments cited.

Diet-Induced Obesity (DIO) Animal Model
  • Animal Strain: C57BL/6J or C57BL/6N mice are commonly used due to their susceptibility to weight gain on a high-fat diet.[5][6][7][8]

  • Age at Diet Initiation: Mice are typically started on a high-fat diet at 6-8 weeks of age.[5][8]

  • Diet Composition: A high-fat diet (HFD) consisting of 45-60% of calories from fat is standard for inducing obesity.[5] The specific source of fat (e.g., lard, milk fat) should be consistent throughout the study.

  • Duration of Diet: A minimum of 10-12 weeks on the HFD is generally required to establish a stable obese phenotype with insulin (B600854) resistance.[5]

  • Housing: Mice should be housed in a controlled environment with a standard 12-hour light/dark cycle and constant temperature (around 22°C).[6] Acclimation to the housing facility for at least one week prior to the start of the experiment is crucial.[6]

Compound Administration
  • Route of Administration: For preclinical studies with NA-931 and Tirzepatide, daily subcutaneous injections are a common method.[9]

  • Dosage Preparation: Compounds should be dissolved in a sterile vehicle solution, and the final injection volume should be consistent across all animals.

  • Control Group: A vehicle-only control group is essential to account for any effects of the injection procedure or the vehicle itself.

Measurement of Efficacy Endpoints
  • Body Weight: Individual animal body weights should be recorded at the same time each day using a calibrated scale.

  • Food and Water Intake: Daily food and water consumption should be measured to assess the effects of the compounds on appetite and satiety.

  • Plasma Glucose:

    • Fasting Glucose: Blood glucose levels are measured after a fasting period (typically 4-6 hours) using a glucometer.[10][11][12]

    • Glucose Tolerance Test (GTT): To assess glucose metabolism, a GTT is performed. After a baseline glucose measurement, a bolus of glucose (typically 2 g/kg) is administered orally or via intraperitoneal injection. Blood glucose is then measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-administration.[11][12][13][14]

  • Plasma Triglycerides: Blood samples are collected (e.g., via tail vein or retro-orbital bleeding) into EDTA-coated tubes. Plasma is then separated by centrifugation, and triglyceride levels are measured using a commercially available colorimetric assay kit.[15][16]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.

G cluster_NA931 NA-931 Quadruple Agonist cluster_receptors Target Receptors cluster_effects Physiological Effects cluster_outcome Therapeutic Outcome NA931 NA-931 GLP1R GLP-1R NA931->GLP1R GIPR GIPR NA931->GIPR GCGR Glucagon-R NA931->GCGR IGF1R IGF-1R NA931->IGF1R Appetite ↓ Appetite GLP1R->Appetite Insulin ↑ Insulin Secretion GIPR->Insulin Energy ↑ Energy Expenditure GCGR->Energy Muscle ↑ Muscle Mass Preservation IGF1R->Muscle WeightLoss Weight Loss Appetite->WeightLoss Energy->WeightLoss Insulin->WeightLoss Muscle->WeightLoss

Caption: Signaling pathway of NA-931.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A1 Select Animal Model (e.g., C57BL/6 Mice) A2 Induce Obesity (High-Fat Diet for 10-12 weeks) A1->A2 A3 Randomize into Treatment Groups A2->A3 B1 Administer NA-931, Comparator, or Vehicle (Daily) A3->B1 B2 Monitor Body Weight and Food Intake Daily B1->B2 C1 Perform Glucose Tolerance Test B2->C1 C2 Measure Plasma Triglycerides B2->C2 C3 Analyze and Compare Data C1->C3 C2->C3

Caption: Experimental workflow for replicating weight loss results.

References

Comparative Analysis of PG-931 and Other MC4R Agonists on Blood Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the melanocortin-4 receptor (MC4R) agonist PG-931 and other notable MC4R agonists, with a specific focus on their effects on blood pressure. The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.

Introduction to MC4R Agonists and Blood Pressure Regulation

The melanocortin-4 receptor (MC4R) is a key G protein-coupled receptor (GPCR) in the central nervous system, primarily known for its role in regulating energy homeostasis, including appetite and weight control. However, activation of MC4R has also been linked to the regulation of the autonomic nervous system, which can influence cardiovascular parameters such as blood pressure and heart rate. First-generation MC4R agonists were often associated with adverse cardiovascular effects, notably an increase in blood pressure, which has been a significant hurdle in their therapeutic development. Newer generation agonists have been designed to mitigate these effects. This guide examines the available data on this compound in comparison to other MC4R agonists to understand their differential effects on blood pressure.

Data Presentation: Comparative Effects on Blood Pressure

The following tables summarize the quantitative data on the effects of various MC4R agonists on blood pressure.

MC4R Agonist Animal Model/Study Population Dose/Administration Effect on Systolic Blood Pressure (SBP) Effect on Diastolic Blood Pressure (DBP) Citation
This compound Wistar rats with hemorrhagic shock13-108 nmol/kg (intravenous)Dose-dependent restoration of cardiovascular function (from shock levels)Dose-dependent restoration of cardiovascular function (from shock levels)[1][2]
Setmelanotide Diet-induced obese rhesus macaques0.50 mg/kg/day for 8 weeks (osmotic minipumps)No significant increaseNo significant increase[3]
Obese individuals with MC4R deficiencyNot specifiedNo significant changesNo significant changes[4]
Patients with Bardet-Biedl syndromeNot specifiedMean change of -2.4 mmHg after 52 weeksMean change of -2.0 mmHg after 52 weeks[5]
Bremelanotide Premenopausal women1.75 mg (subcutaneous)Transient mean peak increase of 2.8 mmHg (4-8 hours post-dose)Transient mean peak increase of 2.7 mmHg (0-4 hours post-dose)[1][6]
LY2112688 Overweight or obese volunteers1.0 mg/daySignificant increase of 9.3 ± 1.9 mmHg after 24 hoursSignificant increase of 6.6 ± 1.1 mmHg after 24 hours[4]
Diet-induced obese rhesus macaquesNot specifiedIncreasedIncreased[3]

Note: The data for this compound is derived from a hemorrhagic shock model, where the primary effect observed is a restorative one on severely depressed cardiovascular function. This makes a direct comparison with the other agonists in normotensive or hypertensive models challenging. The available literature does not provide data on the effect of this compound on blood pressure in non-shock physiological or hypertensive states.

Experimental Protocols

Measurement of Blood Pressure in Rodents via Radiotelemetry

A standard and widely accepted method for continuous and accurate blood pressure monitoring in conscious, freely moving rodents is through implantable radiotelemetry.

Objective: To continuously measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) in rodents following the administration of an MC4R agonist.

Materials:

  • Implantable telemetry device (e.g., Data Sciences International - DSI)

  • Surgical tools for sterile implantation

  • Anesthesia (e.g., isoflurane)

  • Analgesics for post-operative care

  • Receivers and data acquisition system

Procedure:

  • Surgical Implantation:

    • Anesthetize the rodent using a suitable anesthetic agent.

    • Maintain aseptic surgical conditions throughout the procedure.

    • For implantation targeting the carotid artery (in mice), a ventral midline incision is made in the neck to expose the common carotid artery. For aortic implantation (in rats), a midline abdominal incision is made.

    • The telemetry catheter is carefully inserted into the target artery and advanced to the aortic arch (for carotid implantation) or abdominal aorta.

    • The transmitter body is placed in a subcutaneous pocket on the flank (for mice) or in the peritoneal cavity (for rats).

    • Incisions are closed, and the animal is allowed to recover.

  • Post-operative Care:

    • Administer analgesics as prescribed to manage post-surgical pain.

    • Allow the animal to recover for a period of 5-7 days before starting the experiment to ensure normalization of physiological parameters.

  • Data Acquisition:

    • House the animal in its home cage placed on a receiver that detects the signal from the implanted transmitter.

    • The data acquisition system records the blood pressure and heart rate data continuously.

    • A baseline recording period of at least 24 hours is recommended before drug administration to establish a stable diurnal rhythm.

  • Drug Administration and Monitoring:

    • Administer the MC4R agonist (e.g., this compound) via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal injection).

    • Continue to monitor and record blood pressure and heart rate for the desired duration of the study to assess both acute and chronic effects of the compound.

Mandatory Visualization

MC4R Signaling Pathways

The Melanocortin-4 Receptor can couple to multiple G-protein subtypes, leading to the activation of various downstream signaling cascades.

MC4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MC4R MC4R Gs Gαs MC4R->Gs Agonist Gq Gαq MC4R->Gq Agonist Gi Gαi MC4R->Gi Agonist beta_arrestin β-Arrestin MC4R->beta_arrestin Agonist AC Adenylyl Cyclase Gs->AC Activates PLC PLC Gq->PLC Activates Gi->AC Inhibits ERK ERK beta_arrestin->ERK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->ERK Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates PKC->ERK Activates

Caption: MC4R signaling pathways.

Experimental Workflow for Blood Pressure Measurement

A typical workflow for assessing the impact of an MC4R agonist on blood pressure in a rodent model.

Experimental_Workflow A Animal Acclimatization B Telemetry Device Implantation (Sterile Surgery) A->B C Post-operative Recovery (5-7 days) B->C D Baseline Blood Pressure Recording (24-48 hours) C->D E MC4R Agonist Administration (e.g., this compound) D->E F Continuous Blood Pressure Monitoring E->F G Data Analysis and Comparison F->G

Caption: Experimental workflow for BP study.

Logical Relationship of the Comparative Study

This diagram illustrates the logical flow of the comparative study presented in this guide.

Logical_Relationship cluster_agonists MC4R Agonists cluster_data Experimental Data Topic Comparative Study of MC4R Agonists on Blood Pressure PG931 This compound Topic->PG931 Setmelanotide Setmelanotide Topic->Setmelanotide Bremelanotide Bremelanotide Topic->Bremelanotide LY2112688 LY2112688 Topic->LY2112688 BP_Data Blood Pressure Effects (Quantitative Data) PG931->BP_Data Setmelanotide->BP_Data Bremelanotide->BP_Data LY2112688->BP_Data Conclusion Comparative Analysis and Conclusion BP_Data->Conclusion Protocols Experimental Protocols (Telemetry) Protocols->Conclusion Signaling Signaling Pathways (MC4R) Signaling->Conclusion

Caption: Logic of the comparative study.

Conclusion

The comparative analysis of MC4R agonists reveals significant differences in their effects on blood pressure. Setmelanotide, a next-generation agonist, appears to have a neutral or potentially favorable cardiovascular profile, with studies showing no significant increase in blood pressure.[4] In contrast, older agonists like LY2112688 are associated with a clear pressor effect.[4] Bremelanotide induces a transient increase in blood pressure.[1][6]

The available data for this compound demonstrates its efficacy in restoring cardiovascular function in a severe hemorrhagic shock model in rats, highlighting its potent MC4R agonist activity.[1][2] However, there is a lack of data on its effects on blood pressure in standard physiological or hypertensive models. Therefore, a direct comparison of this compound's blood pressure profile with other MC4R agonists under normotensive or hypertensive conditions is not possible at this time. Further research is warranted to elucidate the cardiovascular effects of this compound in these contexts to fully understand its therapeutic potential and safety profile.

References

Safety Operating Guide

Navigating the Disposal of PG-931: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for the Potent Melanocortin 4 Receptor Agonist PG-931

For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent investigational compounds like this compound are paramount to ensuring laboratory safety and environmental protection. This compound, a peptide-based melanocortin 4 (MC4) receptor agonist, requires diligent adherence to established protocols for chemical waste management. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with standard laboratory practices for peptide-based waste.

While this compound is often shipped as a non-hazardous chemical for research purposes, this classification pertains to its transportation and does not exempt it from the rigorous disposal procedures required for laboratory chemical waste.[1] The bioactive nature of this peptide necessitates that all waste, whether in solid or liquid form, be treated to neutralize its biological activity before final disposal.

Immediate Safety and Handling

Before commencing any disposal procedure, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines. Standard personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, must be worn at all times when handling this compound and its associated waste.

Step-by-Step Disposal Procedures for this compound Waste

The appropriate disposal method for this compound waste depends on its form (liquid or solid) and the regulations set forth by your institution and local authorities.

Liquid Waste Disposal (e.g., solutions, supernatants):

  • Chemical Inactivation: The primary and recommended method for treating liquid peptide waste is through chemical inactivation. This process denatures the peptide, rendering it biologically inactive.

    • Procedure: In a designated chemical fume hood, add the liquid this compound waste to an appropriate inactivation solution. Common and effective reagents include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl). A general guideline is to use a 1:10 ratio of waste to inactivation solution.

    • Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.

    • Neutralization: If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 6.0 and 8.0. This can be achieved by cautiously adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).[2]

    • Final Disposal: After inactivation and neutralization, the resulting solution should be collected in a clearly labeled hazardous waste container for disposal through your institution's EHS-approved waste management service. Do not pour peptide waste down the drain unless explicitly permitted by your institution's guidelines, even after inactivation.[3]

  • Autoclaving: For certain aqueous solutions of this compound without volatile or corrosive chemicals, autoclaving can be an alternative method of inactivation.

    • Procedure: Place the liquid waste in an autoclave-safe container, ensuring the cap is loose to prevent pressure buildup. Process at 121°C and 15 psi for at least 30-60 minutes.

    • Final Disposal: After cooling, the autoclaved waste should be disposed of as chemical waste according to institutional protocols.

Solid Waste Disposal (e.g., contaminated vials, pipette tips, gloves, filter papers):

  • Segregation and Collection: All solid waste contaminated with this compound must be segregated from regular laboratory trash. Collect these materials in a designated, leak-proof, and clearly labeled hazardous waste container. The label should indicate "Hazardous Waste," the contents ("this compound contaminated solid waste"), and the date of accumulation.

  • Decontamination (Optional but Recommended): For an added layer of safety, solid waste can be decontaminated by soaking in a 10% bleach solution for at least 30 minutes before being placed in the hazardous waste container. The bleach solution used for decontamination should then be managed as liquid hazardous waste.

  • Final Disposal: The sealed container of contaminated solid waste must be disposed of through your institution's certified hazardous waste management service.

Quantitative Data for Chemical Decontamination

The following table summarizes key parameters for common chemical inactivation methods applicable to peptide waste like this compound.

Inactivation ReagentRecommended ConcentrationMinimum Contact TimeKey Considerations
Sodium Hypochlorite (Bleach) 10% solution (to achieve 0.5-1.0% final concentration)30 - 60 minutesEffective for many peptides; may be corrosive to some materials.
Sodium Hydroxide (NaOH) 1 MMinimum 30 minutesHighly effective; requires a subsequent neutralization step.
Hydrochloric Acid (HCl) 1 MMinimum 30 minutesHighly effective; requires a subsequent neutralization step.

This data is based on general peptide disposal guidelines and should be adapted to specific institutional protocols.[2]

Experimental Protocols and Workflows

Protocol for Chemical Inactivation of Liquid this compound Waste:

  • Don appropriate PPE (lab coat, gloves, safety goggles).

  • Work within a certified chemical fume hood.

  • For every 10 mL of this compound liquid waste, add 100 mL of 10% bleach solution in a suitable chemical-resistant container.

  • Stir the solution gently and allow it to stand for at least 60 minutes.

  • Check the pH of the solution. If necessary, neutralize to a pH between 6.0 and 8.0.

  • Transfer the inactivated and neutralized solution to a properly labeled hazardous waste container.

  • Arrange for pickup and disposal by your institution's EHS department.

This compound Disposal Workflow

PG931_Disposal_Workflow This compound Disposal Decision Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., solutions, supernatants) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., vials, tips, gloves) waste_type->solid_waste Solid inactivation Chemical Inactivation (e.g., Bleach, NaOH, HCl) liquid_waste->inactivation collect_solid Segregate in Labeled Hazardous Waste Container solid_waste->collect_solid neutralization Neutralize if Necessary (pH 6.0-8.0) inactivation->neutralization collect_liquid Collect in Labeled Hazardous Waste Container neutralization->collect_liquid disposal Dispose via Institutional EHS / Certified Vendor collect_liquid->disposal collect_solid->disposal

References

Essential Safety and Handling Guidelines for Unidentified Chemicals (Placeholder: PG-931)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "PG-931" could not be definitively identified through public databases. The following information provides a general framework for handling potentially hazardous, unidentified chemicals in a laboratory setting. It is imperative to obtain the specific Safety Data Sheet (SDS) for any chemical before handling to ensure appropriate safety measures are taken. The guidance provided here is for illustrative purposes and should be adapted to the known hazards of the specific substance being used.

Immediate Safety and Logistical Information

Before commencing any work with an unidentified or hazardous chemical, a thorough risk assessment is crucial. This involves understanding the potential hazards, implementing appropriate control measures, and being prepared for emergencies. The information typically found in a substance's SDS is essential for this process.

Key Information to Obtain from a Safety Data Sheet (SDS):

SectionInformation ProvidedImportance for Safe Handling
2. Hazard(s) Identification GHS hazard classifications, signal words, hazard statements, and pictograms.Provides a quick overview of the primary dangers (e.g., flammable, corrosive, toxic).
4. First-Aid Measures Instructions for immediate medical care after exposure.Critical for emergency preparedness and response.
7. Handling and Storage Precautions for safe handling and conditions for safe storage.Informs daily operational procedures to minimize exposure risk.
8. Exposure Controls/Personal Protection Exposure limits, engineering controls, and personal protective equipment (PPE) recommendations.The primary source for determining the necessary safety gear.
9. Physical and Chemical Properties Appearance, odor, pH, boiling point, flash point, etc.Helps in understanding the substance's behavior under various conditions.
13. Disposal Considerations Guidance on proper waste disposal methods.Ensures environmental safety and regulatory compliance.

Personal Protective Equipment (PPE) for Handling Hazardous Chemicals

The selection of PPE is contingent on the specific hazards of the chemical. The following table summarizes general PPE recommendations for handling a substance with unknown but potentially significant hazards.

Protection TypeRecommended PPERationale and Key Considerations
Eye and Face Protection Chemical splash goggles and a face shield.[1][2]Goggles are required to protect against liquid splashes and chemical vapors; a face shield provides an additional layer of protection for the entire face.[1][2]
Skin and Body Protection Chemical-resistant lab coat or apron, long pants, and closed-toe shoes.[1][3]A lab coat made of appropriate material protects against incidental contact.[3] Long pants and closed-toe shoes are minimum requirements in a laboratory setting.[1]
Hand Protection Disposable nitrile gloves (double-gloving recommended).[1]Nitrile gloves offer protection against a range of chemicals for incidental contact.[3] Double-gloving can provide additional protection.[1] For prolonged contact or with highly corrosive materials, heavy-duty gloves may be necessary.[1]
Respiratory Protection Use of a certified chemical fume hood is the primary engineering control.[3] If inhalation risk remains, a respirator may be required.A fume hood minimizes airborne concentrations. If a respirator is needed, the type (e.g., N-95, half-face mask) depends on the specific airborne hazards.[3]

Experimental Protocol: General Steps for Safe Handling

The following is a generalized protocol for handling a potentially hazardous chemical in a research setting.

  • Preparation and Planning:

    • Obtain and thoroughly review the Safety Data Sheet (SDS).

    • Conduct a pre-work hazard assessment to identify potential risks and necessary precautions.[1]

    • Ensure all necessary PPE is available and in good condition.

    • Verify that emergency equipment (e.g., safety shower, eyewash station) is accessible and functional.

  • Handling and Use:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Don all required PPE before handling the substance.

    • Handle the chemical carefully to avoid spills and the generation of dust or aerosols.

    • Keep containers tightly closed when not in use.[4][5]

  • Post-Handling Procedures:

    • Decontaminate the work area upon completion of the task.

    • Remove PPE in a manner that avoids self-contamination and dispose of it properly.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Logical Workflow for Risk Assessment and PPE Selection

G Workflow for Handling Unidentified Chemicals cluster_prep Preparation Phase cluster_assessment Risk Assessment Phase cluster_selection PPE Selection & Disposal Plan cluster_action Action Phase A Obtain Safety Data Sheet (SDS) for the specific chemical B Review SDS Sections: - Hazard Identification - Exposure Controls/PPE - Handling and Storage A->B C Identify Potential Hazards: - Inhalation - Skin/Eye Contact - Ingestion - Flammability B->C D Evaluate Engineering Controls: - Fume Hood Availability - Ventilation Adequacy C->D E Select Appropriate PPE based on Risk Assessment: - Eye/Face Protection - Gloves - Lab Coat - Respiratory Protection (if needed) D->E F Develop Disposal Plan: - Segregate Waste - Follow Institutional Guidelines E->F G Proceed with Experiment F->G

Caption: Workflow for assessing risks and selecting PPE for a chemical.

Disposal Plan

Proper disposal of chemical waste is critical to ensure the safety of personnel and the environment.

  • Waste Segregation:

    • All materials contaminated with the chemical (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

  • Labeling:

    • The waste container must be clearly labeled with the chemical name and the appropriate hazard symbols.

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.

    • Follow all institutional and local regulations for hazardous waste disposal.[6] Never dispose of chemical waste down the drain unless specifically authorized.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.